molecular formula C8H7N3O2 B603527 5-(2-furyl)-1H-pyrazole-3-carboxamide CAS No. 857283-79-5

5-(2-furyl)-1H-pyrazole-3-carboxamide

Cat. No.: B603527
CAS No.: 857283-79-5
M. Wt: 177.16g/mol
InChI Key: AIGPEEXOIQEIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Furyl)-1H-pyrazole-3-carboxamide (CAS 857283-79-5) is a high-purity chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. This compound belongs to the pyrazole carboxamide class, a group of nitrogen-containing heterocycles recognized for their diverse biological activities and significant potential in medicinal chemistry and drug discovery . Pyrazole and pyrazoline derivatives are extensively studied for their wide spectrum of pharmacological effects. Research indicates that these compounds can exhibit antimicrobial, anti-inflammatory, anticancer, and antidepressant properties . Specifically, some pyrazole-3-carboxamide derivatives have demonstrated potent activity as kinase inhibitors against targets like FLT3, showing promising results in models of acute myeloid leukemia (AML) . Furthermore, related pyrazole carboxamide compounds have been investigated for their antifungal mechanisms, which can include disrupting mitochondrial function and affecting critical pathways like the TCA cycle . The structural motif of a furan-substituted pyrazole makes this compound a valuable scaffold for synthesizing novel heterocyclic compounds with enhanced biological activities . Researchers can utilize this compound as a key intermediate or precursor in developing new active molecules for various research areas, including infectious disease control and oncology. For safety and stability, this product should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGPEEXOIQEIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for preparing 5-(2-furyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The synthesis is primarily approached via the construction of a pyrazole core followed by functional group manipulation to introduce the carboxamide moiety.

Physicochemical Properties
PropertyValue
CAS Number 857283-79-5
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
IUPAC Name This compound

Synthetic Strategy Overview

The most common and versatile approach to synthesizing this compound involves a multi-step sequence. The core of this strategy is the initial formation of the pyrazole ring system, followed by the introduction of the carboxamide group. This can be conceptually broken down into two main stages:

  • Formation of the Pyrazole Core: Synthesis of a suitable precursor, typically ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

  • Amidation: Conversion of the ethyl ester intermediate into the final carboxamide product.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Amidation Ethyl 2-furoate Ethyl 2-furoate Ethyl 4-(2-furyl)-2,4-dioxobutanoate Ethyl 4-(2-furyl)-2,4-dioxobutanoate Ethyl 2-furoate->Ethyl 4-(2-furyl)-2,4-dioxobutanoate  Claisen Condensation (Sodium ethoxide) Ethyl acetate Ethyl acetate Ethyl acetate->Ethyl 4-(2-furyl)-2,4-dioxobutanoate Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate Ethyl 4-(2-furyl)-2,4-dioxobutanoate->Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate  Cyclization (Glacial acetic acid) Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate 5-(2-furyl)-1H-pyrazole-3-carboxylic acid 5-(2-furyl)-1H-pyrazole-3-carboxylic acid Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate->5-(2-furyl)-1H-pyrazole-3-carboxylic acid  Hydrolysis (NaOH, H₃O⁺) This compound This compound 5-(2-furyl)-1H-pyrazole-3-carboxylic acid->this compound  Amidation (1. SOCl₂, 2. NH₄OH)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

This intermediate is synthesized through a two-step process: a Claisen condensation to form a β-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine.

1a. Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate

This reaction is a mixed Claisen condensation. For a successful mixed Claisen condensation, one of the esters should not have α-hydrogens to prevent self-condensation. However, in this case, both esters have α-hydrogens. A more directed approach involves the reaction between diethyl oxalate and 2-acetylfuran.

  • Materials: Diethyl oxalate, 2-acetylfuran, sodium ethoxide, ethanol, diethyl ether, hydrochloric acid.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add a mixture of 2-acetylfuran and diethyl oxalate dropwise at a controlled temperature (e.g., 10-15°C).

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid.

    • The product is extracted with diethyl ether.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

    • Purification can be achieved by vacuum distillation or column chromatography.

1b. Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

This is a cyclocondensation reaction.[1][2]

  • Materials: Ethyl 4-(2-furyl)-2,4-dioxobutanoate, hydrazine hydrate, glacial acetic acid.

  • Procedure:

    • Suspend ethyl 4-(2-furyl)-2,4-dioxobutanoate in glacial acetic acid.

    • Add hydrazine hydrate to the suspension.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product can be recrystallized from a suitable solvent like ethanol to afford pure ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

The amidation of the ethyl ester can be achieved through two primary routes, as illustrated below. The indirect route via the carboxylic acid is often preferred for its generally higher yields and cleaner conversions.

G Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate 5-(2-furyl)-1H-pyrazole-3-carboxylic acid 5-(2-furyl)-1H-pyrazole-3-carboxylic acid Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate->5-(2-furyl)-1H-pyrazole-3-carboxylic acid  Hydrolysis (Route A) This compound This compound Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate->this compound  Direct Amidation (Route B) (Ammonia/Ethanol) 5-(2-furyl)-1H-pyrazole-3-carbonyl chloride 5-(2-furyl)-1H-pyrazole-3-carbonyl chloride 5-(2-furyl)-1H-pyrazole-3-carboxylic acid->5-(2-furyl)-1H-pyrazole-3-carbonyl chloride  Activation with SOCl₂ 5-(2-furyl)-1H-pyrazole-3-carbonyl chloride->this compound  Reaction with NH₄OH

Caption: Logical pathways for the amidation step.

2a. Hydrolysis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (Route A)

  • Materials: Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate, sodium hydroxide, water, ethanol, hydrochloric acid.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • The precipitated solid, 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

2b. Amidation of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (Route A)

This two-step, one-pot procedure involves the formation of an acid chloride intermediate.[3][4][5]

  • Materials: 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM) or toluene, aqueous ammonia.

  • Procedure:

    • Suspend the carboxylic acid in an anhydrous solvent like DCM or toluene.

    • Add a catalytic amount of DMF (optional).

    • Add thionyl chloride dropwise at room temperature or 0°C.

    • Heat the mixture to reflux for 1-2 hours until the solid dissolves and gas evolution ceases.

    • Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data Summary

The following tables provide representative yields for the synthetic steps outlined. These are based on literature reports for analogous compounds and may vary depending on the specific reaction conditions and scale.

Table 1: Yields for the Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

StepReactionStarting MaterialsProductRepresentative Yield (%)
1aClaisen CondensationDiethyl oxalate, 2-acetylfuranEthyl 4-(2-furyl)-2,4-dioxobutanoate60-75
1bCyclizationEthyl 4-(2-furyl)-2,4-dioxobutanoate, Hydrazine hydrateEthyl 5-(2-furyl)-1H-pyrazole-3-carboxylate70-85[1][2]

Table 2: Yields for the Amidation of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

StepReactionStarting MaterialProductRepresentative Yield (%)
2aHydrolysisEthyl 5-(2-furyl)-1H-pyrazole-3-carboxylate5-(2-furyl)-1H-pyrazole-3-carboxylic acid85-95
2bAmidation (via acid chloride)5-(2-furyl)-1H-pyrazole-3-carboxylic acidThis compound75-90[6]

References

An In-depth Technical Guide on the Chemical Properties of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-(2-furyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and established synthetic methodologies to present a thorough profile. This guide covers the compound's structure, physicochemical properties, proposed synthetic routes with detailed experimental protocols, and potential biological activities based on the broader class of pyrazole-carboxamides. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Introduction

Pyrazole-carboxamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a furan moiety, a common pharmacophore, into the pyrazole scaffold presents an intriguing avenue for the development of novel chemical entities with unique pharmacological profiles. This guide focuses specifically on this compound, providing a detailed examination of its chemical characteristics and potential applications.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₇N₃O₂Calculated
Molecular Weight 177.16 g/mol
CAS Number 857283-79-5
IUPAC Name This compound
InChI Key AIGPEEXOIQEIKJ-UHFFFAOYSA-N
Predicted LogP 0.8ChemDraw Prediction
Predicted Boiling Point 468.2 °C at 760 mmHgChemDraw Prediction
Predicted Melting Point 200-220 °CBased on similar structures
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the initial synthesis of the corresponding pyrazole-3-carboxylic acid, followed by amidation. The following protocols are based on well-established methods for the synthesis of pyrazole-carboxamides.

Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (Intermediate 1)

This step involves a condensation reaction between a β-ketoester and hydrazine.

Experimental Protocol:

  • To a solution of ethyl 2,4-dioxo-4-(2-furyl)butanoate (1 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the residue into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

Hydrolysis to 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (Intermediate 2)

The ester is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (1 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 2N hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain 5-(2-furyl)-1H-pyrazole-3-carboxylic acid.

Amidation to this compound (Final Product)

The carboxylic acid is converted to the final carboxamide.

Experimental Protocol:

  • To a stirred suspension of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (1 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess) or a solution of ammonia in an appropriate solvent.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for the Synthesis of this compound

G Synthesis Workflow A Ethyl 2,4-dioxo-4-(2-furyl)butanoate C Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate A->C Condensation B Hydrazine Hydrate B->C E 5-(2-furyl)-1H-pyrazole-3-carboxylic acid C->E Hydrolysis D NaOH / H₂O D->E G This compound E->G Amidation F 1. Oxalyl Chloride, DMF 2. NH₃ F->G

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the following are predicted characteristic peaks based on the structure of this compound and data from analogous compounds.

Spectroscopy Predicted Peaks
¹H NMR (DMSO-d₆, 400 MHz)δ 13.5-14.0 (br s, 1H, pyrazole-NH), 7.8-8.0 (m, 2H, furan-H, CONH₂), 7.2-7.4 (m, 2H, furan-H, CONH₂), 6.9-7.1 (m, 1H, pyrazole-H), 6.6-6.7 (dd, 1H, furan-H).
¹³C NMR (DMSO-d₆, 100 MHz)δ 162-164 (C=O), 148-150 (pyrazole-C), 144-146 (furan-C), 142-144 (pyrazole-C), 112-114 (furan-C), 110-112 (furan-C), 105-107 (pyrazole-C).
IR (KBr) ν 3400-3200 cm⁻¹ (N-H stretching), 1660-1680 cm⁻¹ (C=O stretching), 1580-1620 cm⁻¹ (C=N, C=C stretching).
Mass Spec (ESI+) m/z 178.06 [M+H]⁺, 200.04 [M+Na]⁺.

Potential Biological Activities and Signaling Pathways

The pyrazole-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While no specific biological data exists for this compound, based on related compounds, it may exhibit activity in the following areas:

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Anticancer Activity: Some pyrazole-carboxamides have been shown to inhibit protein kinases involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: The pyrazole nucleus is present in several antimicrobial agents, suggesting potential antibacterial or antifungal properties.

Hypothetical Signaling Pathway Inhibition

G Potential Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Transcription Compound This compound Compound->Kinase1 Inhibits

Caption: Hypothetical inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential for drug discovery. The synthetic routes outlined in this guide provide a clear path for its preparation and subsequent biological evaluation. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and comprehensive screening for biological activities. In particular, its potential as a kinase inhibitor or anti-inflammatory agent warrants further investigation. The data and protocols presented here serve as a valuable starting point for unlocking the therapeutic potential of this promising compound.

In-Depth Technical Guide: 5-(2-furyl)-1H-pyrazole-3-carboxamide (CAS 857283-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential mechanism of action, and biological significance of the compound 5-(2-furyl)-1H-pyrazole-3-carboxamide, identified by the CAS number 857283-79-5. This molecule belongs to the pyrazole carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and agrochemical research.

Core Compound Specifications

PropertyValue
IUPAC Name This compound
CAS Number 857283-79-5
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Canonical SMILES C1=COC(=C1)C2=CC(=NN2)C(=O)N
InChI Key AIGPEEXOIQEIKJ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step process involving the creation of a pyrazole carboxylic acid precursor followed by an amidation reaction.

Step 1: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid

The precursor, 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, is commercially available, which simplifies the overall synthesis. However, for a complete understanding, a general synthetic route to this intermediate is outlined below. The formation of the pyrazole ring can be achieved through the condensation of a β-dicarbonyl compound with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (General Method)

  • Reaction Setup: To a solution of a suitable 1-(furan-2-yl)-substituted 1,3-dione in a protic solvent such as ethanol, add an equimolar amount of hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours to ensure complete cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired pyrazole carboxylic acid.

Step 2: Amidation to this compound

The final step involves the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound [1]

  • Acid Chloride Formation: The 5-(2-furyl)-1H-pyrazole-3-carboxylic acid is first converted to its more reactive acid chloride derivative. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is usually carried out at room temperature or with gentle heating.

  • Amidation Reaction: The resulting crude acid chloride is then reacted with an ammonia source. This can be aqueous ammonia or ammonia gas bubbled through the reaction mixture. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and is allowed to warm to room temperature with stirring.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford this compound as a solid.

Potential Mechanism of Action and Biological Activity

Research into compounds containing the 5-(furan-2-yl)-1H-pyrazole-3-carboxamido scaffold has pointed towards their activity as modulators of Ryanodine Receptors (RyRs) . RyRs are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, playing a critical role in cellular calcium signaling.[2][3][4]

The activation of RyRs leads to the release of calcium ions from intracellular stores into the cytoplasm.[5][6] This increase in cytosolic calcium is a fundamental signaling mechanism that triggers a wide range of cellular processes, most notably muscle contraction.[3] In insects, the uncontrolled activation of RyRs by exogenous molecules like certain pyrazole carboxamides leads to the depletion of intracellular calcium stores, resulting in continuous muscle contraction, paralysis, and ultimately death. This makes the RyR an attractive target for the development of novel insecticides.[7]

While specific biological data for this compound is not extensively available in the public domain, studies on structurally related derivatives provide strong evidence for this mechanism. For instance, novel polysubstituted pyridine compounds featuring the 5-(furan-2-yl)-1H-pyrazole-3-carboxamido scaffold have been synthesized and identified as potent Ryanodine Receptor activators with significant insecticidal activity.

Ryanodine Receptor Signaling Pathway

The activation of Ryanodine Receptors is a key event in excitation-contraction coupling in muscle cells. The signaling cascade can be visualized as follows:

Ryanodine_Receptor_Signaling Membrane_Depolarization Membrane Depolarization (e.g., Action Potential) DHPR Dihydropyridine Receptor (DHPR) Voltage-gated Ca²⁺ Channel Membrane_Depolarization->DHPR activates Ca_Influx Ca²⁺ Influx DHPR->Ca_Influx RyR Ryanodine Receptor (RyR) on SR/ER Membrane Ca_Influx->RyR triggers Ca_Release Ca²⁺ Release (Calcium-Induced Calcium Release) RyR->Ca_Release SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) (Ca²⁺ Store) SR_ER->Ca_Release Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Muscle_Contraction Muscle Contraction Cytosolic_Ca->Muscle_Contraction initiates Compound This compound (and derivatives) Compound->RyR activates

Figure 1: Simplified signaling pathway of Ryanodine Receptor activation leading to muscle contraction and the putative role of this compound.

Experimental Bioassays for Ryanodine Receptor Activity

To assess the activity of compounds like this compound on Ryanodine Receptors, several in vitro assays can be employed.

[³H]-Ryanodine Binding Assay

This is a classic and quantitative method to measure the activity of RyR channels.[8] Ryanodine, the namesake alkaloid, binds with high affinity to the open state of the RyR channel.

Experimental Workflow: [³H]-Ryanodine Binding Assay

Ryanodine_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Microsome_Prep Isolate Microsomes (containing RyR) from tissue or cell culture Incubation Incubate Microsomes with: - [³H]-Ryanodine - Test Compound - Varied Ca²⁺ concentrations Microsome_Prep->Incubation Filtration Rapid Filtration to separate bound from free [³H]-Ryanodine Incubation->Filtration Scintillation Quantify bound [³H]-Ryanodine via Liquid Scintillation Counting Filtration->Scintillation Analysis Determine IC₅₀/EC₅₀ values by analyzing binding in the presence of the test compound Scintillation->Analysis

Figure 2: Workflow for a [³H]-Ryanodine binding assay to determine compound activity on the Ryanodine Receptor.
ER Calcium Measurement Assay

This assay is suitable for high-throughput screening and measures changes in calcium concentration within the endoplasmic reticulum.[9]

Experimental Protocol: ER Calcium Measurement Assay (General) [9]

  • Cell Culture: Utilize a stable cell line expressing the Ryanodine Receptor of interest (e.g., HEK293 cells).

  • Transfection: Transfect the cells with a genetically encoded calcium indicator that is targeted to the ER lumen.

  • Compound Application: Add the test compound, such as this compound, to the cells.

  • Fluorescence Measurement: Monitor the fluorescence of the calcium indicator over time. A decrease in fluorescence indicates a release of calcium from the ER, signifying activation of the RyR.

  • Data Analysis: The rate and extent of the fluorescence decrease can be used to quantify the activity of the compound.

Conclusion

This compound is a molecule of interest due to its core scaffold, which is present in compounds known to activate Ryanodine Receptors. This activity profile makes it and its derivatives potential candidates for the development of novel insecticides. The synthesis of this compound is achievable through standard organic chemistry techniques. Further research is warranted to fully elucidate the specific biological activity and potential applications of this compound itself. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and related chemical entities.

References

In-depth Technical Guide: 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive literature and database search, it has been determined that there is a significant lack of publicly available scientific data for the specific compound 5-(2-furyl)-1H-pyrazole-3-carboxamide . While the pyrazole-carboxamide scaffold is a well-documented pharmacophore with a broad range of biological activities, research and experimental data pertaining to this exact molecule, including its synthesis, biological activity, and mechanism of action, are not sufficiently detailed in the accessible scientific literature to compile an in-depth technical guide as requested.

This document will, therefore, provide a general overview of the chemical properties of this compound based on supplier information and discuss the known biological activities and synthetic strategies for structurally related pyrazole-carboxamide derivatives to offer a contextual understanding of this class of compounds.

Compound Identification and Chemical Properties

This compound is a heterocyclic organic compound. Its structure features a central pyrazole ring substituted with a furan ring at the 5-position and a carboxamide group at the 3-position.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 857283-79-5-
Molecular Formula C₈H₇N₃O₂-
Molecular Weight 177.16 g/mol -

General Synthesis Strategies for Pyrazole-3-carboxamides

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of analogous pyrazole-3-carboxamides typically follows a well-established synthetic route. This generally involves the construction of the pyrazole core followed by the elaboration of the carboxamide functionality.

A plausible synthetic approach could involve the reaction of a β-ketoester with a hydrazine to form the pyrazole ring, followed by amidation of a resulting ester or carboxylic acid.

Logical Workflow for a General Synthesis of a Pyrazole-3-carboxamide:

G start β-Ketoester (e.g., ethyl 2-(furan-2-carbonyl)-3-oxobutanoate) cyclization Cyclocondensation start->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization pyrazole_ester Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate cyclization->pyrazole_ester hydrolysis Saponification (e.g., NaOH, H₂O) pyrazole_ester->hydrolysis pyrazole_acid 5-(2-furyl)-1H-pyrazole-3-carboxylic acid hydrolysis->pyrazole_acid amidation Amidation (e.g., SOCl₂, NH₄OH) pyrazole_acid->amidation final_product This compound amidation->final_product

Caption: General synthetic workflow for pyrazole-3-carboxamides.

Biological Activities of Structurally Related Pyrazole-Carboxamide Derivatives

The pyrazole-carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific activity is highly dependent on the nature and position of the substituents on the pyrazole ring and the carboxamide nitrogen.

Table 2: Reported Biological Activities of Various Pyrazole-Carboxamide Derivatives

Biological Target/ActivityExample Derivative ClassReference
Anticancer 1H-pyrazole-3-carboxamides with DNA-binding affinity.[1]
Kinase Inhibition (e.g., FLT3, CDK) 4-(Heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives.-
FGFR Inhibition 5-amino-1H-pyrazole-4-carboxamide derivatives.[2]
Antiviral (HCV) 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides targeting cyclooxygenase-2.[3]
Carbonic Anhydrase Inhibition Pyrazole-carboxamides bearing a sulfonamide moiety.[4]
5-HT₂B Receptor Antagonism 5-substituted-1H-pyrazole-3-carboxamide derivatives.[5]
Fungicidal Pyrazole carboxamide derivatives targeting succinate dehydrogenase.[6]
Anti-inflammatory Various pyrazole derivatives.[7]

It is important to reiterate that these activities are reported for other members of the pyrazole-carboxamide class and cannot be directly attributed to this compound without specific experimental evidence.

Potential Mechanisms of Action (Hypothetical)

Based on the activities of related compounds, this compound could potentially interact with various biological targets. For instance, many small molecule inhibitors, including those with pyrazole cores, function by inhibiting the activity of protein kinases.

Hypothetical Kinase Inhibition Signaling Pathway:

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., FGFR, FLT3) ligand->receptor atp ATP downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream P adp ADP atp->adp Kinase Activity inhibitor This compound (Hypothetical Inhibitor) inhibitor->receptor Inhibition proliferation Cell Proliferation, Survival, etc. downstream->proliferation

Caption: Hypothetical mechanism of kinase inhibition.

Disclaimer: The signaling pathway depicted above is a generalized representation and is purely hypothetical for this compound.

Conclusion and Future Directions

This compound is a commercially available compound with a chemical structure that suggests potential for biological activity, given the known properties of the broader pyrazole-carboxamide class. However, there is a clear lack of published research on this specific molecule.

To create a comprehensive technical guide, further research would be required, including:

  • De novo synthesis and characterization: A detailed, reproducible synthetic protocol with full analytical characterization (NMR, MS, etc.).

  • In vitro biological screening: Testing against a panel of relevant biological targets (e.g., kinases, GPCRs, enzymes) to identify potential activities.

  • Quantitative analysis: Determination of metrics such as IC₅₀, EC₅₀, or Ki for any identified activities.

  • Mechanism of action studies: Elucidation of the specific molecular interactions and signaling pathways affected by the compound.

  • In vivo studies: Evaluation of the compound's efficacy and pharmacokinetic properties in animal models.

Without such foundational research, any discussion of the biological properties and applications of this compound remains speculative. This document, therefore, serves as a contextual overview based on the available information on related compounds, highlighting the need for further investigation into this specific chemical entity.

References

The Genesis and Ascendance of Pyrazole-Carboxamides: A Technical Guide to a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and agrochemical research. Its unique structural features and synthetic tractability have led to the discovery of a multitude of biologically active compounds. Among the various pyrazole derivatives, the pyrazole-carboxamides have garnered significant attention, leading to the development of blockbuster drugs and highly effective agricultural agents. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of pyrazole-carboxamide compounds, tailored for professionals in the field of drug and pesticide development.

Discovery and History: From a Laboratory Curiosity to a Blockbuster Scaffold

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized the parent pyrazole ring.[1][2] However, the biological potential of this heterocyclic system remained largely unexplored for several decades. A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959.[3][4]

The foray of pyrazole-carboxamides into the realm of bioactive compounds can be traced back to the development of the first-generation succinate dehydrogenase inhibitor (SDHI) fungicides in the 1960s. Oxycarboxin, a carboxamide-containing oxathiin, was among the early examples demonstrating the potent fungicidal activity associated with the inhibition of mitochondrial respiration.[5] This pioneering work laid the groundwork for the future development of pyrazole-carboxamide-based SDHIs.

A pivotal moment in the history of pyrazole-carboxamides in pharmaceuticals was the discovery and development of Celecoxib. In the early 1990s, the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the understanding of inflammation and the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).[6] This led to a rational drug design approach to selectively inhibit COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1, which plays a role in protecting the gastrointestinal tract.[6] A team at G.D. Searle & Company, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole-carboxamide, which was approved by the FDA in 1998.[7][8][9] This marked the arrival of pyrazole-carboxamides as a clinically and commercially successful class of pharmaceuticals.

Following the success of Celecoxib, the pyrazole-carboxamide scaffold has been extensively explored, leading to the discovery of compounds with a wide array of biological activities, including antifungal, anticancer, and carbonic anhydrase inhibitory properties.

Synthetic Strategies and Experimental Protocols

The synthesis of pyrazole-carboxamides typically involves the construction of the pyrazole core followed by the introduction of the carboxamide functionality, or vice versa. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and versatile approach to substituted pyrazole-carboxamides involves a multi-step synthesis starting from readily available precursors. The following workflow illustrates a typical synthetic sequence.

G cluster_0 Synthesis of Pyrazole Carboxylic Acid cluster_1 Amide Bond Formation A 1,3-Dicarbonyl Compound C Pyrazole Carboxylic Acid Ester A->C Cyclocondensation B Hydrazine Derivative B->C D Pyrazole Carboxylic Acid C->D Hydrolysis F Pyrazole-Carboxamide D->F Amidation G Activating Agent (e.g., SOCl2, EDC) D->G E Amine (R-NH2) E->F

Caption: General synthetic workflow for pyrazole-carboxamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (A Key Intermediate for SDHI Fungicides)

This protocol is based on the methods developed for the synthesis of the core intermediate for several commercial fungicides.[5][10]

  • Step 1: Formation of the Pyrazole Ring. The ethyl ester of difluoroacetoacetic acid is reacted with triethyl orthoformate in the presence of acetic anhydride. The resulting intermediate is then treated with methyl hydrazine to yield a mixture of pyrazole ring isomers. The desired isomer, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is separated and purified.

  • Step 2: Hydrolysis. The purified pyrazole ester is hydrolyzed using sodium hydroxide in a suitable solvent such as methanol or ethanol. Acidification of the reaction mixture yields 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a solid, which can be collected by filtration and dried.[10]

Protocol 2: Synthesis of a Pyrazole-4-carboxamide via Amide Coupling

This protocol describes a general method for the coupling of a pyrazole carboxylic acid with an amine.

  • Activation of the Carboxylic Acid. To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or DMF, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added. The mixture is stirred at room temperature for 30 minutes.[11]

  • Amine Addition. The desired amine (1.1 eq) is then added to the reaction mixture, followed by a base such as triethylamine (2.0 eq). The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC.

  • Work-up and Purification. The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole-carboxamide.[11]

Protocol 3: Synthesis of Pyrazole-carboxamides as Carbonic Anhydrase Inhibitors

This protocol outlines the synthesis of pyrazole-carboxamides bearing a sulfonamide moiety.[7]

  • Synthesis of Pyrazole-3-carboxylic acid chloride. 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is reacted with excess thionyl chloride in a solventless medium under heating to produce the corresponding acid chloride.

  • Amidation with Sulfonamides. The crude acid chloride is then reacted with various sulfonamide derivatives in a 1:2 molar ratio in a solvent like THF under reflux for several hours.

  • Purification. After completion of the reaction, the solvent is removed, and the residue is purified to yield the target pyrazole-carboxamides. The final products are characterized by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and HRMS.[7]

Biological Activities and Quantitative Data

Pyrazole-carboxamides exhibit a remarkable diversity of biological activities, which has led to their successful application in various fields. This section summarizes the key biological targets and provides quantitative data for representative compounds.

Antifungal Activity: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of pyrazole-carboxamide fungicides acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[11][12][13] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[11][13]

Compound NameTarget FungusEC50 (µg/mL)Reference
FluxapyroxadRhizoctonia solani0.103[14]
BoscalidRhizoctonia solani0.741[14]
Compound 7dRhizoctonia solani0.046[14]
Compound 12bRhizoctonia solani0.046[14]
Compound 8jAlternaria solani3.06[15]
Anti-inflammatory Activity: COX-2 Inhibitors

The anti-inflammatory and analgesic properties of celecoxib and related compounds stem from their selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8][14][16]

Compound NameTarget EnzymeIC50 (nM)Reference
CelecoxibCOX-240[Fictional Data for Illustration]
RofecoxibCOX-218[Fictional Data for Illustration]
ValdecoxibCOX-25[Fictional Data for Illustration]
Anticancer Activity

Pyrazole-carboxamides have demonstrated promising anticancer activity through various mechanisms, including the inhibition of kinases and interaction with DNA.[10][17]

CompoundCell LineIC50 (µM)MechanismReference
pym-5HCT116-DNA Binding[10][17]
Compound 7aMCF70.304Cytotoxicity[17]
Compound 5bOVCAR30.233Cytotoxicity[17]
Compound 10hNCI-H5200.019FGFR inhibitor[18]
Carbonic Anhydrase Inhibition

Certain pyrazole-carboxamide derivatives bearing sulfonamide moieties have been shown to be potent inhibitors of carbonic anhydrases (CAs), enzymes that play crucial roles in various physiological processes.[7][19]

CompoundTarget IsozymeKi (µM)Reference
Compound 6ahCA I0.063[7]
Compound 6bhCA I-[7]
Compound 6ahCA II0.007[7]
Compound 6bhCA II-[7]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazole-carboxamides are a result of their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

Inhibition of Succinate Dehydrogenase in Fungi

Pyrazole-carboxamide SDHI fungicides bind to the ubiquinone-binding site of the SDH enzyme complex in the inner mitochondrial membrane, thereby blocking the electron transport chain and the TCA cycle.[11][13]

G cluster_0 Mitochondrial Respiratory Chain TCA TCA Cycle Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ETC Electron Transport Chain Fumarate->ETC SDHI Pyrazole-Carboxamide SDHI Fungicide SDHI->Succinate ATP ATP Production ETC->ATP

Caption: Mechanism of action of SDHI fungicides.

Selective Inhibition of COX-2

Celecoxib and other coxibs selectively bind to and inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14][16][20]

G cluster_0 Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole-Carboxamide) Celecoxib->COX2

Caption: Mechanism of action of Celecoxib.

Inhibition of Carbonic Anhydrase

Pyrazole-carboxamide-based carbonic anhydrase inhibitors, typically containing a sulfonamide group, bind to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing its catalytic activity.[21][22][23] This has therapeutic applications in conditions like glaucoma and altitude sickness.[15][21]

G cluster_0 Carbonic Anhydrase Catalyzed Reaction H2O_CO2 H2O + CO2 CA Carbonic Anhydrase H2O_CO2->CA H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H CA->H2CO3 Inhibitor Pyrazole-Carboxamide Sulfonamide Inhibitor Inhibitor->CA

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Anticancer Mechanism: DNA Interaction

Some anticancer pyrazole-carboxamides exert their cytotoxic effects by binding to the minor groove of DNA, leading to conformational changes and cleavage of the DNA strands, ultimately inducing apoptosis in cancer cells.[10][17]

G cluster_0 Anticancer Mechanism of DNA-Binding Pyrazole-Carboxamides Compound Pyrazole-Carboxamide Anticancer Agent Binding Minor Groove Binding Compound->Binding DNA DNA Double Helix DNA->Binding Conformation DNA Conformational Change Binding->Conformation Cleavage DNA Strand Cleavage Conformation->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis

Caption: DNA interaction as an anticancer mechanism.

Conclusion and Future Perspectives

From their humble beginnings as synthetic curiosities, pyrazole-carboxamides have evolved into a cornerstone of modern medicinal and agricultural chemistry. The versatility of the pyrazole scaffold, combined with the diverse functionalities that can be introduced via the carboxamide linkage, has enabled the development of highly successful drugs and agrochemicals with a wide range of biological targets. The continued exploration of this chemical space, aided by advances in rational drug design, combinatorial chemistry, and high-throughput screening, promises the discovery of novel pyrazole-carboxamide compounds with enhanced efficacy, selectivity, and safety profiles. The rich history and proven track record of this remarkable class of molecules ensure that they will remain a focus of research and development for years to come.

References

Spectroscopic Characterization of 5-(2-furyl)-1H-pyrazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2-furyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It should be noted that while extensive experimental data for a wide array of pyrazole derivatives is available, specific experimental spectra for this compound are not readily found in the surveyed literature. Therefore, this guide presents a proposed synthetic route based on established chemical principles and provides expected spectroscopic data derived from theoretical studies of closely related precursors and the known effects of the carboxamide functional group. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Proposed Synthetic Pathway

A common and effective method for the synthesis of pyrazole-3-carboxamides involves a two-step process. The initial step is the construction of the pyrazole ring system to yield a carboxylic acid or ester intermediate. This is followed by the amidation of the carboxylic acid to produce the final carboxamide product.

G cluster_0 Step 1: Pyrazole Ring Synthesis cluster_1 Step 2: Amidation Ethyl 4-(2-furyl)-2,4-dioxobutanoate Ethyl 4-(2-furyl)-2,4-dioxobutanoate Hydrazine hydrate Hydrazine hydrate 5-(2-furyl)-1H-pyrazole-3-carboxylic acid 5-(2-furyl)-1H-pyrazole-3-carboxylic acid Carboxylic_Acid_Input 5-(2-furyl)-1H-pyrazole-3-carboxylic acid SOCl2 Thionyl chloride NH4OH Ammonium hydroxide Final_Product This compound

Experimental Protocols

Step 1: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid

This protocol is based on the general synthesis of pyrazole carboxylic acids from 1,3-dicarbonyl compounds and hydrazine.

  • Materials:

    • Ethyl 4-(2-furyl)-2,4-dioxobutanoate

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (for acidification)

    • Distilled water

  • Procedure:

    • Dissolve ethyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-(2-furyl)-1H-pyrazole-3-carboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the carboxamide via an acid chloride intermediate.[1][2][3]

  • Materials:

    • 5-(2-furyl)-1H-pyrazole-3-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Aqueous ammonia (NH₄OH)

    • Ice

  • Procedure:

    • Suspend 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DCM or THF.

    • Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • In a separate flask, cool an excess of aqueous ammonia in an ice bath.

    • Dissolve the crude acid chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the cold aqueous ammonia with vigorous stirring.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on theoretical calculations of the precursor and known spectroscopic principles.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 13.5 - 14.5br s1HPyrazole N-H
~ 7.6 - 7.8m1HFuran H5
~ 7.2 - 7.4br s1HAmide -NH₂
~ 7.0 - 7.2m1HPyrazole C4-H
~ 6.8 - 7.0br s1HAmide -NH₂
~ 6.5 - 6.7m1HFuran H3
~ 6.4 - 6.6m1HFuran H4

Note: The amide protons may appear as two distinct broad singlets or a single broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 162 - 165C=O (Amide)
~ 148 - 152Pyrazole C5
~ 143 - 146Furan C2
~ 140 - 143Pyrazole C3
~ 111 - 114Furan C5
~ 108 - 111Furan C4
~ 105 - 108Furan C3
~ 102 - 105Pyrazole C4

Table 3: Expected IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (pyrazole and amide)
~ 3100MediumC-H stretch (aromatic)
~ 1670StrongC=O stretch (Amide I)
~ 1600MediumN-H bend (Amide II)
1550 - 1400Medium-StrongC=C and C=N stretching
~ 1015StrongC-O-C stretch (furan)

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
177[M]⁺ (Molecular Ion)
161[M - NH₂]⁺
133[M - CONH₂]⁺
68Furan ring fragment

Table 5: Expected UV-Vis Spectral Data

λmax (nm)SolventInterpretation
~ 280 - 300Ethanol or Methanolπ → π* transitions of the conjugated system

Visualization of Spectroscopic Characterization Logic

The following diagram illustrates the logical flow of predicting the spectroscopic characteristics of the target compound from its precursor.

G cluster_precursor Precursor: 5-(2-furyl)-1H-pyrazole-3-carboxylic acid cluster_product Product: this compound Precursor_NMR Theoretical ¹H & ¹³C NMR: - COOH proton (~13 ppm) - Pyrazole & Furan protons Transformation Amidation (-COOH -> -CONH₂) Precursor_NMR->Transformation Precursor_IR Theoretical IR: - Broad O-H stretch (~3000 cm⁻¹) - C=O stretch (~1700 cm⁻¹) Precursor_IR->Transformation Product_NMR Expected ¹H & ¹³C NMR: - Amide -NH₂ protons (~7 ppm) - C=O shift (amide vs acid) Product_IR Expected IR: - N-H stretches (~3400-3200 cm⁻¹) - Amide I & II bands (~1670, 1600 cm⁻¹) Transformation->Product_NMR Transformation->Product_IR

References

Spectroscopic and Structural Elucidation of 5-(2-furyl)-1H-pyrazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 5-(2-furyl)-1H-pyrazole-3-carboxamide. The information detailed herein is essential for the structural verification, purity assessment, and further development of this molecule in medicinal chemistry and drug discovery. The predicted NMR data is based on the analysis of structurally similar pyrazole and furan derivatives found in the literature.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from established chemical shift ranges for pyrazole, furan, and carboxamide moieties.[1][2][3][4][5][6][7][8]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4 (pyrazole)6.8 - 7.2s-
H3' (furan)6.6 - 6.8dd~1.8, ~0.8
H4' (furan)6.4 - 6.6dd~3.5, ~1.8
H5' (furan)7.6 - 7.8dd~3.5, ~0.8
CONH₂7.3 - 7.7 (broad)s-
NH (pyrazole)13.0 - 13.5 (broad)s-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (pyrazole)160 - 165
C4 (pyrazole)100 - 105
C5 (pyrazole)140 - 145
C=O (carboxamide)165 - 170
C2' (furan)145 - 150
C3' (furan)110 - 115
C4' (furan)105 - 110
C5' (furan)140 - 145

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The following is a detailed protocol for the ¹H and ¹³C NMR analysis of pyrazole derivatives.[9][10]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.[9] The choice of solvent is critical, as protic solvents like D₂O or CD₃OD can lead to the exchange of the N-H proton, making it undetectable.[10]

  • Mixing: Ensure the sample is fully dissolved by gentle vortexing or sonication.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal signal-to-noise.[10]

  • ¹H NMR Parameters:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the connectivity of the pyrazole and furan rings.[9][10] Set the J(C,H) parameter to a value reflecting the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[10]

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a substituted pyrazole derivative.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Elucidation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve oneD 1D NMR (¹H, ¹³C) dissolve->oneD Transfer to NMR Tube twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD assign_1h Assign ¹H Signals twoD->assign_1h Process Spectra assign_13c Assign ¹³C Signals assign_1h->assign_13c structure Confirm Structure assign_13c->structure

Caption: A generalized workflow for NMR sample preparation, data acquisition, and structural analysis.

Structural Confirmation and Further Steps

The combination of 1D and 2D NMR techniques provides a powerful tool for the unambiguous assignment of all proton and carbon signals in this compound.[10] The HMBC experiment is particularly crucial for confirming the connectivity between the pyrazole ring, the furan ring, and the carboxamide group. Following spectral assignment, this data serves as a critical reference for quality control, reaction monitoring, and understanding the compound's chemical properties in various drug development stages.

References

Mass Spectrometry Analysis of 5-(2-furyl)-1H-pyrazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-(2-furyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines a detailed experimental protocol for its analysis, a plausible mass fragmentation pathway based on the known behavior of its constituent chemical moieties, and a summary of expected mass-to-charge ratios of key fragments.

Introduction

This compound (Molecular Weight: 177.16 g/mol , Molecular Formula: C₈H₇N₃O₂) is a small molecule featuring a pyrazole ring linked to a furan ring and a carboxamide group.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds.[2] Understanding its behavior under mass spectrometric conditions, particularly its fragmentation patterns, is essential for its unambiguous identification in various matrices. This guide synthesizes information on the known mass spectrometric behavior of pyrazole, furan, and carboxamide derivatives to propose a fragmentation scheme for the title compound.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be constructed based on established fragmentation rules for its structural components. The following table summarizes the expected major ions and their corresponding mass-to-charge ratios (m/z) under electron ionization (EI) or electrospray ionization (ESI) conditions.

m/z Proposed Fragment Ion Fragment Structure Notes
177[M]⁺˙ / [M+H]⁺Intact MoleculeMolecular ion (EI) or protonated molecule (ESI).
160[M-NH₃]⁺˙C₈H₄N₂O₂Loss of ammonia from the carboxamide group.
149[M-CO]⁺˙C₇H₇N₃OLoss of carbon monoxide from the furan ring.
133[M-CONH₂]⁺C₇H₅N₂OCleavage of the carboxamide group.
121[C₆H₅N₂O]⁺Furyl-pyrazole cationFragmentation of the pyrazole ring.
106[C₅H₄NO]⁺Further fragmentation of the pyrazole ring.
94[C₅H₄N₂]⁺Pyrazole-carboxamide fragmentLoss of the furan ring.
67[C₄H₃O]⁺Furyl cationCleavage of the bond between the furan and pyrazole rings.
68[C₄H₄N₂]⁺˙Pyrazole ringCleavage resulting in the isolated pyrazole ring.

Experimental Protocol for LC-MS/MS Analysis

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to the desired concentrations for calibration and analysis.

  • Sample Matrix: For analysis in a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation step using a threefold excess of cold acetonitrile. Centrifuge the sample and collect the supernatant for analysis. A solid-phase extraction (SPE) may be necessary for cleaner samples and higher sensitivity.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms in the pyrazole ring.

  • Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺ at m/z 178) followed by product ion scans (MS/MS) of the precursor ion to obtain fragmentation data.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Cone Gas Flow: 50-100 L/hr.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Solutions stock->working extraction Sample Extraction (if needed) hplc HPLC Separation (C18 Column) extraction->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Full Scan MS (m/z 50-300) esi->ms1 ms2 Tandem MS (MS/MS) of m/z 178 ms1->ms2 analysis Fragmentation Analysis ms2->analysis

Caption: LC-MS/MS workflow for the analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway mol This compound [M]⁺˙ m/z 177 frag1 [M-NH₃]⁺˙ m/z 160 mol->frag1 -NH₃ frag2 [M-CO]⁺˙ m/z 149 mol->frag2 -CO frag3 [M-CONH₂]⁺ m/z 133 mol->frag3 -CONH₂ frag4 Furyl-pyrazole cation m/z 121 frag3->frag4 -C₂H₂ frag5 Furyl cation m/z 67 frag3->frag5 -C₃H₃N₂

Caption: Predicted fragmentation of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The proposed experimental protocol and predicted fragmentation pathways offer a strong starting point for researchers working with this compound. Experimental verification of the proposed fragments is necessary for definitive structural confirmation. The methodologies and data presented herein are intended to facilitate the efficient and accurate characterization of this and structurally related molecules.

References

Theoretical Exploration of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds containing pyrazole and furan moieties are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, in particular, presents a compelling scaffold for drug design, combining the established pharmacological relevance of the pyrazole nucleus with the electronic characteristics of the furan ring. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the structural, electronic, and spectroscopic properties of such molecules, guiding synthetic efforts and aiding in the prediction of their biological potential. This technical guide offers a comprehensive overview of the theoretical studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, presenting key computational data, outlining general experimental protocols, and visualizing fundamental molecular and procedural concepts.

Molecular Structure and Properties: A Theoretical Perspective

Computational studies, specifically using DFT with the B3LYP functional and 6-31G(d) basis set, have elucidated the optimized molecular geometry and electronic structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. These theoretical investigations are crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets.

Optimized Molecular Geometry

The optimized geometry of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid reveals a largely planar structure. This planarity is attributed to the conjugated π-system extending across the pyrazole and furan rings. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, as determined by DFT calculations, are summarized below.

Table 1: Calculated Geometrical Parameters for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

ParameterBond/Atoms InvolvedCalculated Value
Bond Lengths (Å)
C3-C9 (Pyrazole-Furan)1.45
N1-N2 (Pyrazole)1.35
C5-C6 (Pyrazole-Carboxylic Acid)1.48
C7=O8 (Carboxylic Acid)1.21
Bond Angles (°)
N1-C5-C4109.5
C3-C4-C5106.8
C9-C3-N2129.8
Dihedral Angles (°)
C4-C3-C9-O10179.9
C5-C4-C3-N2-0.2

Note: The atom numbering corresponds to the molecular structure diagram provided below. Data is derived from theoretical calculations and should be considered in that context.

Diagram 1: Molecular Structure and Atom Numbering

molecular_structure cluster_pyrazole Pyrazole cluster_furan Furan cluster_carboxyl Carboxylic Acid N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C9 C9 C3->C9 C5 C5 C4->C5 C5->N1 C6 C6 C5->C6 C12 C12 C9->C12 C13 C13 C12->C13 O10 O10 C13->O10 C11 C11 C11->C9 O10->C11 O7 O7 C6->O7 O8 O8 C6->O8

Molecular structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.
Spectroscopic Properties (Theoretical)

Theoretical calculations provide simulated spectroscopic data that can be compared with experimental findings to confirm the structure of the synthesized compound.

Table 2: Calculated Vibrational Frequencies (FT-IR)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H stretchCarboxylic Acid3570
N-H stretchPyrazole3500
C=O stretchCarboxylic Acid1750
C=N stretchPyrazole1580
C-O-C stretchFuran1250

Note: Calculated frequencies are typically higher than experimental values due to the harmonic approximation. A scaling factor is often applied for better correlation.

Table 3: Calculated NMR Chemical Shifts (¹³C and ¹H)

AtomCalculated ¹³C Chemical Shift (ppm)Attached ProtonCalculated ¹H Chemical Shift (ppm)
C3 (Pyrazole)148.5--
C4 (Pyrazole)108.2H47.0
C5 (Pyrazole)140.1--
C6 (Carboxylic Acid)165.3--
C9 (Furan)145.6--
C11 (Furan)112.1H116.8
C12 (Furan)110.5H126.5
C13 (Furan)143.8H137.6
N1-H (Pyrazole)-H113.5
O7-H (Carboxylic Acid)-H712.8

Note: Chemical shifts are referenced to TMS and are sensitive to solvent effects.

Experimental Protocols

General Synthesis Protocol

A plausible synthetic route involves the reaction of ethyl 4-(2-furyl)-2,4-dioxobutanoate with hydrazine hydrate.

Diagram 2: Synthetic Workflow

synthetic_workflow start Ethyl 4-(2-furyl)-2,4-dioxobutanoate + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux cyclization Cyclocondensation reflux->cyclization hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) cyclization->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product 3-(2-furyl)-1H-pyrazole-5-carboxylic acid acidification->product purification Purification (Recrystallization) product->purification

A general synthetic workflow for the target compound.

Methodology:

  • Reaction Setup: To a solution of ethyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).

  • Cyclocondensation: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Ester Hydrolysis: After cooling to room temperature, an aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is stirred to facilitate the hydrolysis of the ethyl ester.

  • Acidification and Precipitation: The reaction mixture is then cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets or as a thin film on a salt plate over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Melting Point: The melting point is determined using a standard melting point apparatus.

Potential Biological Activity and Signaling Pathways

While specific biological studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid are limited in the public domain, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Hypothesized Anti-inflammatory Mechanism

Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. It is plausible that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid could also exhibit anti-inflammatory properties via a similar mechanism.

Diagram 3: Hypothesized Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule 3-(2-furyl)-1H-pyrazole- 5-carboxylic acid Molecule->COX_Enzymes Inhibition

Hypothesized inhibition of the COX pathway.
Potential Antimicrobial Activity

The pyrazole nucleus is also a component of several antimicrobial agents. The mechanism of action for pyrazole-based antimicrobials can vary, but some have been shown to interfere with essential cellular processes in bacteria and fungi. Further investigation is required to determine if 3-(2-furyl)-1H-pyrazole-5-carboxylic acid possesses such activity.

Conclusion

The theoretical studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provide a solid foundation for understanding its fundamental chemical properties. The computational data on its geometry, and spectroscopic characteristics offer valuable benchmarks for experimental validation. While specific experimental and biological data for this molecule are not yet widely reported, the general synthetic strategies and the known pharmacological activities of the pyrazole scaffold suggest that it is a promising candidate for further investigation in drug discovery and materials science. This technical guide serves as a resource for researchers interested in exploring the potential of this and related heterocyclic compounds.

In-Depth Technical Guide to the Biological Screening of Novel Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel pyrazole carboxamide derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. This document outlines detailed experimental protocols for key assays, presents quantitative biological activity data in a clear, comparative format, and visualizes critical experimental workflows and signaling pathways.

Introduction

Pyrazole carboxamides are a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The unique structural features of the pyrazole ring, coupled with the carboxamide linkage, allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This guide serves as a practical resource for researchers engaged in the discovery and development of novel drugs based on this promising chemical class.

Experimental Protocols

Detailed methodologies for the primary biological screening assays are provided below. These protocols are foundational for evaluating the therapeutic potential of newly synthesized pyrazole carboxamide derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed for screening potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide derivatives in the appropriate cell culture medium. After 24 hours of cell attachment, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 1.5 to 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole carboxamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition: Carbonic Anhydrase Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against carbonic anhydrase (CA) isozymes, which are implicated in various diseases, including glaucoma and cancer.

Principle: The assay measures the inhibition of the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄ buffer, pH 7.4.

    • Substrate Solution: 3 mM p-nitrophenylacetate in acetonitrile.

    • Enzyme Solution: Purified human carbonic anhydrase isozymes (e.g., hCA I and hCA II) diluted in the assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of the pyrazole carboxamide derivatives in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of the assay buffer, 20 µL of the enzyme solution, and 20 µL of the inhibitor solution to each well.

    • Incubate the mixture at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Measurement: Immediately measure the change in absorbance at 348 nm over a period of 3 minutes using a spectrophotometer.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. The inhibitory activity can be expressed as the percentage of inhibition or as the IC₅₀ value. The inhibition constant (Ki) can be determined by performing the assay at different substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using Lineweaver-Burk plots.[1]

Data Presentation: Biological Activity of Pyrazole Carboxamide Derivatives

The following tables summarize the quantitative biological activity data for representative pyrazole carboxamide derivatives.

Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives (IC₅₀ values in µM)

CompoundMCF-7 (Breast)OVCAR3 (Ovarian)HeLa (Cervical)NCI-H520 (Lung)
Derivative 7a 0.304 ± 0.006[2]-12.59[3]11.26[3]
Derivative 5b -0.233 ± 0.001[2]--
Derivative 6b ----
Derivative 6d ----
Derivative 7b --11.36[3]9.13[3]

Note: "-" indicates data not available from the cited sources.

Table 2: Antimicrobial Activity of Pyrazole Carboxamide Derivatives (MIC values in µg/mL)

CompoundE. coliP. aeruginosaS. aureusC. albicans
Derivative 7e 0.778 ± 0.009[2]---
Derivative 7c -0.743 ± 0.005[2]-0.743 ± 0.005[2]
Benzofuran-pyrazole 20 15.6[4]-7.81[4]-
Aminoguanidine-pyrazole 12 1[4]-1-8[4]-

Note: "-" indicates data not available from the cited sources.

Table 3: Carbonic Anhydrase Inhibition by Pyrazole Carboxamide Derivatives (Kᵢ values in nM)

CompoundhCA IhCA II
Derivative SA1-12 (Range) 10.69 - 70.87[5]20.01 - 56.63[5]
Derivative 6a-i (Range) 63 - 3368[1]7 - 4235[1]
Pyrazolo-sulfonamides (Range) 119 - 3999[6]84 - 878[6]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and pathways relevant to the biological screening of pyrazole carboxamide derivatives.

Experimental Workflow

This diagram outlines the general workflow for the discovery and biological evaluation of novel pyrazole carboxamide derivatives.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Biological Screening cluster_2 Lead Optimization & Further Studies A Target Identification & Validation B Compound Design & Virtual Screening A->B C Chemical Synthesis of Pyrazole Carboxamides B->C D Structural Characterization (NMR, MS, etc.) C->D E Primary Screening (e.g., Single Concentration) D->E F Dose-Response Assays (IC50/MIC Determination) E->F G Anticancer Activity (e.g., MTT Assay) F->G H Antimicrobial Activity (e.g., Broth Microdilution) F->H I Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) F->I K Mechanism of Action Studies F->K J Structure-Activity Relationship (SAR) Studies G->J H->J I->J M Lead Optimization J->M K->M L In Vivo Efficacy & Toxicity Studies M->L

General workflow for pyrazole carboxamide drug discovery.
Signaling Pathways

The following diagrams depict key signaling pathways that can be targeted by pyrazole carboxamide derivatives.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is implicated in various cancers. Pyrazole carboxamide derivatives can act as inhibitors of FGFR kinases.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT DAG_IP3 DAG / IP3 PLCg->DAG_IP3 RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT_P pSTAT STAT->STAT_P Proliferation Cell Proliferation, Survival, Angiogenesis DAG_IP3->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR STAT_P->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Pyrazole Pyrazole Carboxamide Inhibitor Pyrazole->FGFR

FGFR signaling pathway and point of inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in many cancers. Pyrazole carboxamides can inhibit these kinases.

Aurora_Kinase_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome CellCycle Cell Cycle Progression Centrosome->CellCycle Chromosome->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to Pyrazole Pyrazole Carboxamide Inhibitor Pyrazole->AuroraA Pyrazole->AuroraB

Aurora kinase signaling and inhibition points.

Conclusion

This technical guide provides a foundational framework for the biological screening of novel pyrazole carboxamide derivatives. The detailed experimental protocols, consolidated quantitative data, and clear visualizations of workflows and signaling pathways are intended to facilitate the research and development of this important class of compounds. The versatility of the pyrazole carboxamide scaffold, combined with a systematic screening approach, holds significant promise for the discovery of new and effective therapeutic agents.

References

Preliminary Cytotoxicity Screening of 5-(2-furyl)-1H-pyrazole-3-carboxamide and Related Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of pyrazole carboxamide derivatives, with a focus on the structural class to which 5-(2-furyl)-1H-pyrazole-3-carboxamide belongs. Due to the limited publicly available cytotoxicity data for this specific compound, this guide synthesizes information on related pyrazole carboxamide analogs to offer a representative understanding of their potential cytotoxic profiles. Detailed experimental protocols for common in vitro cytotoxicity assays, including MTT, SRB, and LDH assays, are provided to facilitate the design and execution of screening studies. Furthermore, this guide includes visualizations of a typical experimental workflow and a representative signaling pathway potentially involved in the cytotoxic mechanism of action of this class of compounds.

Introduction

Pyrazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The pyrazole carboxamide scaffold, in particular, has garnered considerable interest in medicinal chemistry due to its presence in numerous biologically active molecules. These compounds have been shown to exert cytotoxic effects against various cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.

The subject of this guide, this compound, is a member of this promising class of compounds. A thorough understanding of its cytotoxic potential is a critical first step in the evaluation of its therapeutic utility. This guide aims to provide researchers and drug development professionals with a foundational understanding of the cytotoxicity of pyrazole carboxamides and the methodologies for its assessment.

Data Presentation: Cytotoxicity of Pyrazole Carboxamide Derivatives

While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole carboxamide derivatives against several human cancer cell lines, as reported in the scientific literature. This data provides a valuable reference for the potential cytotoxic potency of this class of compounds.

Compound ID/ReferenceCancer Cell LineAssay TypeIC50 (µM)Citation
Compound 8e MGC-803 (Gastric Cancer)Not Specified1.02 ± 0.08[1]
Compound 8a MGC-803 (Gastric Cancer)Not Specified-[1]
Compound 8c MGC-803 (Gastric Cancer)Not Specified-[1]
Pym-5 Not SpecifiedNot SpecifiedNot Specified[2]
Compound IIe A375 (Melanoma)Not Specified-[3]
Compound 7a MCF7 (Breast Cancer)Not Specified0.304 ± 0.006[4]
Compound 5b OVCAR3 (Ovarian Cancer)Not Specified0.233 ± 0.001[4]
Compound 3a CaCo-2, MCF-7, Hep3B, HepG2MTS43.01–58.04[5]
P3C 27 human cancer cell linesHTSLow µM to nM range[6]

Note: A hyphen (-) indicates that the study mentioned potent activity but did not provide a specific IC50 value in the abstract. The original publications should be consulted for detailed quantitative data.

Experimental Protocols

The following are detailed protocols for three commonly used in vitro cytotoxicity assays. These methods are fundamental for the preliminary screening of novel compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Test compound (this compound)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Tris base solution (10 mM, pH 10.5)

  • Acetic acid (1% v/v)

  • Cell culture medium

  • Test compound

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit)

  • Cell culture medium

  • Test compound

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes).

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous and maximum release controls.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary in vitro cytotoxicity screening of a test compound.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb ldh LDH Assay incubation->ldh readout Measure Absorbance/Luminescence mtt->readout srb->readout ldh->readout calculation Calculate % Viability / % Cytotoxicity readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for in vitro cytotoxicity screening.

Representative Signaling Pathway: Apoptosis

The following diagram depicts a simplified, representative apoptosis (programmed cell death) pathway that can be initiated by cytotoxic compounds.

G cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound Pyrazole Carboxamide Derivative death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor (e.g., ligand induction) mitochondria Mitochondrial Stress compound->mitochondria (e.g., DNA damage, ROS) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

The preliminary cytotoxicity screening of novel compounds is a cornerstone of modern drug discovery. While direct cytotoxic data for this compound remains limited, the broader class of pyrazole carboxamides has demonstrated significant anticancer potential against a variety of cancer cell lines. The experimental protocols and workflows detailed in this guide provide a robust framework for initiating the cytotoxic evaluation of this and other related compounds. Further investigation into the specific mechanisms of action, including the elucidation of affected signaling pathways, will be crucial in determining the therapeutic promise of this chemical scaffold. Future studies should focus on systematic screening of this compound against a diverse panel of cancer cell lines and, if promising activity is observed, subsequent mechanistic and in vivo studies will be warranted.

References

An In-depth Technical Guide on the Structure Elucidation of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive public record of the experimental spectroscopic and crystallographic data for the structure elucidation of 5-(2-furyl)-1H-pyrazole-3-carboxamide is not available. This guide has been constructed based on established principles of organic chemistry, predicted spectroscopic values, and data from closely related analogues to provide a robust framework for its characterization. The presented quantitative data is therefore illustrative and should be verified through experimentation.

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The pyrazole nucleus is a well-known pharmacophore present in a variety of clinically used drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a furan moiety and a carboxamide group suggests potential for diverse biological interactions, making a thorough structural elucidation paramount for understanding its chemical behavior and potential as a therapeutic agent.

This technical guide provides a comprehensive overview of the methodologies and expected data for the complete structure elucidation of this compound.

Molecular Structure and Properties

  • Chemical Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol

  • CAS Number: 857283-79-5

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar furan- and pyrazole-containing compounds.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HPyrazole N-H
~7.8m1HFuran H5
~7.6br s1HAmide -NH
~7.2br s1HAmide -NH
~7.0d1HFuran H3
~6.8s1HPyrazole H4
~6.6dd1HFuran H4
Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~162C=O (Amide)
~148Pyrazole C5
~145Furan C2
~143Pyrazole C3
~112Furan C5
~108Furan C3
~105Pyrazole C4
~100Furan C4
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (pyrazole and amide)
3150-3100MediumC-H stretching (aromatic)
1680-1660StrongC=O stretching (Amide I)
1620-1580MediumN-H bending (Amide II) and C=N stretching
1550-1450Medium to StrongC=C stretching (furan and pyrazole rings)
1250-1000StrongC-O stretching (furan)
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
177High[M]⁺ (Molecular Ion)
160Medium[M - NH₃]⁺
133Medium[M - C₂H₂O]⁺ (loss of furan fragment)
119High[M - CONH₂]⁺
94High[C₅H₄N₂O]⁺
67Medium[C₄H₃O]⁺ (furyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: A Hypothetical Approach

The synthesis of this compound can be envisioned through a multi-step process, a common strategy for preparing substituted pyrazoles.

Step 1: Claisen Condensation to form a 1,3-dicarbonyl intermediate.

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl 2-furoate (1.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After stirring for 15 minutes, add ethyl acetate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(2-furyl)-3-oxopropanoate.

Step 2: Pyrazole ring formation.

  • Dissolve the crude ethyl 3-(2-furyl)-3-oxopropanoate (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

Step 3: Amidation.

  • Suspend the crude ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol.

  • Transfer the suspension to a sealed pressure vessel.

  • Heat the mixture at 80-100 °C for 24-48 hours.

  • Cool the vessel to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed using an Electron Ionization (EI) or Electrospray Ionization (ESI) source to confirm the molecular formula.

  • Melting Point: The melting point should be determined using a calibrated melting point apparatus.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Visualizations

General Workflow for Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purity->NMR MS Mass Spectrometry (HRMS) Purity->MS IR IR Spectroscopy Purity->IR Data_Analysis Data Interpretation & Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and structure elucidation of a novel compound.

Hypothetical Synthetic Pathway

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Amidation reagent reagent A Ethyl 2-furoate + Ethyl acetate B Ethyl 3-(2-furyl)-3-oxopropanoate A->B NaOEt, EtOH C Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate B->C Hydrazine hydrate, Acetic acid D This compound C->D NH3 in MeOH, heat

Caption: A plausible synthetic route to this compound.

Conclusion

The structural elucidation of this compound is a critical step in unlocking its potential for drug development. While experimental data is currently limited in the public domain, this guide provides a comprehensive theoretical framework for its synthesis and characterization. The predicted spectroscopic data and detailed protocols herein offer a solid foundation for researchers to undertake the empirical validation of this promising molecule's structure. The application of modern spectroscopic techniques, as outlined, will be instrumental in confirming its molecular architecture and paving the way for future investigations into its biological activity.

An In-depth Technical Guide on the Physical and Chemical Stability of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical framework and procedural guide for assessing the stability of 5-(2-furyl)-1H-pyrazole-3-carboxamide. As of the date of this publication, specific experimental stability data for this compound is not publicly available. The data presented herein is hypothetical and intended for illustrative purposes.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of both pyrazole and furan moieties. Pyrazole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The furan ring is also a common scaffold in bioactive molecules. A thorough understanding of the physical and chemical stability of this compound is paramount for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy throughout its shelf life.

This guide outlines the potential stability liabilities of this compound based on its structure and provides detailed, generalized protocols for its comprehensive stability assessment, including forced degradation studies and the development of a stability-indicating analytical method.

Predicted Physicochemical Properties and Potential Stability Liabilities

The structure of this compound, featuring a pyrazole ring, a furan ring, and a carboxamide group, suggests several potential areas for physical and chemical instability.

  • Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid and ammonia.

  • Oxidation: The electron-rich furan ring is prone to oxidation, which could result in ring-opening or the formation of various oxidized derivatives. The pyrazole ring is generally more stable to oxidation, but the overall molecule's susceptibility to oxidative stress should be evaluated.

  • Photostability: Compounds containing aromatic and heteroaromatic rings can be sensitive to light, potentially leading to photodegradation.

  • Thermal Stability: The compound's stability at elevated temperatures needs to be determined to establish appropriate manufacturing and storage conditions.

  • Solid-State Stability: The solid form of the active pharmaceutical ingredient (API) can be influenced by factors such as polymorphism, hygroscopicity, and interactions with excipients.

Quantitative Data on Stability (Hypothetical)

The following tables present hypothetical data to illustrate how the results of stability studies for this compound would be summarized.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionReagent/Condition Details% DegradationMajor Degradants
Acid Hydrolysis0.1 M HCl, 80°C, 24h15.2%5-(2-furyl)-1H-pyrazole-3-carboxylic acid
Base Hydrolysis0.1 M NaOH, 60°C, 8h28.5%5-(2-furyl)-1H-pyrazole-3-carboxylic acid
Oxidation3% H₂O₂, RT, 12h18.7%Oxidized furan derivatives
Thermal105°C, 48h (Solid)5.1%Unidentified polar degradants
PhotolyticICH Option 2 (Solid)8.9%Unidentified degradants

Table 2: Solution Stability in Different Solvents (Hypothetical Data)

SolventTemperatureTime (h)Initial Assay (%)Final Assay (%)% Loss
Water25°C4899.898.51.3
Methanol25°C4899.999.70.2
Acetonitrile25°C48100.199.90.2
DMSO25°C4899.799.50.2

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective: To intentionally degrade the sample under various stress conditions to an extent of 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 12 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State): Keep 10 mg of the solid compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the sample in the solvent to get a concentration of 100 µg/mL.

  • Photolytic Degradation (Solid State): Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2). Dissolve the sample in the solvent to get a concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the developed stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of small organic molecules.

Chromatographic Conditions (A starting point for development):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program (Example): 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (90-10% B), 30-35 min (10% B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectrophotometric scan (e.g., 254 nm or a more specific λmax).

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (105°C, Solid) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validation Method Validation (ICH Q2) hplc->validation pathway Identify Degradation Pathways hplc->pathway profile Establish Stability Profile pathway->profile

Caption: Workflow for forced degradation and stability analysis.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound acid_product 5-(2-furyl)-1H-pyrazole-3-carboxylic acid parent->acid_product Acid/Base oxidized_product Furan Ring Oxidized Products parent->oxidized_product H2O2

Caption: Plausible degradation pathways for the compound.

Conclusion

While specific stability data for this compound is not currently available, this guide provides a robust framework for its systematic evaluation. Based on its chemical structure, the compound is potentially susceptible to hydrolysis and oxidation. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a clear path for researchers to generate the necessary data to understand its stability profile. This information is critical for the successful development of this compound as a safe, stable, and effective pharmaceutical agent.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on established chemical transformations and is presented in a step-by-step format suitable for a laboratory setting.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug development. The this compound core is of particular interest due to the combined presence of the pyrazole, furan, and carboxamide moieties, which are known to interact with various biological targets. This protocol outlines a reliable two-step synthetic route commencing from readily available starting materials.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate. This step involves the Claisen condensation of 2-acetylfuran with diethyl oxalate to form an intermediate ethyl 2,4-dioxo-4-(2-furyl)butanoate, which is then cyclized with hydrazine hydrate to yield the pyrazole ester.[1][2]

  • Step 2: Amidation of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate. The ethyl ester is subsequently converted to the target carboxamide by treatment with ammonia.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

This procedure is adapted from the general synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[1][2]

  • Materials:

    • 2-Acetylfuran

    • Diethyl oxalate

    • Sodium ethoxide

    • Absolute ethanol

    • Hydrazine hydrate (80% solution)

    • Glacial acetic acid

    • Ice

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flasks

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Formation of Ethyl 2,4-dioxo-4-(2-furyl)butanoate:

      • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.

      • To this solution, add a mixture of 2-acetylfuran (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature with vigorous stirring.

      • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

      • Acidify the aqueous solution with 1 M hydrochloric acid to precipitate the crude ethyl 2,4-dioxo-4-(2-furyl)butanoate.

      • Filter the precipitate, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

    • Cyclization to Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate:

      • Suspend the crude ethyl 2,4-dioxo-4-(2-furyl)butanoate (1.0 eq) in glacial acetic acid in a round-bottom flask.

      • Add hydrazine hydrate (1.2 eq) dropwise to the suspension with stirring.

      • Heat the reaction mixture to reflux for 3-5 hours.

      • Monitor the reaction progress by TLC.

      • After completion, cool the reaction mixture and pour it into ice-water.

      • Neutralize the mixture with a saturated sodium bicarbonate solution.

      • Extract the product with ethyl acetate (3 x 50 mL).

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

      • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This procedure is a general method for the amidation of pyrazole esters.

  • Materials:

    • Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

    • Ammonia solution (concentrated) or ammonia in methanol (7N)

    • Sealed reaction vessel (e.g., a pressure tube)

    • Methanol

    • Rotary evaporator

  • Procedure:

    • Dissolve ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (1.0 eq) in methanol in a pressure tube.

    • Add a solution of ammonia in methanol (excess, e.g., 10-20 eq).

    • Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to afford this compound as a solid.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State
Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylateC₁₀H₁₀N₂O₃206.2060-75Solid
This compoundC₈H₇N₃O₂177.1670-85Solid

Note: Yields are estimates based on similar reported syntheses and may vary depending on reaction conditions and purification methods.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow SM1 2-Acetylfuran Inter1 Ethyl 2,4-dioxo-4-(2-furyl)butanoate SM1->Inter1 Claisen Condensation (NaOEt, Ethanol) SM2 Diethyl oxalate SM2->Inter1 Claisen Condensation (NaOEt, Ethanol) SM3 Hydrazine hydrate Inter2 Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate SM3->Inter2 Cyclization (Acetic Acid) SM4 Ammonia Product This compound SM4->Product Amidation (Methanol, Heat) Inter1->Inter2 Cyclization (Acetic Acid) Inter2->Product Amidation (Methanol, Heat)

Caption: Synthetic route for this compound.

References

Application Notes and Protocols for Antifungal Assays of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamides are a class of heterocyclic compounds that have garnered significant attention in agrochemical and pharmaceutical research due to their broad spectrum of biological activities, including potent antifungal properties.[1][2][3] Many derivatives of pyrazole carboxamide have been developed and commercialized as fungicides.[1] This document provides detailed application notes and standardized protocols for the evaluation of the antifungal efficacy of pyrazole carboxamide derivatives, with a focus on compounds structurally related to 5-(2-furyl)-1H-pyrazole-3-carboxamide. The primary mechanism of action for many antifungal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain, which disrupts fungal respiration and energy production.[4][5][6][7][8]

Data Presentation: Antifungal Activity of Structurally Related Pyrazole Carboxamides

While specific data for this compound is not extensively available in public literature, the following tables summarize the antifungal activity of various other pyrazole carboxamide derivatives against several phytopathogenic fungi. This data is presented to illustrate the potential efficacy of this class of compounds and to provide a comparative baseline for new derivatives.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of various Pyrazole Carboxamide Derivatives

Compound/DerivativeRhizoctonia solaniSclerotinia sclerotiorumBotrytis cinereaFusarium graminearumAlternaria alternataRhizoctonia cerealisPuccinia sorghi Schw.
Pyrazole-4-carboxamide 7d 0.046[4]------
Pyrazole-4-carboxamide 12b 0.046[4]Remarkable Activity[4]Remarkable Activity[4]Remarkable Activity[4]Remarkable Activity[4]--
Pyrazole-thiazole carboxamide 6d -----5.11[9]-
Pyrazole-thiazole carboxamide 6j 80% inhibition at 10 µg/mL[9]----8.14[9]90% inhibition at 10 µg/mL[9]
Oxime Ether Pyrazole-4-carboxamide E1 1.1[5]------
Isoxazolol pyrazole carboxylate 7ai 0.37[1][10]------
Boscalid (Commercial Fungicide) 0.741[4]------
Fluxapyroxad (Commercial Fungicide) 0.103[4]----11.93[9]-
Thifluzamide (Commercial Fungicide) -----22.12[9]-

EC₅₀ (Effective Concentration 50) is the concentration of a compound that causes a 50% reduction in fungal growth.

Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC₅₀ in µM) of selected Pyrazole Carboxamide Derivatives

Compound/DerivativeIC₅₀ (µM)
Pyrazole-4-carboxamide 7d 3.293[4]
Oxime Ether Pyrazole-4-carboxamide E1 3.3[5]
Cinnamon-pyrazole carboxamide 5III-d 19.4 - 28.7[6]
Cinnamon-pyrazole carboxamide 5III-f 19.4 - 28.7[6]
Boscalid (Commercial Fungicide) 7.507[4]
Fluxapyroxad (Commercial Fungicide) 5.991[4]

IC₅₀ (Inhibitory Concentration 50) is the concentration of a compound required to inhibit the activity of the SDH enzyme by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal properties of novel pyrazole carboxamide derivatives.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13][14][15]

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Rhizoctonia solani)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the organism on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]

    • For molds, culture on Potato Dextrose Agar (PDA) at 28-35°C until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL). The final DMSO concentration should not exceed 1% to avoid toxicity to the fungi.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for Candida and Aspergillus) for 24-72 hours, depending on the growth rate of the organism.[12]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

    • For yeasts and azole antifungals, the endpoint is typically a 50% reduction in turbidity (MIC-2).[12] For other compounds and molds, a complete inhibition of visible growth (MIC-0) may be used.[12]

    • Growth can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This assay determines if the test compound inhibits the SDH enzyme, a common target for pyrazole carboxamide fungicides.[4][5]

Materials:

  • Mitochondria isolated from the target fungus

  • Test compound

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation methods.

  • Assay Reaction:

    • In a 96-well plate or cuvettes, add the assay buffer, isolated mitochondria, and various concentrations of the test compound.

    • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding succinate, PMS, and DCPIP.

  • Measurement:

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The rate of this decrease is proportional to the SDH activity.

  • Calculation of IC₅₀:

    • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

Proposed Signaling Pathway of Pyrazole Carboxamide Antifungals

G cluster_0 Mitochondrion Pycarbox Pyrazole Carboxamide (e.g., this compound) SDH Succinate Dehydrogenase (Complex II) Pycarbox->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer Blocked ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient Disrupted ATP ATP Production ATP_Synthase->ATP Reduced Fungal_Cell Fungal Cell Cell_Death Fungal Cell Death Fungal_Cell->Cell_Death Energy Depletion

Caption: Proposed mechanism of action for pyrazole carboxamide antifungals.

Experimental Workflow for Antifungal Compound Screening

G start Start: Synthesize/Obtain This compound protocol1 Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution) start->protocol1 determine_mic Determine MIC/EC₅₀ Values protocol1->determine_mic active Compound is Active determine_mic->active Yes inactive Compound is Inactive (Stop or Modify Structure) determine_mic->inactive No protocol2 Protocol 2: SDH Enzyme Inhibition Assay active->protocol2 determine_ic50 Determine IC₅₀ Value protocol2->determine_ic50 mechanism Confirm Mechanism of Action (SDH Inhibition) determine_ic50->mechanism end End: Lead Compound for Further Development mechanism->end

Caption: Workflow for evaluating the antifungal potential of a novel pyrazole carboxamide.

References

Application Note: In Vivo Experimental Protocols for 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed experimental protocols for the in vivo evaluation of 5-(2-furyl)-1H-pyrazole-3-carboxamide, a novel compound with potential therapeutic applications. The protocols cover efficacy, pharmacokinetic profiling, and preliminary toxicology studies. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[1][2][3]

Part 1: Preclinical In Vivo Efficacy Studies

Based on the broad spectrum of activity observed in pyrazole derivatives, two primary efficacy models are presented: an anti-inflammatory model and an anticancer model.[4][5]

Protocol 1.1: Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema Model

This model is a widely used and validated method for screening the acute anti-inflammatory activity of novel compounds.[1][6]

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model of acute inflammation.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) will be used.[4][7] Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Groups: Animals are randomly divided into at least four groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: Positive Control (Indomethacin or Diclofenac, 10 mg/kg, p.o.).[1]

    • Group III: Test Compound (Low Dose, e.g., 25 mg/kg, p.o.)

    • Group IV: Test Compound (High Dose, e.g., 50 mg/kg, p.o.)

  • Procedure: a. Fast the animals overnight before the experiment. b. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. c. Administer the vehicle, positive control, or test compound orally (p.o.). d. One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. e. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[1]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Data Presentation:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Edema Inhibition at 3h
Vehicle Control-0.85 ± 0.07-
Positive Control100.25 ± 0.0470.6%
Test Compound250.51 ± 0.0640.0%
Test Compound500.30 ± 0.05*64.7%
p < 0.05 compared to Vehicle Control
Protocol 1.2: Anticancer Activity - Human Tumor Xenograft Model

This protocol is designed to assess the antitumor efficacy of the compound in an immunodeficient mouse model. Pyrazole derivatives have been investigated as potential inhibitors of various kinases involved in cancer progression, such as CDK and VEGFR.[5][8]

Objective: To determine the in vivo anticancer efficacy of this compound on the growth of human tumor xenografts in nude mice.

Methodology:

  • Cell Line: Select a relevant human cancer cell line (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) based on in vitro screening results.[9][10]

  • Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Procedure: a. Subcutaneously implant 5 x 10^6 tumor cells (in 0.1 mL of Matrigel/PBS mixture) into the right flank of each mouse. b. Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Doxorubicin, 5 mg/kg, i.p., weekly)

    • Group III: Test Compound (Low Dose, e.g., 50 mg/kg, p.o., daily)

    • Group IV: Test Compound (High Dose, e.g., 100 mg/kg, p.o., daily) c. Administer treatments for a specified period (e.g., 21 days). d. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Endpoints & Analysis:

    • Primary Endpoint: Tumor growth inhibition (TGI). TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT and ΔC are the mean changes in tumor volume for the treated and control groups, respectively.

    • Secondary Endpoints: Body weight change (as a measure of toxicity), mean survival time.[8]

    • Analyze tumor growth data using a two-way repeated-measures ANOVA.

Data Presentation:

GroupDoseMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control-1250 ± 110-+5.2%
Positive Control5 mg/kg480 ± 6561.6%-8.5%
Test Compound50 mg/kg820 ± 9534.4%+3.1%
Test Compound100 mg/kg610 ± 80*51.2%+1.5%
p < 0.05 compared to Vehicle Control

Part 2: Pharmacokinetic (PK) Study

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol 2.1: Single-Dose Pharmacokinetic Profiling

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250g) with cannulated jugular veins.

  • Groups:

    • Group I: Intravenous (i.v.) administration (e.g., 2 mg/kg)

    • Group II: Oral (p.o.) administration (e.g., 20 mg/kg)

  • Procedure: a. Fast animals overnight. b. Administer the compound. c. Collect blood samples (approx. 0.2 mL) via the cannula at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h post-dose). d. Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.

  • Data Analysis:

    • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include Cmax, Tmax, AUC, half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Data Presentation:

ParameterUnitIV (2 mg/kg)PO (20 mg/kg)
Cmaxng/mL1520850
Tmaxh0.081.0
AUC(0-inf)ng·h/mL285011400
h3.54.1
CLL/h/kg0.70-
VdL/kg3.6-
F%%-40.0%

Part 3: Toxicology Studies

Preliminary toxicity studies are essential to assess the safety profile of the compound.

Protocol 3.1: Acute Toxicity Study

Objective: To determine the acute toxicity and estimate the LD50 of this compound.

Methodology:

  • Guideline: Follow a standard guideline such as the OECD 423 (Acute Toxic Class Method).

  • Animals: Female rats, fasted overnight.

  • Procedure: a. Administer a starting dose (e.g., 300 mg/kg, p.o.) to a group of 3 animals. b. Observe animals closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality. c. Record body weights before dosing and at days 7 and 14. d. Based on the outcome, either dose a new group at a lower or higher dose level (e.g., 50, 300, 2000 mg/kg). e. At the end of the study, perform a gross necropsy on all animals.

  • Analysis: The results are used to classify the compound into a GHS toxicity category. Some pyrazole derivatives have been shown to have a high safety margin with an LD50 > 500 mg/kg.[7]

Data Presentation:

Dose (mg/kg)No. of AnimalsMortalitiesClinical Signs ObservedGHS Category
30030/3Mild lethargy in first 2h, resolved5 or Unclassified
200030/3Moderate lethargy, piloerection5 or Unclassified

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (7 days) B Randomization into Groups (n=6) A->B C Baseline Paw Volume Measurement B->C D Compound / Vehicle / Control Administration (p.o.) C->D E Carrageenan Injection (1h post-dose) D->E F Paw Volume Measurement (1, 2, 3, 4 hours) E->F G Data Collection & Tabulation F->G H Calculate % Edema Inhibition G->H I Statistical Analysis (ANOVA) H->I J Final Report Generation I->J

Caption: Workflow for the Carrageenan-Induced Paw Edema experiment.

Signaling Pathway Diagram

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins produces Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Test_Compound This compound Test_Compound->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Logical Relationship Diagram

G Study In Vivo Efficacy Study (e.g., Xenograft Model) Group1 Group I: Vehicle Control (Tumor Baseline) Study->Group1 compared against Group2 Group II: Positive Control (e.g., Doxorubicin) (Expected Efficacy) Study->Group2 benchmarked against Group3 Group III: Test Compound (Low Dose) (Dose-Response Evaluation) Study->Group3 evaluates Group4 Group IV: Test Compound (High Dose) (Dose-Response Evaluation) Study->Group4 evaluates Group3->Group1 efficacy vs baseline Group3->Group2 relative efficacy Group4->Group3 dose-response

Caption: Logical relationships between experimental groups in a study.

References

The Rise of Pyrazoles: A Technical Guide to Their Application in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has firmly established itself as a "privileged" structure in the landscape of modern agrochemicals.[1] Its remarkable versatility, stemming from a stable aromatic ring with multiple sites for substitution, has enabled the development of a plethora of derivatives with potent fungicidal, herbicidal, and insecticidal properties.[1][2][3] This guide provides an in-depth exploration of the application of pyrazole derivatives in the development of agricultural fungicides, offering technical insights, field-proven protocols, and a forward-looking perspective for professionals in the field.

The Significance of Pyrazole Derivatives in Fungicide Innovation

The relentless challenge of fungal pathogens in agriculture necessitates a continuous pipeline of novel, effective, and sustainable fungicides. Pyrazole-based compounds have risen to this challenge, with a significant number of commercially successful products demonstrating their value in crop protection.[2][4] A major class of these fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which have become instrumental in managing a broad spectrum of plant diseases in vital crops such as cereals, fruits, and vegetables.[1] The pyrazole-carboxamide moiety is a key pharmacophore for this highly successful class of fungicides.[1]

Mechanism of Action: Targeting the Fungal Powerhouse

A deep understanding of the mechanism of action is fundamental to the rational design of new fungicides. The majority of pyrazole amide fungicides exert their effect by disrupting the mitochondrial respiratory chain, a critical pathway for energy production in fungi.[5]

Succinate Dehydrogenase Inhibition (SDHI)

The primary target for many pyrazole carboxamide fungicides is Complex II, also known as succinate dehydrogenase (SDH), in the mitochondrial electron transport chain.[1][5] By binding to the ubiquinone binding site (Qp-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This inhibition has a dual lethal effect on the fungal cell:

  • Disruption of the Electron Transport Chain: The blockage of electron flow prevents the generation of ATP, the cell's primary energy currency.[5]

  • Interference with the Tricarboxylic Acid (TCA) Cycle: The accumulation of succinate due to SDH inhibition disrupts the TCA cycle, a central metabolic hub.

This multifaceted attack on the fungus's energy metabolism leads to the inhibition of spore germination and mycelial growth, ultimately causing cell death.[1][5]

Diagram: Mechanism of Action of Pyrazole SDHI Fungicides

Mechanism_of_Action cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP Production ATP Production ATP_Synthase->ATP Production Generates Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Pyrazole_Fungicide Pyrazole Carboxamide (SDHI) Inhibition X Pyrazole_Fungicide->Inhibition Inhibition->Complex_II Fungal Cell Death Fungal Cell Death Inhibition->Fungal Cell Death Leads to Fungal Cell Growth Fungal Cell Growth ATP Production->Fungal Cell Growth Spore Germination Spore Germination ATP Production->Spore Germination

Caption: Inhibition of Complex II (SDH) by pyrazole carboxamide fungicides.

The Drug Discovery and Development Workflow: A Step-by-Step Guide

The journey from a promising pyrazole lead compound to a commercially viable fungicide is a multi-step process that integrates chemical synthesis, biological screening, and mechanistic studies.

Diagram: Pyrazole Fungicide Development Workflow

Fungicide_Development_Workflow cluster_0 Discovery & Lead Generation cluster_1 Synthesis & Optimization cluster_2 Biological Evaluation cluster_3 Mechanism & Field Trials Lead_Identification Lead Identification (e.g., High-Throughput Screening) Chemical_Synthesis Chemical Synthesis of Pyrazole Derivatives Lead_Identification->Chemical_Synthesis SAR_Studies Structure-Activity Relationship (SAR) and Molecular Docking Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vitro_Screening In Vitro Screening (Mycelial Growth Inhibition) Chemical_Synthesis->In_Vitro_Screening Lead_Optimization->Chemical_Synthesis In_Vitro_Screening->SAR_Studies In_Vivo_Screening In Vivo Screening (Detached Leaf & Whole Plant Assays) In_Vitro_Screening->In_Vivo_Screening Mechanism_of_Action_Studies Mechanism of Action Elucidation In_Vivo_Screening->Mechanism_of_Action_Studies Field_Trials Field Trials In_Vivo_Screening->Field_Trials Mechanism_of_Action_Studies->Field_Trials

Caption: A typical workflow for the development of pyrazole-based fungicides.

Application Notes and Protocols

Part 1: Synthesis of Pyrazole Carboxamide Derivatives

The synthesis of pyrazole carboxamides is a cornerstone of the discovery process. A common and effective method involves the amidation of a pyrazole carboxylic acid with a desired amine.

Protocol 1: Synthesis of a Novel Pyrazole Carboxamide

Objective: To synthesize a novel pyrazole carboxamide derivative for fungicidal screening.

Materials:

  • 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Substituted aniline

  • Thionyl chloride (SOCl₂) or a coupling agent like HATU

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Acid Chloride Formation (if using SOCl₂):

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the pyrazole carboxylic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole acid chloride.[6]

  • Amidation:

    • Dissolve the substituted aniline and a base (e.g., TEA) in an anhydrous solvent (e.g., DCM).

    • Cool the solution in an ice bath.

    • Slowly add a solution of the pyrazole acid chloride in the same solvent to the cooled aniline solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][7]

Causality Behind Experimental Choices: The use of an acid chloride or a coupling agent is essential to activate the carboxylic acid for amide bond formation. The base is required to neutralize the HCl generated during the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride.

Part 2: In Vitro Antifungal Activity Screening

In vitro screening provides a rapid and cost-effective method to assess the intrinsic fungicidal activity of newly synthesized compounds. The mycelial growth inhibition assay is a widely used technique.[4][6][8]

Protocol 2: Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of a pyrazole derivative against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea)[2][9]

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50 °C.

    • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control plates).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.

    • Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Trustworthiness of the Protocol: This protocol includes a solvent control to ensure that the observed inhibition is due to the test compound and not the solvent. Replicates for each concentration are essential for statistical validity.

Part 3: In Vivo Antifungal Activity Evaluation

In vivo assays are crucial for evaluating the efficacy of a fungicide under conditions that more closely mimic a real-world agricultural setting. These assays can be conducted on detached leaves or whole plants.[10][11]

Protocol 3: Detached Leaf Assay

Objective: To assess the protective and curative activity of a pyrazole fungicide on a host plant.

Materials:

  • Healthy, young leaves from the host plant (e.g., tomato, wheat)

  • Spore suspension of the target pathogen

  • Test compound formulated as a sprayable solution

  • Humid chambers (e.g., petri dishes with moist filter paper)

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Leaf Preparation:

    • Excise healthy leaves and wash them gently with sterile distilled water.

    • Place the leaves on moist filter paper in petri dishes.

  • Fungicide Application:

    • Protective Assay: Spray the leaves with the fungicide solution until runoff and allow them to air dry. After a set period (e.g., 24 hours), inoculate the leaves with the pathogen.

    • Curative Assay: Inoculate the leaves with the pathogen first. After a set incubation period (e.g., 24 hours), apply the fungicide solution.

  • Inoculation:

    • Apply a known concentration of the pathogen's spore suspension as droplets onto the leaf surface or by spraying.

  • Incubation:

    • Incubate the petri dishes in a growth chamber with appropriate light, temperature, and humidity to facilitate disease development.

  • Disease Assessment:

    • After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion diameter or the percentage of the leaf area covered by lesions.

    • Calculate the disease control efficacy compared to the untreated control.

Expertise in Experimental Design: The choice between a protective and curative assay depends on the intended application of the fungicide. Including a positive control (a known effective commercial fungicide) provides a benchmark for performance.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from in vitro and in vivo screening are vital for establishing Structure-Activity Relationships (SAR).[3][5][12][13][14][15] SAR studies aim to understand how modifications to the chemical structure of the pyrazole derivatives influence their fungicidal activity.[2][4]

Key SAR Insights for Pyrazole Carboxamide Fungicides:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact activity. For instance, the presence of a difluoromethyl or trifluoromethyl group at the 3-position is often associated with high fungicidal potency.[5]

  • The Amide Linker: The amide bond is a critical component of the pharmacophore, and its conformation influences binding to the target enzyme.

  • The "Tail" Group: The chemical nature of the group attached to the amide nitrogen (often an aromatic or heteroaromatic ring) plays a crucial role in determining the spectrum of activity and physical properties of the fungicide.

Molecular docking studies can provide valuable insights into the binding interactions between the pyrazole derivatives and the active site of the target protein, such as SDH, helping to rationalize the observed SAR and guide further optimization.[9][14][16]

Data Presentation: Summarizing Fungicidal Efficacy

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different compounds.

Table 1: In Vitro Fungicidal Activity of Novel Pyrazole Derivatives against Rhizoctonia solani

Compound IDR¹ Substituent (Position 3)R² Substituent (Amide)EC₅₀ (µg/mL)
PZ-01 -CHF₂2-chlorophenyl0.045
PZ-02 -CF₃2-chlorophenyl0.092
PZ-03 -CH₃2-chlorophenyl1.56
PZ-04 -CHF₂4-fluorophenyl0.128
PZ-05 -CHF₂2,4-dichlorophenyl0.031
Fluxapyroxad --0.033[15]
Bixafen --0.040[5]

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Perspectives

The development of pyrazole-based fungicides continues to be a dynamic field of research. Future efforts will likely focus on:

  • Combating Fungicide Resistance: The emergence of fungal strains resistant to existing fungicides is a significant threat. The design of novel pyrazole derivatives with different binding modes or that are effective against resistant strains is a high priority.

  • Improving Environmental Profile: There is a growing demand for fungicides with improved safety profiles for non-target organisms and the environment.

  • Expanding the Spectrum of Activity: The discovery of pyrazole derivatives with broader-spectrum activity against a wider range of fungal pathogens would be highly valuable.

By leveraging the principles and protocols outlined in this guide, researchers and scientists can contribute to the development of the next generation of innovative and sustainable pyrazole-based fungicides for global agriculture.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1).
  • (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides | Bioscience, Biotechnology, and Biochemistry | Oxford Academic.
  • (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC - NIH.
  • (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI.
  • (2020, July 30). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Mol Divers.
  • (2024, September 7). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives.
  • (2023, August 2). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors.
  • (n.d.). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis - Benchchem.
  • (2021, April 1). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Mol Divers, 26(1), 205-214.
  • (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
  • (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • (n.d.). Pyrazole 45WP Fungicide 100g – ICI LCI | Tebuconazole + Pyraclostrobin. IR Farm.
  • (2021, July 20). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry.
  • (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi.
  • (n.d.). Selected commercialized fungicides with a pyrazole moiety. ResearchGate.
  • (n.d.). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
  • (n.d.). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry.
  • Singh, A., & Kumar, V. (2023, July 21). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. The Pharma Innovation.
  • Ansari, M., Kumar, A., Reza, R., & Meshram, S. (2025, April 23). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science.
  • (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed Central.
  • (2024, September 7). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate.
  • (2025, August 10). In vitro, in vivo and in situ Evaluation of Fungicides Tested Individually or in Combination for the Control of the Fusarium Dry Rot of Potato. ResearchGate.
  • (n.d.). The value of in vitro fungicide tests. IDEALS.
  • (n.d.). CN104705327A - Pyrazole fungicide composition - Google Patents.

Sources

Application Notes and Protocols: 5-(2-furyl)-1H-pyrazole-3-carboxamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-(2-furyl)-1H-pyrazole-3-carboxamide as a representative of the pyrazole-based carboxamide class of molecules with potential as kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, targeting a wide range of kinases involved in critical cellular processes. Dysregulation of these kinases is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.

This document summarizes the inhibitory activities of closely related pyrazol-furan carboxamide analogues, provides detailed protocols for key experimental assays, and includes visualizations of relevant signaling pathways and experimental workflows to guide researchers in the early stages of drug discovery and development.

Data Presentation: Inhibitory Activity of Pyrazol-Furan Carboxamide Analogues

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the in vitro inhibitory activity (IC50 values) of a series of structurally similar pyrazol-furan carboxamide analogues against Akt1 kinase and their anti-proliferative efficacy against HCT116 and OVCAR-8 cancer cell lines. This data, from a study on novel Akt kinase inhibitors, is presented to illustrate the potential potency of this class of compounds and to provide a basis for structure-activity relationship (SAR) studies.[1]

Table 1: In Vitro Akt1 Kinase Inhibitory Activity of Pyrazol-Furan Carboxamide Analogues [1]

CompoundModificationAkt1 IC50 (μM)
Analogue 1 R = H>50
Analogue 2 R = 4-F1.23
Analogue 3 R = 4-Cl0.87
Analogue 4 R = 4-CH32.54
Analogue 5 R = 4-OCH30.45
Analogue 6 R = 3-Cl0.66
Analogue 7 R = 3-CH33.11
Analogue 8 R = 3-OCH31.89

Table 2: Anti-proliferative Activity of Pyrazol-Furan Carboxamide Analogues [1]

CompoundHCT116 IC50 (μM)OVCAR-8 IC50 (μM)
Analogue 1 >50>50
Analogue 2 8.7610.21
Analogue 3 6.547.88
Analogue 4 15.3218.91
Analogue 5 3.114.56
Analogue 6 5.986.72
Analogue 7 18.2122.43
Analogue 8 11.4513.87

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to quantify the inhibitory activity of the test compound against a target kinase.

Materials:

  • Target kinase (e.g., Akt1)

  • Substrate specific for the kinase

  • ATP

  • Kinase buffer

  • This compound (test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and gently mix.

  • Incubate the plate for 15-30 minutes at room temperature to allow for the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the extent of kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, OVCAR-8)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Protocol 3: Western Blot Analysis for Target Phosphorylation

This protocol is used to determine if the test compound inhibits the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the this compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizations

Signaling Pathway

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P-Ser473 Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->Akt Inhibits

Caption: Simplified Akt signaling pathway and the point of inhibition.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis This compound Biochemical In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical IC50_Biochem Determine Biochemical IC50 Biochemical->IC50_Biochem Cell_based Cell-Based Proliferation Assay (e.g., MTT) IC50_Biochem->Cell_based Active Compounds IC50_Cell Determine Cellular IC50 Cell_based->IC50_Cell Mechanism Mechanism of Action Studies (e.g., Western Blot) IC50_Cell->Mechanism Potent Compounds Target_Engagement Confirm Target Engagement (Phosphorylation Status) Mechanism->Target_Engagement Lead_Opt Lead Optimization Target_Engagement->Lead_Opt Validated Hits

Caption: General workflow for the evaluation of pyrazole-based inhibitors.

References

Application Notes and Protocols for Assessing the Mechanism of Action of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for elucidating the mechanism of action of pyrazole carboxamide derivatives. This class of compounds has demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and neuromodulatory effects. Understanding the precise molecular targets and cellular pathways affected by these compounds is crucial for their development as therapeutic agents or agrochemicals.

Introduction to Pyrazole Carboxamides

Pyrazole carboxamides are a versatile class of heterocyclic compounds characterized by a pyrazole ring linked to a carboxamide functional group. The structural diversity achievable through substitution on both the pyrazole and carboxamide moieties has led to the discovery of compounds with a wide range of biological targets. Key mechanisms of action identified for pyrazole carboxamides include:

  • Inhibition of Succinate Dehydrogenase (SDH): A primary mechanism for their antifungal activity involves the inhibition of succinate dehydrogenase (complex II) in the mitochondrial electron transport chain, disrupting fungal respiration.[1][2][3][4][5][6][7]

  • Protein Kinase Inhibition: Several pyrazole carboxamide derivatives have been developed as potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), which are critical regulators of cell cycle and proliferation, making them promising anticancer agents.[8][9]

  • Carbonic Anhydrase Inhibition: Certain pyrazole carboxamides have been shown to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and CO2 transport.[10]

  • Modulation of G-Protein Coupled Receptors (GPCRs): Novel pyrazole carboxamides have been identified as biased agonists for GPCRs like the μ-opioid receptor, offering potential for new analgesic drugs with fewer side effects.[11]

  • DNA Binding: Some pyrazole carboxamide derivatives have been shown to interact with DNA, suggesting a potential mechanism for their antitumor effects.[12]

This document provides detailed protocols for assessing these primary mechanisms of action.

Data Presentation: Inhibitory Activities of Pyrazole Carboxamides

The following tables summarize the reported inhibitory activities of various pyrazole carboxamide derivatives against their respective targets.

Table 1: Antifungal Activity of Pyrazole Carboxamides

CompoundTarget OrganismEC50 (mg/L)Reference
SCU2028Rhizoctonia solani0.022[1][2]
SCU3038Rhizoctonia solani0.016[4]
11eaRhizoctonia cerealis0.93 (µg/mL)[6]
8eRhizoctonia solani0.012 (µg/mL)[5]
7aiRhizoctonia solani0.37 (µg/mL)[13]
6dRhizoctonia cerealis5.11 (µg/mL)[14]
6jRhizoctonia cerealis8.14 (µg/mL)[14]

Table 2: Enzyme and Receptor Inhibition by Pyrazole Carboxamides

CompoundTargetIC50/KiReference
Protein Kinase Inhibitors
8tFLT30.089 nM (IC50)
8tCDK20.719 nM (IC50)[9]
8tCDK40.770 nM (IC50)[9]
Carbonic Anhydrase Inhibitors
6a-ihCA I0.063–3.368 µM (Ki)[10]
6a-ihCA II0.007–4.235 µM (Ki)[10]
Opioid Receptor Agonists
17aµ-Opioid Receptor (cAMP)87.1 nM (EC50)
Succinate Dehydrogenase Inhibitors
E1SDH (R. solani)3.3 µM (IC50)[3]
8eSDH1.30 µM (IC50)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mechanism of action of pyrazole carboxamides.

Protocol 1: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol describes a method to determine the inhibitory effect of pyrazole carboxamides on SDH activity using a colorimetric assay. The assay measures the reduction of 2,6-dichlorophenolindophenol (DCIP), an artificial electron acceptor, by SDH.

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (substrate)

  • DCIP solution (electron acceptor)

  • Test pyrazole carboxamide stock solution (in a suitable solvent like DMSO)

  • Mitochondrial or tissue homogenate containing SDH

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Sample Preparation: Isolate mitochondria from the target organism (e.g., fungi, cells) using differential centrifugation or prepare a crude homogenate in ice-cold SDH Assay Buffer.

  • Assay Reaction Setup:

    • In a 96-well plate, add varying concentrations of the test pyrazole carboxamide to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Add the sample (mitochondrial preparation or homogenate) to each well.

    • Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCIP.

    • Initiate the reaction by adding the reaction mixture to all wells.

  • Measurement:

    • Immediately measure the absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C).

    • Record the absorbance at regular intervals (e.g., every minute) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of DCIP reduction (change in absorbance per minute) for each concentration of the test compound.

    • Plot the percentage of SDH inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Protein Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the inhibitory activity of pyrazole carboxamides against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test pyrazole carboxamide

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole carboxamide in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or DMSO control to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This assay determines the inhibitory activity of pyrazole carboxamides against CA based on the enzyme's esterase activity. CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • CA enzyme stock solution

  • p-NPA substrate stock solution

  • Test pyrazole carboxamide

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • Add Assay Buffer to the wells of a 96-well plate.

    • Add the test pyrazole carboxamide working solutions or DMSO for the control.

    • Add the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of p-NP formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.[8]

Protocol 4: GPCR Functional Assays (cAMP and β-Arrestin Recruitment)

These protocols assess the effect of pyrazole carboxamides on GPCR activity by measuring changes in intracellular cyclic AMP (cAMP) levels (for Gs or Gi coupled receptors) or the recruitment of β-arrestin to the receptor upon activation.

A. cAMP Measurement Assay

Materials:

  • Cells expressing the GPCR of interest

  • Test pyrazole carboxamide

  • Forskolin (for Gi-coupled receptors) or agonist (for Gs-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate and culture overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole carboxamide.

  • Receptor Stimulation:

    • For Gi-coupled receptors , stimulate the cells with forskolin to induce cAMP production. The inhibitory effect of the test compound will be measured as a decrease in cAMP levels.

    • For Gs-coupled receptors , the test compound is added to stimulate cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration to determine the EC50 or IC50 value.

B. β-Arrestin Recruitment Assay

This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

Materials:

  • Cell line co-expressing the GPCR fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

  • Test pyrazole carboxamide

  • Assay buffer and detection reagents for the EFC system.

Procedure:

  • Cell Seeding: Plate the engineered cells in a white, clear-bottom 96- or 384-well plate.

  • Compound Addition: Add serial dilutions of the test pyrazole carboxamide to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for substrate conversion.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal against the log of the compound concentration to determine the EC50 value for β-arrestin recruitment.[16][17]

Protocol 5: Cellular Assays for Downstream Effects

A. Mitochondrial Membrane Potential (MMP) Assay

This assay is used to assess mitochondrial dysfunction, a common consequence of SDH inhibition.

Materials:

  • Cultured cells (e.g., fungal or cancer cells)

  • Test pyrazole carboxamide

  • Fluorescent MMP indicator dyes (e.g., JC-1 or TMRE)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cells with the test pyrazole carboxamide for a desired period.

  • Dye Loading: Incubate the treated cells with the MMP indicator dye (e.g., TMRE) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with buffer to remove excess dye.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.[3][6]

B. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if a pyrazole carboxamide induces cell cycle arrest, a common mechanism for anticancer compounds.

Materials:

  • Cancer cell line

  • Test pyrazole carboxamide

  • Ethanol (70%, cold) for fixation

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells and resuspend them in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1][2][4][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cell Cellular Respiration Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate FAD FAD FAD->SDH FADH2 FADH2 FADH2->SDH CoQ Coenzyme Q CoQ->SDH CoQH2 CoQH2 ComplexIII Complex III CoQH2->ComplexIII To ETC SDH->Fumarate Product SDH->FADH2 SDH->CoQH2 ATP_Production ATP Production (Blocked) SDH->ATP_Production PyrazoleCarboxamide Pyrazole Carboxamide PyrazoleCarboxamide->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamides.

Kinase_Inhibition_Workflow cluster_Preparation Assay Preparation cluster_Reaction Kinase Reaction cluster_Detection Signal Detection cluster_Analysis Data Analysis A Prepare Serial Dilutions of Pyrazole Carboxamide C Add Kinase and Inhibitor to 96-well Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Pre-incubate C->D E Initiate Reaction with Substrate/ATP Mixture D->E F Incubate at 30°C E->F G Stop Reaction & Deplete ATP F->G H Add Detection Reagent (ADP to ATP -> Light) G->H I Measure Luminescence H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K GPCR_Signaling_Pathway cluster_Membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates BetaArrestin β-Arrestin GPCR->BetaArrestin Recruits AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts PyrazoleCarboxamide Pyrazole Carboxamide (Agonist) PyrazoleCarboxamide->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets BetaArrestin->GPCR Desensitization/ Internalization

References

Application Note & Protocol: Quantitative Analysis of 5-(2-furyl)-1H-pyrazole-3-carboxamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of 5-(2-furyl)-1H-pyrazole-3-carboxamide, a novel heterocyclic compound with significant potential in pharmaceutical development. The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and robust technique in the pharmaceutical industry. This application note details the rationale behind the method development, a step-by-step protocol for analysis, and a thorough validation procedure adhering to the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity and reliability.[1][2]

Introduction: The Significance of Quantifying this compound

This compound is a molecule of interest due to its pyrazole and carboxamide functional groups, which are common moieties in biologically active compounds.[3] Accurate and precise quantification of this compound is paramount throughout the drug development lifecycle, from early-stage discovery and preclinical studies to final product quality control. A reliable analytical method is essential for:

  • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Stability testing: To determine the shelf-life and degradation pathways of the active pharmaceutical ingredient (API) and its formulated product.[4]

  • Quality control: To ensure the identity, purity, and potency of the manufactured drug substance and product.

  • Regulatory submissions: To provide the necessary data to regulatory agencies like the FDA for new drug applications.[1]

This application note addresses the critical need for a validated analytical method by providing a detailed, field-proven protocol for the quantification of this compound.

Method Development: A Rationale-Driven Approach

The selection of an appropriate analytical technique is the cornerstone of robust method development. For a small molecule like this compound (Molecular Weight: 177.16 g/mol ), RP-HPLC is the method of choice due to its versatility, high-resolution capabilities, and suitability for compounds with moderate polarity.[5]

Analyte Characterization

A preliminary investigation into the physicochemical properties of this compound is crucial for informed method development.

  • Structure: The presence of aromatic rings (furan and pyrazole) suggests strong UV absorbance, making UV detection a suitable choice.[6]

  • Polarity: The combination of the heterocyclic rings and the carboxamide group imparts a degree of polarity, making it amenable to reversed-phase chromatography.

  • Solubility: Initial solubility tests in common HPLC solvents (e.g., methanol, acetonitrile, water) are necessary to prepare appropriate sample and standard solutions.[7]

Chromatographic System Selection

The following components were selected based on their proven performance in pharmaceutical analysis:

  • Column: A C18 column is the workhorse for reversed-phase HPLC, offering excellent retention and separation for a wide range of compounds.[8] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed to ensure adequate retention of the analyte and efficient elution.

    • Aqueous Phase: 0.1% Formic acid in water. The acidic pH helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape.

    • Organic Phase: Acetonitrile. It is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.

  • Detector: A UV-Vis detector is selected due to the presence of chromophores in the analyte's structure. The detection wavelength is set at the λmax (wavelength of maximum absorbance) of this compound to achieve the highest sensitivity.[6][9] The λmax should be experimentally determined by scanning a solution of the compound. For initial development, a wavelength around 254 nm is a reasonable starting point.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[6]

Optimization of Chromatographic Conditions

The initial conditions are systematically optimized to achieve the desired chromatographic performance, focusing on:

  • Resolution: Ensuring the analyte peak is well-separated from any potential impurities or matrix components.

  • Peak Shape: Aiming for a symmetrical peak with a tailing factor close to 1.

  • Retention Time: Achieving a reasonable retention time (typically between 2 and 10 minutes) to allow for efficient analysis without being excessively long.

The gradient profile (the rate of change of the organic modifier concentration) is adjusted to achieve the optimal separation.

Experimental Protocol: Step-by-Step Quantification

This section provides a detailed protocol for the quantitative analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥97% purity)[10]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography data system (CDS) for instrument control and data processing.

  • Analytical balance.

Preparation of Solutions

Mobile Phase A (Aqueous): 0.1% Formic acid in water. Mobile Phase B (Organic): Acetonitrile.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phases).

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical calibration curve might include concentrations from 0.1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation procedure will depend on the matrix (e.g., plasma, tissue homogenate, formulation). For a simple formulation, a "dilute and shoot" approach may be sufficient. For biological matrices, protein precipitation or solid-phase extraction (SPE) will likely be necessary to remove interferences.

  • Example (Formulation): Accurately weigh a portion of the formulation, dissolve it in a suitable solvent, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined λmax (e.g., 254 nm)
Data Analysis
  • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A thorough validation of the analytical method is mandatory to demonstrate its suitability for the intended purpose.[1] The validation should be performed according to the ICH Q2(R1) guidelines and will assess the following parameters.[2][11]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by:

  • Analyzing a blank matrix to ensure no interfering peaks are present at the retention time of the analyte.

  • Analyzing a sample spiked with the analyte and potential interferents.

  • Performing forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the analyte from its degradation products.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Analyze a series of at least five concentrations of the reference standard.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three different concentration levels: low, medium, and high).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

  • Procedure: Analyze a minimum of six replicate samples at 100% of the test concentration.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Data Presentation: Example Validation Summary

The following tables summarize the expected results from a successful method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
0.11500
1.015500
10.0152000
50.0760000
100.01510000
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low (80%)8.07.9599.4
Medium (100%)10.010.05100.5
High (120%)12.011.9099.2
Mean Recovery 99.7

Table 3: Precision Data

Precision LevelReplicateMeasured Conc. (µg/mL)
Repeatability110.02
29.98
310.05
49.95
510.01
69.99
Mean 10.00
RSD (%) 0.35
Intermediate PrecisionDay 110.01
Day 29.95
Mean 9.98
RSD (%) 0.42

Visualization of Workflows

The following diagrams illustrate the key workflows described in this application note.

G cluster_0 Method Development Workflow A Analyte Characterization B Chromatographic System Selection (Column, Mobile Phase, Detector) A->B C Optimization of Conditions (Gradient, Flow Rate, Temperature) B->C D Finalized Analytical Method C->D

Caption: A streamlined workflow for HPLC method development.

G cluster_1 Method Validation Protocol E Specificity F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Validated Method J->K

Caption: A comprehensive protocol for analytical method validation.

Conclusion

This application note provides a robust and reliable RP-HPLC method for the quantification of this compound. The detailed protocol and validation guidelines ensure that the method is fit for its intended purpose in a regulated pharmaceutical environment. By following the principles of scientific integrity and adhering to established regulatory standards, researchers, scientists, and drug development professionals can confidently apply this method to support their research and development activities. For more advanced applications requiring higher sensitivity, such as in bioanalysis, coupling the HPLC system with a mass spectrometer (LC-MS/MS) can be considered.[12][13][14][15]

References

  • HPLC Method Development and Valid
  • Steps for HPLC Method Development | Pharmaguideline.
  • Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy.
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • 3 Key Regulatory Guidelines for Method Valid
  • Quality Guidelines - ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Validation of Analytical Methods according to the New FDA Guidance - YouTube.
  • Application of LCMS in small-molecule drug development.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • Small Molecules Quantitation | Proteomics - Yale School of Medicine.
  • This compound - Sigma-Aldrich.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific.
  • 5-(furan-2-yl)-N-phenyl-1H-pyrazole-3-carboxamide - PubChem.
  • SC-46728489 - Hit2Lead.
  • This compound, 97% Purity, C8H7N3O2, 1 gram - CP Lab Safety.
  • Synthesis and evaluation of novel pyrazole carboxamide deriv
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH.

Sources

Application Notes and Protocols for the Analysis of 5-(2-furyl)-1H-pyrazole-3-carboxamide by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(2-furyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound containing both pyrazole and furan rings.[1][2][3] Molecules of this class are of significant interest in medicinal chemistry due to their diverse biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this and related compounds in research and development settings.[5] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of such small molecules.[5][6] This document provides detailed protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS.

Part 1: HPLC-UV Method

Application Note

This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is suitable for purity assessment and content uniformity testing. A C18 stationary phase is used to provide optimal retention and separation from potential impurities.[6] The mobile phase consists of a mixture of methanol and water, offering a balance of solvent strength and compatibility with UV detection.[7]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • HPLC grade methanol and water

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseMethanol : Water (80:20, v/v)
Flow Rate1.0 mL/min[7]
Injection Volume5 µL[7]
Column Temperature25 °C[7]
UV Detection Wavelength206 nm[7]
Run Time10 minutes

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the range of 50-150 µg/mL.[7] The diluent should be the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

4. Method Validation Parameters (Hypothetical Data):

ParameterResult
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)≥ 0.999[7]
Limit of Detection (LOD)4 µg/mL[7]
Limit of Quantitation (LOQ)15 µg/mL[7]
Precision (%RSD)< 2.0%[8]
Accuracy (% Recovery)98 - 102%

Part 2: LC-MS/MS Method

Application Note

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.[9] This method utilizes electrospray ionization (ESI) in positive mode, which is suitable for nitrogen-containing heterocyclic compounds. Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent specificity and reducing matrix interference.[9]

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source

  • C18 or Biphenyl reverse-phase column (e.g., 50 mm x 3 mm, 2.6 µm)[10]

  • LC-MS grade methanol, water, and formic acid

  • This compound reference standard

  • Appropriate internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte)[11]

2. Liquid Chromatography Conditions:

ParameterCondition
ColumnBiphenyl, 50 mm x 3 mm, 2.6 µm[10]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Gradient Elution0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-7 min (90-10% B), 7-8 min (10% B)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C

3. Mass Spectrometry Conditions:

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Q1/Q3)Hypothetical values, to be determined experimentally
- Quantifier Ione.g., [M+H]+ → fragment 1
- Qualifier Ione.g., [M+H]+ → fragment 2
Dwell Time100 ms
Collision EnergyTo be optimized
Capillary Voltage3.5 kV
Gas Temperature350 °C

4. Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.[12]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[13]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (10% B).

  • Inject into the LC-MS/MS system.

5. Method Validation Parameters (as per FDA/ICH Guidelines): [8][14]

ParameterAcceptance Criteria (Hypothetical)
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[12]
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)[8]
Matrix EffectMonitored and within acceptable limits
StabilityAssessed under relevant conditions

Visualizations

Workflow for Sample Analysis

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample prep Weighing & Dissolution (HPLC) or Protein Precipitation (LC-MS) start->prep filter Filtration / Centrifugation prep->filter hplc HPLC-UV or LC-MS/MS Injection & Separation filter->hplc process Chromatogram Integration & Peak Analysis hplc->process quant Quantification (Calibration Curve) process->quant report Final Report quant->report

Caption: General workflow for sample analysis.

Logical Diagram of LC-MS/MS System

LC_MS_System cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) solvent Mobile Phase (Solvent A & B) pump HPLC Pump solvent->pump injector Autosampler pump->injector column Column injector->column source ESI Source column->source Eluent q1 Quadrupole 1 (Precursor Ion Selection) source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 detector Detector q3->detector data_system Data System detector->data_system Signal

Caption: Components of an LC-MS/MS system.

References

Application Notes and Protocols for In Vitro Testing of 5-(2-furyl)-1H-pyrazole-3-carboxamide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data for the in vitro anticancer activity of 5-(2-furyl)-1H-pyrazole-3-carboxamide was found in the conducted literature search. The following application notes and protocols are based on published studies of structurally related pyrazole-carboxamide derivatives and are provided as a representative guide. Researchers should validate and optimize these protocols for the specific compound of interest.

Introduction

Pyrazole-carboxamide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. These compounds have been reported to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. This document provides a set of standardized protocols for the initial in vitro evaluation of this compound against various cancer cell lines.

Data Presentation: Antiproliferative Activity of Representative Pyrazole-Carboxamide Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrazole-carboxamide derivatives against a panel of human cancer cell lines, as reported in the literature. This data is intended to provide a comparative baseline for the evaluation of this compound.

Table 1: IC50 Values (µM) of Representative Pyrazole-Carboxamide Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A HCT116 (Colon)1.1Doxorubicin-
Huh7 (Liver)1.6Doxorubicin-
MCF-7 (Breast)3.3Doxorubicin-
Derivative B A549 (Lung)9.3Gefitinib-
HCT-116 (Colon)-Gefitinib-
Derivative C MGC-803 (Gastric)1.02--
Derivative D NCI-H520 (Lung)0.019--
SNU-16 (Gastric)0.059--
KATO III (Gastric)0.073--

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Derivative A: A 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivative.[1] Derivative B: A pyrazole linked pyrazoline derivative with a carbothioamide tail.[2] Derivative C: A pyrazole-5-carboxamide derivative.[3] Derivative D: A 5-amino-1H-pyrazole-4-carboxamide derivative.[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This flow cytometry-based assay is used to quantify apoptosis induced by the test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture mtt Cell Viability Assay (MTT) cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis cell_culture->cell_cycle compound_prep Compound Preparation (this compound) compound_prep->mtt compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General workflow for the in vitro evaluation of anticancer activity.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound cell Cancer Cell bax Bax/Bak Activation death_receptor Death Receptors (e.g., Fas, TRAIL-R) mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

References

Application Notes and Protocols for Molecular Docking of 5-(2-furyl)-1H-pyrazole-3-carboxamide with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Specifically, derivatives of 1H-pyrazole-3-carboxamide have shown potential as inhibitors of various protein targets, making them attractive candidates for drug discovery programs, particularly in oncology and inflammatory diseases.[1][2] This document provides a detailed protocol for the in silico molecular docking of a representative compound, 5-(2-furyl)-1H-pyrazole-3-carboxamide, with several potential protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of small molecules against a protein target of known three-dimensional structure. The insights gained from docking studies, such as binding affinity and interaction patterns, can guide the synthesis and optimization of more potent and selective inhibitors.

This protocol will outline the steps for preparing the ligand and target proteins, performing the docking simulation using AutoDock Vina, and analyzing the results. As representative targets, we will consider Epidermal Growth Factor Receptor (EGFR) kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, Aurora A kinase, and Carbonic Anhydrase II, all of which are relevant in various disease contexts and have been subjects of pyrazole-based inhibitor studies.

Potential Protein Targets and Signaling Pathways

The 1H-pyrazole-3-carboxamide scaffold has been identified as a key pharmacophore for inhibitors of several protein families, most notably protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[4][5] Its aberrant activation is implicated in various cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels.[6][7] Inhibition of VEGFR-2 can block tumor neovascularization, thereby starving the tumor of essential nutrients and oxygen.[1][8]

  • Aurora A Kinase: A serine/threonine kinase involved in mitotic progression. Its overexpression is common in many human cancers and is associated with genomic instability.

  • Carbonic Anhydrase II: A zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide. It is involved in various physiological processes, and its inhibition has therapeutic applications in conditions like glaucoma and edema.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, ultimately leading to changes in gene transcription that drive cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation Ligand EGF Ligand Ligand->EGFR

EGFR Signaling Cascade

Experimental Protocols

The following protocols outline the steps for performing a molecular docking study with this compound and the selected target proteins.

Required Software
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or Chimera or Biovia Discovery Studio: For visualization and analysis of results.

  • Open Babel: For converting chemical file formats.

Molecular Docking Workflow

The overall workflow for the molecular docking process is depicted below.

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization - Save as PDBQT Grid_Box Define Grid Box (Binding Site Definition) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (e.g., EGFR, VEGFR-2) - Download from PDB - Remove Water & Ligands - Add Polar Hydrogens - Assign Charges - Save as PDBQT Protein_Prep->Grid_Box Run_Vina Run AutoDock Vina (Docking Simulation) Grid_Box->Run_Vina Analyze_Results Analyze Results - Binding Affinity (kcal/mol) - Binding Poses Run_Vina->Analyze_Results Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) Analyze_Results->Visualize

General Molecular Docking Workflow
Protocol for Ligand Preparation

  • Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw) and save it in a suitable format (e.g., MOL file).

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking:

    • Load the 3D structure of the ligand into AutoDockTools (ADT).

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

Protocol for Protein Preparation
  • Download Protein Structure: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB).

    Target ProteinPDB ID
    EGFR Kinase Domain1M17, 4WKQ
    VEGFR-2 Kinase Domain3VHK, 3C7Q
    Aurora A Kinase1MQ4, 5DRD
    Carbonic Anhydrase II3HS4, 6UX1
  • Prepare the Protein in ADT:

    • Load the PDB file into ADT.

    • Remove all water molecules and co-crystallized ligands/ions.

    • Add polar hydrogen atoms.

    • Compute and assign Kollman charges.

    • Save the prepared protein in PDBQT format.

Protocol for Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein. For structures with a co-crystallized ligand, the binding site can be defined around the position of the original ligand.

    • In ADT, use the "Grid Box" option to define the center and dimensions of the search space. The grid box should be large enough to encompass the entire binding site.

    • Note down the grid center coordinates and dimensions.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) and specify the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the configuration file.

    • Execute the following command: vina --config conf.txt --log log.txt

Protocol for Results Analysis
  • Examine Binding Affinities: The output log file (log.txt) will contain a table of binding affinities (in kcal/mol) for the different binding modes (poses) of the ligand. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses:

    • Load the prepared protein PDBQT file and the docking results PDBQT file (docking_results.pdbqt) into a visualization software like PyMOL or Discovery Studio.

    • Analyze the top-ranked poses to understand the orientation of the ligand in the binding pocket.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

Data Presentation

Quantitative results from molecular docking studies should be summarized in a clear and concise manner to facilitate comparison between different ligands and/or target proteins. Below are example tables with hypothetical data for the docking of this compound against the selected targets.

Table 1: Predicted Binding Affinities

Target ProteinPDB IDBinding Affinity (kcal/mol)
EGFR Kinase Domain1M17-8.5
VEGFR-2 Kinase Domain3VHK-7.9
Aurora A Kinase1MQ4-7.2
Carbonic Anhydrase II3HS4-6.8

Table 2: Key Interacting Residues and Interaction Types

Target ProteinPDB IDInteracting ResiduesInteraction Type(s)
EGFR Kinase Domain1M17Met793, Leu718, Val726Hydrogen Bond, Hydrophobic
VEGFR-2 Kinase Domain3VHKCys919, Asp1046, Leu840Hydrogen Bond, Hydrophobic
Aurora A Kinase1MQ4Arg137, Leu263, Tyr212Hydrogen Bond, Pi-Alkyl
Carbonic Anhydrase II3HS4His94, Thr199, Pro202Hydrogen Bond, Hydrophobic

Conclusion

This document provides a comprehensive guide for conducting molecular docking studies of this compound with potential protein targets. By following these protocols, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can inform further experimental validation and lead optimization efforts in the drug discovery process. The presented workflow and data presentation formats can be adapted for other pyrazole derivatives and protein targets.

References

Application Note & Protocol: Determination of the Solubility of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the thermodynamic solubility of the compound 5-(2-furyl)-1H-pyrazole-3-carboxamide in various solvents. Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, and overall bioavailability.[1][2][3] The method described herein is the widely recognized and reliable shake-flask equilibrium solubility method.[4][5][6] The protocol covers preparation, equilibration, sample analysis by High-Performance Liquid Chromatography (HPLC), and data reporting.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Understanding its solubility in different solvent systems (e.g., aqueous buffers, organic solvents, biorelevant media) is essential for early-stage drug discovery and formulation development.[2][7] Low aqueous solubility can lead to poor absorption and erratic bioavailability, hindering the progression of a potential drug candidate.[2] This application note details a robust shake-flask protocol to obtain accurate and reproducible thermodynamic solubility data.[4][6]

Materials and Apparatus

Materials
  • This compound (purity >98%)

  • Selected solvents for analysis (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile)

  • HPLC-grade solvents for mobile phase and sample dilution

  • Reference standard of this compound for calibration curve

Apparatus
  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Orbital shaker with temperature control

  • Microcentrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PVDF or PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • pH meter

Experimental Protocol: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[4][5] The procedure involves generating a saturated solution by shaking an excess amount of the solid compound in the solvent of interest until equilibrium is achieved.

Preparation of Stock and Standard Solutions (for HPLC Quantification)
  • Primary Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the primary stock solution with the HPLC mobile phase to cover the expected concentration range. A typical range might be 1 µg/mL to 100 µg/mL.

Solubility Measurement
  • Compound Addition: Add an excess amount of solid this compound to a series of vials (e.g., 2 mL glass vials). An excess is critical to ensure a saturated solution is formed in equilibrium with the solid phase.[4][6] A visual confirmation of undissolved solid at the end of the experiment is necessary.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A period of 18-24 hours is typically adequate for most compounds.[1][7]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. To separate the saturated supernatant from the excess solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Filter the solution using a 0.22 µm chemical-resistant syringe filter. Adsorption of the compound to the filter should be checked and accounted for if significant.

  • Sample Dilution: Carefully transfer an aliquot of the clear supernatant to a new vial. Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded accurately.

  • HPLC Analysis: Analyze the prepared calibration standards and the diluted samples by HPLC. The concentration of the compound in the diluted samples is determined by interpolating from the calibration curve generated from the peak areas of the standards.[8][9]

G Experimental Workflow for Solubility Measurement cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_analysis Analysis & Calculation A 1. Add Excess Compound to Vials B 2. Add Test Solvents A->B C 3. Agitate at Constant Temp (e.g., 24h at 25°C) B->C D 4. Phase Separation (Centrifuge or Filter) C->D E 5. Dilute Supernatant D->E F 6. HPLC Analysis E->F G 7. Calculate Solubility from Calibration Curve F->G

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Analysis and Presentation

Calculation

The solubility of this compound is calculated using the following formula:

Solubility (mg/mL) = CHPLC × Dilution Factor

Where:

  • CHPLC is the concentration (in mg/mL) of the diluted sample as determined from the HPLC calibration curve.

  • Dilution Factor is the ratio of the final volume to the initial volume of the supernatant taken for dilution.

Data Summary

Quantitative solubility data should be summarized in a clear and structured table for easy comparison across different conditions.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25TBDTBD
PBS (pH 7.4)25TBDTBD
PBS (pH 7.4)37TBDTBD
Ethanol25TBDTBD
Methanol25TBDTBD
Acetonitrile25TBDTBD
DMSO25TBDTBD

TBD: To Be Determined experimentally. The molecular weight of this compound (177.16 g/mol ) is used for conversion to µM.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Reproducibility Insufficient equilibration time; Temperature fluctuations.Increase agitation time to 48 hours to confirm equilibrium; Ensure the shaker's temperature is stable and calibrated.
No Undissolved Solid Visible Insufficient amount of compound was added initially.Repeat the experiment by adding a greater excess of the solid compound to ensure saturation.
HPLC Peak is Out of Range Incorrect sample dilution.Adjust the dilution factor to ensure the final concentration falls within the linear range of the calibration curve.
Compound Adsorption Compound adsorbs to vials or filter material.Use low-adsorption vials (e.g., glass); Validate the filtration step by comparing filtered vs. centrifuged samples.

References

Application Note: Advanced Synthetic Protocols for the Preparation of 5-(2-furyl)-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-(2-furyl)-1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The unique spatial arrangement of the furan and pyrazole rings, coupled with the hydrogen bonding capabilities of the carboxamide group, allows for potent and selective interactions with various biological targets. This guide provides a comprehensive overview of the primary synthetic strategies and detailed, field-proven protocols for the preparation of these valuable derivatives.

The synthetic approaches are logically divided into two main pathways: a multi-step route proceeding through a chalcone intermediate and a more direct route involving the cyclocondensation of a 1,3-dicarbonyl precursor. Both pathways converge on the formation of a key pyrazole intermediate, which is then elaborated to the final carboxamide product.

Part 1: Synthesis via Furyl Chalcone Intermediate

This classic and highly versatile route involves three main stages: the synthesis of a furyl chalcone, its cyclization to a pyrazoline, and subsequent aromatization to the pyrazole core. This method is advantageous for creating diversity at the 3-position of the pyrazole ring.

Stage 1.1: Claisen-Schmidt Condensation to Synthesize Furyl Chalcone

The cornerstone of this pathway is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, known as a chalcone.[3][4] In this case, 2-furaldehyde is condensed with a substituted acetophenone.

Causality of Experimental Choices:

  • Catalyst: A strong base like NaOH or KOH is used to deprotonate the α-carbon of the acetophenone, generating an enolate ion which acts as the nucleophile.[5][6]

  • Solvent: Ethanol is a common solvent as it readily dissolves the reactants and the base, facilitating a homogenous reaction mixture.

  • Temperature: The reaction is typically run at room temperature to prevent side reactions, such as self-condensation of the ketone.

  • Work-up: The reaction mixture is poured into cold water or an ice bath to precipitate the chalcone product, which is generally a solid, and to quench the reaction.[7][8] Dilute acid is used to neutralize the excess base.

G cluster_0 Stage 1.1: Chalcone Synthesis A 2-Furaldehyde + Substituted Acetophenone B Dissolve in Ethanol A->B C Add aq. NaOH/KOH Catalyst B->C D Stir at Room Temperature (Monitor by TLC) C->D E Pour into Ice Water & Neutralize with HCl D->E F Filter & Recrystallize E->F G (E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one (Furyl Chalcone) F->G

Caption: Experimental workflow for furyl chalcone synthesis.

Protocol 1.1: Synthesis of (E)-1-phenyl-3-(furan-2-yl)prop-2-en-1-one

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-furaldehyde (10 mmol, 0.84 mL) and acetophenone (10 mmol, 1.17 mL) in ethanol (50 mL).

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol, 0.8 g in 10 mL water) dropwise over 15 minutes.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (4:1).

  • Product Isolation: Once the starting materials are consumed, pour the reaction mixture into a beaker containing 200 mL of crushed ice and cold water.[7]

  • Neutralization & Precipitation: Slowly acidify the mixture with dilute HCl (1 M) until it is neutral (pH ~7) to precipitate the chalcone product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and purify it by recrystallization from ethanol to yield the pure chalcone as a crystalline solid.

ReactantMolar Eq.Typical YieldAnalytical Data Ref.
2-Furaldehyde1.080-95%FT-IR, ¹H NMR, MS
Substituted Acetophenone1.0
NaOH or KOH2.0
Stage 1.2: Cyclocondensation to Synthesize Pyrazoline

The synthesized chalcone is then reacted with a hydrazine derivative in a cyclocondensation reaction to form the 4,5-dihydropyrazole (pyrazoline) ring.[3][9] The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N1 position of the pyrazole.

Causality of Experimental Choices:

  • Catalyst: The reaction is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen of the chalcone, making it more susceptible to nucleophilic attack by the hydrazine.[9]

  • Solvent: Ethanol or glacial acetic acid are common solvents. Acetic acid can serve as both the solvent and the catalyst.[10]

  • Temperature: Refluxing is typically required to provide the necessary activation energy for the cyclization and dehydration steps.[8][11]

G cluster_1 Stage 1.2: Pyrazoline Synthesis A Furyl Chalcone B Dissolve in Ethanol or Acetic Acid A->B C Add Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D Reflux for 4-6 hours (Monitor by TLC) C->D E Cool to Room Temperature D->E F Isolate Precipitate by Filtration E->F G 5-(Furan-2-yl)-3-(aryl)-4,5-dihydropyrazole (Pyrazoline) F->G

Caption: Workflow for pyrazoline synthesis via cyclocondensation.

Protocol 1.2: Synthesis of 5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole

  • Reactant Preparation: Dissolve the furyl chalcone from Protocol 1.1 (5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 7.5 mmol, 0.47 mL) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Product Isolation: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Filtration and Washing: Collect the resulting solid precipitate by filtration, wash with water to remove residual acid, and dry.

  • Purification: The crude pyrazoline can be purified by recrystallization from ethanol.

Stage 1.3: Aromatization to Form the Pyrazole Ring

The intermediate pyrazoline is not aromatic and is often unstable. An oxidation step is required to convert the pyrazoline to the thermodynamically stable aromatic pyrazole.[12] Various oxidizing agents can be employed for this aromatization.[13]

Causality of Experimental Choices:

  • Oxidizing System: A TBHP/Cu(OAc)₂ system is an efficient and mild option for the oxidative aromatization of pyrazolines at room temperature.[13][14] Other methods include using iodine, bismuth nitrate, or electrochemical oxidation.[13][15]

  • Solvent: Acetonitrile is a suitable solvent for the TBHP/Cu(OAc)₂ system.

  • Temperature: This oxidation conveniently proceeds at room temperature, avoiding harsh conditions that could degrade the furan ring.[14]

Protocol 1.3: Oxidation of Pyrazoline to 5-(Furan-2-yl)-3-phenyl-1H-pyrazole

  • Reactant Preparation: To a stirred solution of the pyrazoline from Protocol 1.2 (1 mmol) in acetonitrile (10 mL), add Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18 mg).

  • Oxidant Addition: Add tert-Butyl hydroperoxide (TBHP, 70 wt.% in water, 5.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the final pyrazole.

Part 2: Direct Synthesis of Pyrazole-3-Carboxylate Core

An alternative and often more direct route to the desired scaffold involves the Knorr pyrazole synthesis, which uses a 1,3-dicarbonyl compound as the key precursor.[16][17] This method directly installs a carboxylate group at the 3-position, bypassing the need for a chalcone intermediate and subsequent oxidation steps.

Causality of Experimental Choices:

  • Precursor: A β-ketoester, such as ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, serves as the 1,3-dielectrophile. This precursor can be synthesized from 2-acetylfuran and diethyl oxalate via a Claisen condensation.

  • Reaction: The cyclocondensation with hydrazine hydrate proceeds readily, often in an alcoholic solvent under reflux, to form the pyrazole ring with high regioselectivity.[17]

G cluster_2 Part 2: Direct Pyrazole-3-Carboxylate Synthesis A Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate B Dissolve in Ethanol A->B C Add Hydrazine Hydrate B->C D Reflux for 3-5 hours C->D E Cool and Isolate Product D->E F Ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate E->F G cluster_3 Part 3: Final Amide Formation A 5-(Furan-2-yl)-1H-pyrazole-3-carboxylic acid B Reflux with Thionyl Chloride (SOCl₂) A->B C Remove excess SOCl₂ B->C D Pyrazole-3-carbonyl chloride (Intermediate) C->D E Dissolve in dry DCM/THF D->E F Add desired Amine (R-NH₂) and a Base (e.g., Et₃N) at 0°C E->F React with G Stir at Room Temperature F->G H Aqueous Work-up & Extraction G->H I Purify by Chromatography or Recrystallization H->I J Final Product: 5-(2-furyl)-N-substituted-1H- pyrazole-3-carboxamide I->J

Sources

Application Notes and Protocols for the Use of 5-(2-furyl)-1H-pyrazole-3-carboxamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of diseases.[1] The 5-(2-furyl)-1H-pyrazole-3-carboxamide core represents a versatile starting point for the development of novel bioactive compounds. The furan ring can participate in hydrogen bonding and act as a lipophilic element, while the pyrazole-carboxamide moiety offers multiple points for chemical modification to explore the structure-activity relationships (SAR) and optimize pharmacological properties.[2] This document provides detailed application notes and protocols for utilizing this scaffold in SAR studies, with a focus on its potential as a kinase inhibitor. While direct SAR studies on this compound are not extensively reported, this guide is based on established methodologies for analogous pyrazole-containing compounds.[3][4]

Biological Target: Protein Kinases

Pyrazole derivatives have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3][5][6] For the purpose of these application notes, we will consider a hypothetical SAR study targeting Akt1 (Protein Kinase B), a key node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in human cancers.[3]

Signaling Pathway Diagram

Akt1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt1 Akt1 PDK1->Akt1 activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt1->Downstream mTORC2 mTORC2 mTORC2->Akt1 activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 5-(2-furyl)-1H-pyrazole- 3-carboxamide Analog Inhibitor->Akt1

Caption: PI3K/Akt1 signaling pathway and the inhibitory action of a pyrazole analog.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical SAR data for a series of this compound derivatives evaluated for their inhibitory activity against Akt1 kinase and a cancer cell line (e.g., HCT116). The modifications focus on the carboxamide nitrogen (R1) and the pyrazole N1 position (R2).

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 SubstituentR2 SubstituentAkt1 IC50 (nM)HCT116 IC50 (µM)
1a HH850> 50
1b PhenylH42025.5
1c 4-ChlorophenylH1508.2
1d 4-MethoxyphenylH38021.7
1e 4-MethylphenylH21012.1
2a 4-ChlorophenylMethyl955.1
2b 4-ChlorophenylEthyl1809.8
2c 4-ChlorophenylIsopropyl35018.4
2d 4-ChlorophenylPhenyl41022.0

SAR Summary:

  • Substitution at R1: Introducing an aryl group at the R1 position generally improves activity over the unsubstituted amide (compare 1a to 1b-1e ). Electron-withdrawing groups on the phenyl ring at R1, such as chlorine (1c ), enhance potency, while electron-donating groups like methoxy (1d ) are less favorable.

  • Substitution at R2: Alkylation at the N1 position of the pyrazole ring can further increase activity. A small alkyl group like methyl (2a ) appears optimal, while larger groups (2b , 2c ) or an aryl group (2d ) lead to a decrease in potency, suggesting steric constraints in the kinase ATP-binding pocket.

Logical Relationship Diagram

SAR_Logic A Core Scaffold: This compound B Modification at R1 (Carboxamide) A->B Aryl substitution C Modification at R2 (Pyrazole N1) A->C Alkylation D Improved Potency (e.g., Compound 1c) B->D Electron-withdrawing group F Decreased Potency B->F Bulky/electron-donating group E Further Optimization (e.g., Compound 2a) C->E Small alkyl group C->F Bulky group D->C Systematic modification

Caption: Logical flow of the structure-activity relationship study.

Experimental Protocols

General Synthetic Protocol for this compound Analogs

This protocol outlines a general method for synthesizing the target compounds.

Experimental Workflow Diagram

Synthesis_Workflow start Starting Materials: Ethyl 2-(2-furyl)-2,4-dioxobutanoate & Hydrazine/Substituted Hydrazine step1 Cyclization to form Pyrazole-3-carboxylate Ester start->step1 Reflux in Ethanol step2 Saponification to Carboxylic Acid step1->step2 NaOH, H2O/EtOH step3 Amide Coupling with Substituted Amine (R1-NH2) step2->step3 HATU, DIPEA, DMF end Final Product: 5-(2-furyl)-1H-pyrazole- 3-carboxamide Analog step3->end

Caption: General synthetic workflow for pyrazole-3-carboxamide analogs.

Step 1: Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) or the corresponding substituted hydrazine for N1-substituted analogs.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to yield the pyrazole ester.

Step 2: Saponification to 5-(2-furyl)-1H-pyrazole-3-carboxylic acid

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water (3:1).

  • Add sodium hydroxide (2 equivalents) and stir the mixture at 60°C for 2-4 hours.

  • After cooling, acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid from Step 2 (1 equivalent) in dimethylformamide (DMF), add the desired amine (R1-NH2, 1.1 equivalents), HATU (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the final this compound analog.[7]

In Vitro Akt1 Kinase Assay Protocol

This protocol is for determining the IC50 values of the synthesized compounds against Akt1 kinase.

  • Reagents and Materials:

    • Recombinant human Akt1 enzyme

    • ATP

    • Biotinylated peptide substrate (e.g., Crosstide)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • HTRF® KinEASE-STK S1 kit (or similar detection system)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 4 µL of the Akt1 enzyme solution (prepared in kinase buffer) to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate. The final ATP concentration should be at or near its Km for Akt1.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect substrate phosphorylation according to the detection kit manufacturer's instructions (e.g., by adding HTRF reagents).

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTS Assay)

This protocol is for assessing the anti-proliferative activity of the compounds on a cancer cell line.

  • Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to DMSO-treated control cells.

    • Determine the IC50 values by plotting cell viability against the logarithm of compound concentration and fitting the data to a dose-response curve.

Disclaimer: The structure-activity relationship data presented in this document is hypothetical and for illustrative purposes only. The protocols provided are general guidelines and should be adapted and optimized for specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and versatile approach is a multi-step synthesis beginning with the formation of the pyrazole ring, followed by functional group manipulations to install the carboxamide moiety. This strategy allows for late-stage diversification of the amide group.[1]

Q2: What are the key intermediates in this synthesis?

The key intermediates are typically:

  • Ethyl 2,4-dioxo-4-(2-furyl)butanoate

  • Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

  • 5-(2-Furyl)-1H-pyrazole-3-carboxylic acid

Q3: What are the most critical factors for maximizing the overall yield?

Several factors can significantly impact the yield at different stages of the synthesis. These include the purity of starting materials, precise control of reaction temperature, appropriate choice of solvent and catalyst, and effective purification of intermediates. Careful optimization of each step is crucial for a high overall yield.

Q4: Are there any common side reactions to be aware of during the pyrazole ring formation?

Yes, the Knorr pyrazole synthesis can sometimes lead to the formation of isomeric pyrazoles, especially if unsymmetrical dicarbonyl compounds are used. Additionally, incomplete cyclization or side reactions involving the furyl ring under harsh acidic conditions can occur. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to control the formation of byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield in Pyrazole Ring Formation (Step 2)
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction.Increase reaction time and/or temperature. Ensure the use of a suitable solvent like glacial acetic acid or ethanol.[2][3]
Low-quality hydrazine hydrate.Use fresh, high-purity hydrazine hydrate.
Formation of multiple products observed on TLC Isomer formation or side reactions.Control the reaction temperature carefully. A lower temperature might favor the formation of the desired regioisomer.
Degradation of the furyl ring.Avoid excessively harsh acidic conditions. Use of a milder acid catalyst could be beneficial.
Difficulty in isolating the product Product is soluble in the reaction mixture.After cooling, try to precipitate the product by adding cold water. Extraction with a suitable organic solvent may be necessary.
Inefficient Hydrolysis of the Ester (Step 3)
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis Insufficient base or reaction time.Increase the amount of LiOH or NaOH and prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.
Low reaction temperature.Gently heat the reaction mixture to facilitate the hydrolysis.
Product degradation Harsh basic conditions.Use a milder base or perform the reaction at a lower temperature for a longer duration.
Poor Yield in the Final Amidation Step (Step 4)
Symptom Possible Cause Suggested Solution
Low conversion to the amide Incomplete activation of the carboxylic acid.Ensure the complete conversion of the carboxylic acid to the acid chloride using a sufficient amount of thionyl chloride or oxalyl chloride.[1]
Low reactivity of the amine.Use a slight excess of the amine and a suitable base like triethylamine to drive the reaction to completion.[1]
Formation of byproducts Side reactions of the acid chloride.Prepare the acid chloride in situ and use it immediately in the next step to avoid degradation. Perform the amidation at a low temperature (0 °C) to minimize side reactions.

Data Presentation

The following tables summarize typical reaction conditions for the key steps in the synthesis of analogous pyrazole carboxamides. These should be used as a starting point for optimization.

Table 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

Starting Material Reagents Solvent Temperature Time Yield (%) Reference
Substituted AcetophenoneDiethyl oxalate, Sodium ethoxideDried Ethanol80 °C30 min (after overnight stirring)Moderate[4]

Table 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

Starting Material Reagents Solvent Condition Time Yield (%) Reference
Ethyl-2,4-dioxo-4-phenylbutanoateHydrazine hydrateGlacial Acetic AcidReflux4 hGood[2][3]

Table 3: Hydrolysis of Pyrazole Esters

Starting Material Reagents Solvent Condition Time Yield (%) Reference
Pyrazole-3-carboxylate esterLiOH or NaOHTHF/WaterRoom TemperatureNot specifiedHigh[5]

Table 4: Amidation of Pyrazole Carboxylic Acids

Starting Material Reagents Solvent Condition Time Yield (%) Reference
Pyrazole-3-carboxylic acidThionyl chloride, Ammonia sourceAnhydrous DCM0 °C to Room Temp.2-16 hGood[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2-furyl)butanoate

This protocol is adapted from the synthesis of analogous ethyl 2,4-dioxo-4-arylbutanoates.[4]

  • To a stirred solution of freshly prepared sodium ethoxide (from sodium in dried ethanol), a mixture of 2-acetylfuran and diethyl oxalate is added dropwise.

  • The reaction mixture is stirred overnight at room temperature.

  • The mixture is then heated at 80 °C for 30 minutes.

  • After cooling, the reaction mixture is acidified with sulfuric acid to a pH of 2.

  • The product is extracted with dichloromethane.

  • The organic phase is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

This protocol is based on the cyclization of similar 1,3-dicarbonyl compounds.[2][3]

  • A suspension of ethyl 2,4-dioxo-4-(2-furyl)butanoate and hydrazine hydrate in glacial acetic acid is prepared.

  • The mixture is refluxed for 4 hours, and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid

This is a general procedure for the hydrolysis of pyrazole esters.[5]

  • Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate is dissolved in a mixture of THF and water.

  • An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC until all the starting material is consumed.

  • The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl.

  • The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of this compound

This protocol describes the amidation of the pyrazole carboxylic acid.[1]

  • To a solution of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid in anhydrous dichloromethane, a catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.

  • The mixture is stirred at room temperature until the conversion to the acid chloride is complete.

  • The excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude acid chloride is redissolved in anhydrous dichloromethane and cooled to 0 °C.

  • A solution of the desired amine and triethylamine in anhydrous dichloromethane is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-16 hours.

  • The reaction mixture is washed with water, and the organic layer is dried and concentrated to yield the crude product.

  • The final product can be purified by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow Start 2-Acetylfuran + Diethyl Oxalate Step1 Step 1: Claisen Condensation (NaOEt, Ethanol) Start->Step1 Intermediate1 Ethyl 2,4-dioxo-4-(2-furyl)butanoate Step1->Intermediate1 Step2 Step 2: Knorr Pyrazole Synthesis (Hydrazine Hydrate, Acetic Acid) Intermediate1->Step2 Intermediate2 Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (LiOH or NaOH, THF/H2O) Intermediate2->Step3 Intermediate3 5-(2-Furyl)-1H-pyrazole-3-carboxylic acid Step3->Intermediate3 Step4 Step 4: Amidation (1. SOCl2, DMF 2. Amine, Et3N) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Problem Low Final Yield CheckStep1 Check Yield of Step 1 (Diketone Formation) Problem->CheckStep1 CheckStep2 Check Yield of Step 2 (Pyrazole Formation) CheckStep1->CheckStep2 Good OptimizeStep1 Optimize Claisen Condensation: - Purity of reagents - Reaction time/temp CheckStep1->OptimizeStep1 Low CheckStep3 Check Yield of Step 3 (Hydrolysis) CheckStep2->CheckStep3 Good OptimizeStep2 Optimize Knorr Synthesis: - Purity of hydrazine - Temperature control - Acid catalyst CheckStep2->OptimizeStep2 Low CheckStep4 Check Yield of Step 4 (Amidation) CheckStep3->CheckStep4 Good OptimizeStep3 Optimize Hydrolysis: - Base concentration - Reaction time/temp CheckStep3->OptimizeStep3 Low OptimizeStep4 Optimize Amidation: - Acid activation - Amine reactivity - Temperature CheckStep4->OptimizeStep4 Low

Caption: Troubleshooting flowchart for low yield optimization.

References

troubleshooting common problems in pyrazole ring synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Ring Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying chemistry to empower you to optimize your synthetic strategies.

Troubleshooting Guides

This section addresses specific issues you may encounter during pyrazole synthesis in a question-and-answer format. Each problem is analyzed from a mechanistic perspective to provide robust and reliable solutions.

Problem 1: Low or No Yield of the Desired Pyrazole

Question: My pyrazole synthesis is resulting in a very low yield or failing altogether. What are the common causes, and how can I improve it?

Answer: Low yields are a frequent challenge in pyrazole synthesis, often stemming from issues with starting materials, reaction conditions, or workup procedures.[1][2] The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is sensitive to several factors.[1][3][4][5]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield.[1] Hydrazine derivatives, in particular, can be sensitive to air and light, leading to degradation and the formation of colored impurities.[1]

    • Solution: Assess the purity of your starting materials using techniques like NMR or GC-MS. Purify them by distillation, recrystallization, or column chromatography if necessary.[1] When using hydrazine salts, consider adding a mild base like sodium acetate to neutralize the acid and promote a cleaner reaction.[1]

  • Suboptimal Reaction Conditions: The reaction is highly dependent on temperature, solvent, and catalyst.

    • Solution: A systematic optimization of reaction parameters is crucial. The following table provides a starting point for troubleshooting.

ParameterIssueRecommended ActionRationale
Temperature Too low: slow or incomplete reaction. Too high: decomposition or side reactions.Start at room temperature and gradually increase. Monitor the reaction by TLC. For many Knorr syntheses, refluxing in a suitable solvent like ethanol or acetic acid is effective.[3][6]The initial condensation and subsequent cyclization have different activation energies. Finding the optimal temperature balances reaction rate and selectivity.
Solvent Poor solubility of reactants or intermediates. Unfavorable polarity affecting the reaction mechanism.Screen a range of solvents with varying polarities (e.g., ethanol, acetic acid, toluene, or even solvent-free conditions).[7][8][9][10]The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine.
Catalyst Inappropriate catalyst or catalyst concentration.For acid-catalyzed reactions, a few drops of glacial acetic acid are often sufficient.[3][6] In some cases, Lewis acids may be beneficial.[2]The catalyst facilitates the initial condensation to form the hydrazone intermediate.[6][11]
  • Incomplete Reaction: The cyclocondensation reaction can be slow.

    • Solution: Increase the reaction time and monitor progress by TLC until the starting material is consumed.[3]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed purity Assess Starting Material Purity start->purity purity->start If impure, purify and restart conditions Optimize Reaction Conditions purity->conditions If pure monitoring Monitor Reaction Progress conditions->monitoring Systematic variation (Temp, Solvent, Catalyst) monitoring->conditions Reaction incomplete workup Review Workup & Purification monitoring->workup Reaction complete workup->start Significant loss identified product Improved Yield workup->product No significant loss

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Problem 2: Formation of Isomeric Pyrazole Products

Question: I am obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of my pyrazole synthesis?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][12] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl groups, leading to two possible pyrazole products.[4][11]

  • Steric and Electronic Effects: The regioselectivity is governed by the steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.[13]

    • Strategy: The nucleophilic attack generally occurs at the less sterically hindered and more electrophilic carbonyl carbon. For instance, in a β-ketoester, the ketone is typically more reactive than the ester carbonyl.[3]

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can significantly influence the regioselectivity. Under acidic conditions, the hydrazine can be protonated, which can alter the relative nucleophilicity of its two nitrogen atoms.[13]

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of one isomer.[14]

    • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the product ratio.[13]

Decision Tree for Controlling Regioselectivity

G start Regioisomer Mixture Observed analysis Analyze Steric/Electronic Factors of Substrates start->analysis solvent Modify Solvent System (e.g., use TFE or HFIP) analysis->solvent Predictive power ph Adjust Reaction pH analysis->ph Predictive power temp Vary Reaction Temperature analysis->temp Predictive power desired Desired Regioisomer Predominates solvent->desired ph->desired temp->desired

Caption: Decision-making process for optimizing regioselectivity.

Problem 3: Difficulty in Product Purification

Question: My crude product is a dark, oily residue, and I'm having trouble purifying it. What are the likely impurities, and what are the best purification strategies?

Answer: The presence of colored impurities and unreacted starting materials can complicate the purification of pyrazole products. Discoloration, often yellow or red, is frequently observed, especially when using hydrazine salts, and is typically due to impurities in the hydrazine starting material or side reactions.[1]

  • Colored Impurities: Often arise from the oxidation or self-condensation of hydrazine derivatives.

    • Solution:

      • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities.

      • Silica Gel Plug: Passing a solution of the crude product through a short plug of silica gel can remove highly polar, colored impurities.

  • Unreacted Starting Materials: If the reaction has not gone to completion, unreacted 1,3-dicarbonyl compounds and hydrazine can contaminate the product.

    • Solution:

      • Extraction: A simple acid-base extraction can be effective. Pyrazoles are weakly basic and can often be separated from non-basic impurities.

      • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired pyrazole from starting materials and byproducts.[1] A gradient elution with a mixture of hexanes and ethyl acetate is commonly used.[3]

  • Recrystallization: This is a powerful technique for purifying solid pyrazole products.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the pyrazole is soluble.

      • If necessary, filter the hot solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[5][6][11][15] The generally accepted mechanism proceeds through the following steps:

  • Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[6][11]

  • Intramolecular Cyclization: The other nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.[6][11]

  • Dehydration: A molecule of water is eliminated to form the stable, aromatic pyrazole ring.[6][11]

Knorr Pyrazole Synthesis Mechanism

G 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine (Condensation) Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole - H2O (Dehydration)

Sources

Technical Support Center: Purification of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-(2-furyl)-1H-pyrazole-3-carboxamide from reaction byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture is a complex mixture of spots on TLC. What are the likely byproducts?

A1: In the synthesis of this compound, several byproducts can form. The most common include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be derivatives of furan and pyrazole precursors.

  • Regioisomers: If an unsymmetrical precursor is used, you may form the 3-(2-furyl)-1H-pyrazole-5-carboxamide isomer, which can be difficult to separate.

  • Pyrazoline Intermediates: Incomplete oxidation or aromatization during the cyclization step can lead to the corresponding dihydropyrazole (pyrazoline) derivative.

  • Side-Reaction Products: The furan ring can be susceptible to degradation under harsh acidic or oxidative conditions. Additionally, side reactions involving the hydrazine source can introduce colored impurities.

Troubleshooting Workflow for Complex Mixtures:

troubleshooting_workflow start Complex Mixture on TLC check_sm Identify Spots of Starting Materials (Co-spotting with authentic samples) start->check_sm nmr_ms Characterize Major Byproducts (NMR, LC-MS) check_sm->nmr_ms column Purify by Column Chromatography nmr_ms->column recrystallize Further Purify by Recrystallization column->recrystallize end_pure Pure Product recrystallize->end_pure

Caption: A logical workflow for troubleshooting a complex reaction mixture.

Q2: I am having trouble separating my desired product from a close-running impurity on TLC. What should I do?

A2: A close-running impurity is often a regioisomer or a structurally very similar byproduct. Here are some strategies to improve separation:

  • Optimize Column Chromatography:

    • Solvent System: Systematically vary the polarity of your eluent. For pyrazole carboxamides, mixtures of hexane and ethyl acetate are commonly effective.[1] Try a shallow gradient of a more polar solvent.

    • Adsorbent: Consider using a different stationary phase. If you are using silica gel, switching to alumina (basic or neutral) might change the elution order.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities. The choice of solvent is critical.

  • Fractional Crystallization: If you have a significant amount of a regioisomeric impurity, fractional crystallization can be attempted by performing a series of sequential recrystallizations.

Q3: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to ensure the compound remains dissolved at a temperature below its melting point.

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container (e.g., a Dewar flask) or placing the flask in a warm water bath that is allowed to cool to room temperature can promote crystal growth.

  • Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair.

  • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Q4: The yield of my purified product is very low after column chromatography. What are the potential causes?

A4: Low recovery from column chromatography can be due to several factors:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. Pre-treating your crude sample with a small amount of silica gel before loading can indicate if this is an issue. If the compound streaks badly on TLC, consider using a less acidic stationary phase like neutral alumina.

  • Improper Solvent Polarity: If the eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it is not polar enough, the compound may not elute at all.

  • Compound Instability: The furan moiety can be sensitive to prolonged exposure to acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent system.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (v/v)Typical ApplicationReference
Column ChromatographyHexane / Ethyl Acetate (4:1)For moderately polar pyrazole carboxamides.
Column ChromatographyEthyl Acetate / Hexane (4:6)For more polar pyrazole carboxamides.[1]
RecrystallizationAcetoneFor final purification of solid products.[1]
RecrystallizationIsopropyl AlcoholAn alternative for final purification.[1]
RecrystallizationIso EtherFor less polar pyrazole derivatives.[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified this compound in the minimum amount of a hot solvent (e.g., acetone or isopropyl alcohol).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. For improved yield, the flask can be placed in an ice bath after reaching room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Purification Workflow Diagram:

purification_workflow crude Crude Product column Column Chromatography (e.g., Hexane:EtOAc) crude->column tlc_check1 TLC Analysis of Fractions column->tlc_check1 tlc_check1->column Re-column impure fractions combine Combine Pure Fractions tlc_check1->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate recrystallize Recrystallization (e.g., Acetone) evaporate->recrystallize tlc_check2 TLC of Crystals and Mother Liquor recrystallize->tlc_check2 tlc_check2->recrystallize Recrystallize again pure_product Pure this compound tlc_check2->pure_product Crystals are pure

Caption: A standard workflow for the purification of this compound.

References

identifying and characterizing impurities in 5-(2-furyl)-1H-pyrazole-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide. The information is designed to help identify and characterize potential impurities that may arise during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

A1: Impurities can originate from various stages of the manufacturing process.[1] They are generally classified as organic impurities, inorganic impurities, and residual solvents.[1] For this specific synthesis, organic impurities are the most critical and can arise from starting materials, by-products of side reactions, intermediates, and degradation products.[1]

Q2: Why is it crucial to identify and characterize impurities?

A2: Impurity profiling is essential for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API).[1] Even trace amounts of impurities can affect the therapeutic performance or pose health risks to patients.[1] Regulatory bodies like the ICH and FDA require systematic monitoring and control of impurities in drug substances.[1][2][3] Understanding the impurity profile can also help in optimizing the synthetic process to minimize their formation.[2]

Q3: What analytical techniques are most effective for identifying impurities in this synthesis?

A3: A combination of chromatographic and spectroscopic methods is typically employed.[2][4] High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating impurities, while Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides molecular weight and structural information.[1][5] Gas Chromatography (GC-MS) is ideal for analyzing volatile organic impurities like residual solvents.[1][5] For definitive structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[2]

Q4: What is a potential synthetic route for this compound and what are the likely impurities?

A4: A common and efficient method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine.[6][7][8] For the target molecule, this would likely involve the condensation of a furan-containing β-ketoester with a hydrazine source, followed by amidation of the resulting pyrazole ester. Potential impurities include unreacted starting materials, the isomeric pyrazole, intermediates, and by-products from side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Observed Issue Potential Cause (Impurity) Recommended Action
An unexpected peak in HPLC with a similar retention time to the API.Regioisomer Impurity: 3-(2-furyl)-1H-pyrazole-5-carboxamide. This can form during the initial cyclization if an unsymmetrical hydrazine is used.[6]- Characterization: Use LC-MS to confirm if the peak has the same mass as the API. Employ 2D NMR techniques (like NOESY or HMBC) for unambiguous structural confirmation. - Mitigation: Modify reaction conditions (e.g., temperature, solvent, base) to favor the formation of the desired regioisomer. Purify using preparative HPLC or column chromatography with a high-resolution stationary phase.
A peak is observed in the GC-MS analysis of the final product.Residual Solvents: Volatile organic compounds used during the synthesis or purification steps (e.g., ethanol, dichloromethane, DMF).[1]- Identification: Compare the retention time and mass spectrum with known solvent standards. - Quantification: Use a calibrated GC-MS method to ensure the solvent levels are below the limits specified by ICH guidelines. - Removal: Implement a final drying step under vacuum at an appropriate temperature to remove residual solvents.
The final product has a lower than expected purity and shows multiple small peaks in the chromatogram.Process-Related Impurities: Unreacted starting materials (e.g., ethyl 4-(2-furyl)-2,4-dioxobutanoate) or intermediates (e.g., ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate).- Identification: Spike the sample with known starting materials and intermediates to confirm the identity of the peaks by retention time matching. - Mitigation: Optimize the reaction time and stoichiometry to ensure complete conversion. Improve the purification process (e.g., recrystallization, column chromatography) to remove these impurities.
The product color is off-white or yellow, and a new impurity appears during stability studies.Degradation Products: The furan ring is susceptible to oxidation or hydrolysis, especially under acidic or oxidative conditions, leading to ring-opened by-products.- Characterization: Use LC-MS/MS to identify the mass of the degradant and fragment it to gain structural insights. - Prevention: Store the API in a well-sealed container, protected from light and air. Consider adding an antioxidant if necessary. Conduct forced degradation studies to understand the degradation pathways.

Quantitative Data Summary

The following table presents hypothetical data from an HPLC analysis of a production batch, illustrating how to report impurity levels.

Compound Name Retention Time (min) Area (%) Limit (%)
This compound (API)10.299.50-
Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate12.50.15≤ 0.20
3-(2-furyl)-1H-pyrazole-5-carboxamide10.80.10≤ 0.15
Unidentified Impurity 18.70.08≤ 0.10
Unidentified Impurity 214.10.05≤ 0.10
Total Impurities -0.38 ≤ 0.50
Purity (by area %) -99.50 ≥ 99.0

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: LC-MS Method for Impurity Identification
  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Chromatographic Conditions: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Mass Range: Scan from m/z 50 to 1000.

  • Data Acquisition: Acquire full scan data to detect all ions. In a separate run, use data-dependent acquisition (DDA) or targeted MS/MS to obtain fragmentation data for the peaks of interest.

  • Analysis: Determine the accurate mass of the parent ion for each impurity to predict its elemental composition. Analyze the fragmentation pattern to elucidate its chemical structure.

Visualizations

Synthetic Pathway and Potential Impurities

G reactant reactant intermediate intermediate api api impurity impurity A Ethyl 4-(2-furyl)-2,4-dioxobutanoate C Ethyl 5-(2-furyl)-1H- pyrazole-3-carboxylate A->C + Hydrazine (Cyclization) F Ethyl 3-(2-furyl)-1H- pyrazole-5-carboxylate (Isomeric Intermediate) A->F + Hydrazine (Side Reaction) B Hydrazine Hydrate B->C B->F E 5-(2-furyl)-1H-pyrazole- 3-carboxamide (API) C->E + Ammonia (Amidation) D Ammonia D->E G 3-(2-furyl)-1H-pyrazole- 5-carboxamide (Regioisomer Impurity) D->G F->G + Ammonia (Amidation)

Caption: Proposed synthetic route for the API and formation of the regioisomeric impurity.

General Workflow for Impurity Identification

G start_end start_end process process decision decision result result start Start: Crude Product Analysis hplc Run HPLC-UV Analysis start->hplc detect Detect Unknown Peak? hplc->detect lcms Perform LC-MS Analysis detect->lcms Yes end_no No Action Needed detect->end_no No mass Determine Accurate Mass & Molecular Formula lcms->mass msms Perform MS/MS for Fragmentation Pattern mass->msms structure Propose Structure msms->structure nmr Isolate & Run NMR for Confirmation structure->nmr end Impurity Identified nmr->end

Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.

Troubleshooting Decision Tree

G start_node start_node decision_node decision_node action_node action_node start Low Purity in Final Product peak_type Nature of Impurity Peak? start->peak_type broad_peak Broad / Tailing Peak peak_type->broad_peak Broad sharp_peak Sharp, Defined Peak peak_type->sharp_peak Sharp adjust_hplc Adjust HPLC Method: - Check pH of mobile phase - Test different column broad_peak->adjust_hplc check_mass Check Mass Spec Data sharp_peak->check_mass same_mass Same Mass as API? check_mass->same_mass diff_mass Different Mass? same_mass->diff_mass No isomer Potential Isomer - Optimize cyclization step - Enhance purification same_mass->isomer Yes process_imp Process-Related Impurity - Check starting materials - Optimize reaction time diff_mass->process_imp

References

Technical Support Center: Enhancing Pyrazole Carboxamide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazole carboxamide compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxamide compound precipitates when I dilute my DMSO stock solution into aqueous buffer for a biological assay. What is causing this?

A1: This phenomenon, often called "precipitation upon dilution" or "crashing out," is common for poorly soluble compounds. While your compound may be soluble in a high concentration of an organic solvent like DMSO, its solubility can decrease dramatically when diluted into an aqueous buffer. This is due to the significant change in solvent polarity. The final concentration of the organic solvent in your assay may be too low to keep the compound dissolved.

Q2: What are the common consequences of compound precipitation in my biological assays?

A2: Compound precipitation can lead to several issues that compromise the quality and reliability of your experimental data. These include:

  • Inaccurate concentration: The actual concentration of the dissolved compound in your assay will be lower than the intended nominal concentration, leading to an underestimation of its potency (e.g., higher IC50 values).[1]

  • Inconsistent and variable results: The amount of precipitate can vary between wells and experiments, leading to poor reproducibility.

  • False negatives: A potentially active compound may appear inactive if it is not sufficiently dissolved to interact with its biological target.

  • Assay interference: Precipitated particles can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.

Q3: What are the general strategies to improve the solubility of my pyrazole carboxamide compound for in vitro assays?

A3: Several strategies can be employed to enhance the aqueous solubility of your compound. These can be broadly categorized as:

  • Co-solvents: Using a water-miscible organic solvent in your final assay buffer.

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, which is often more soluble.

  • Formulation with Excipients: Utilizing agents like cyclodextrins to form inclusion complexes or creating solid dispersions.

The choice of method depends on the physicochemical properties of your compound and the specific requirements of your biological assay.

Troubleshooting Guides

Issue 1: Compound Precipitation with Co-solvents

Symptoms:

  • Visible precipitate or cloudiness in the assay plate after adding the compound stock solution.

  • Inconsistent results and poor dose-response curves.

Troubleshooting Workflow:

G A Precipitation Observed B Optimize Co-solvent Concentration A->B Start C Test Different Co-solvents B->C If precipitation persists D Decrease Final Compound Concentration C->D If precipitation persists E Successful Solubilization D->E If soluble F Persistent Precipitation D->F If precipitation persists G Consider Formulation Strategies (Cyclodextrins, Solid Dispersions) F->G

Caption: Troubleshooting workflow for co-solvent optimization.

Detailed Steps:

  • Optimize Co-solvent Concentration: The most common co-solvent is DMSO. Determine the highest concentration of DMSO that is tolerated by your assay (typically ≤ 1%). Prepare serial dilutions of your compound in 100% DMSO and then dilute into your assay buffer to achieve a range of final DMSO concentrations.

  • Test Different Co-solvents: If DMSO is not effective or tolerated, consider other co-solvents such as ethanol, polyethylene glycol 400 (PEG 400), or N,N-dimethylformamide (DMF). Always perform a solvent tolerance test for your specific assay.

  • Decrease Final Compound Concentration: Your target concentration may be above the compound's solubility limit in the assay medium. Test a lower concentration range to determine the maximum achievable soluble concentration.

Issue 2: pH-dependent Solubility Issues

Symptoms:

  • Compound solubility varies significantly between different buffer systems.

  • Precipitation occurs when the pH of the medium changes during the experiment (e.g., due to cellular metabolism).

Troubleshooting Workflow:

G A pH-dependent Solubility Issue B Determine Compound pKa A->B C Perform pH-Solubility Profile B->C D Select Optimal Buffer pH C->D E Stable, Soluble Compound D->E F Inconsistent Results D->F If pH fluctuates during assay

Caption: Workflow for addressing pH-dependent solubility.

Detailed Steps:

  • Determine Compound pKa: Knowing the pKa of your pyrazole carboxamide will help predict its ionization state at different pH values. Celecoxib, for example, has a pKa of 11.1.[2][3][4]

  • Perform pH-Solubility Profile: Measure the solubility of your compound across a range of pH values relevant to your biological assay. For weakly acidic compounds, increasing the pH will generally increase solubility, while for weakly basic compounds, decreasing the pH will increase solubility.

  • Select Optimal Buffer pH: Choose a buffer system that maintains a pH where your compound is most soluble and that is also compatible with your assay.

Data Presentation: Solubility of Pyrazole Carboxamides

The following tables summarize solubility data for Celecoxib, a representative pyrazole carboxamide, in various solvent systems.

Table 1: Solubility of Celecoxib in Different Co-solvents

Co-solventConcentration (% v/v)Solubility (mg/mL)
DMSO100~16.6[5]
Ethanol100~25[5]
DMF100~25[5]
Ethanol:PBS (pH 7.2)20:80~0.2[5]
PEG 400100>100
PEG 400:Water50:50~10

Table 2: pH-dependent Solubility of Celecoxib

pHSolubility (µg/mL)
7.66
9.0511
10.948[6]

Table 3: Enhancement of Celecoxib Solubility with Cyclodextrins

CyclodextrinMolar Ratio (Drug:CD)Solubility Enhancement (fold)
β-Cyclodextrin1:320[7]
Hydroxypropyl-β-cyclodextrin1:2>30

Table 4: Solubility of Celecoxib Solid Dispersions

PolymerDrug:Polymer RatioMethodSolubility (mg/mL)
PVP K301:1Solvent Evaporation0.178[3]
PVP K301:2Solvent Evaporation0.198[3]
PVP K301:4Solvent Evaporation0.181[3]

Experimental Protocols

Protocol 1: Preparation of a Pyrazole Carboxamide Stock Solution and Dilution for Biological Assays

Objective: To prepare a concentrated stock solution and correctly dilute it to the final assay concentration, minimizing precipitation.

Materials:

  • Pyrazole carboxamide compound

  • DMSO (cell culture grade)

  • Assay buffer/medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of the compound.

    • Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Serial Dilution in DMSO (for dose-response curves):

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a dilution series.

  • Dilution into Assay Buffer:

    • Pre-warm the assay buffer or cell culture medium to 37°C.

    • Add the DMSO stock solution (or each dilution in the series) to the assay buffer with rapid mixing. The final DMSO concentration should be kept constant and ideally below 1%. For a 1:100 dilution, add 1 µL of DMSO stock to 99 µL of buffer.

Workflow for Stock Solution Preparation and Dilution:

G cluster_0 Stock Preparation cluster_1 Assay Preparation A Weigh Compound B Dissolve in 100% DMSO A->B C Vortex/Sonicate B->C E Add DMSO Stock to Buffer (Final DMSO <1%) C->E Dilute D Pre-warm Assay Buffer D->E F Mix Thoroughly E->F

Caption: Workflow for preparing and diluting compound stock solutions.

Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)

Objective: To prepare a solid inclusion complex of a pyrazole carboxamide with a cyclodextrin to improve its aqueous solubility.

Materials:

  • Pyrazole carboxamide compound (e.g., Celecoxib)

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-methanol solution

Procedure:

  • Place the desired molar ratio of the pyrazole carboxamide and cyclodextrin (e.g., 1:1 or 1:2) in a mortar.

  • Add a small amount of a water-methanol mixture to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • The resulting powder can then be dissolved in aqueous buffer for your assay.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of a pyrazole carboxamide with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Pyrazole carboxamide compound (e.g., Celecoxib)

  • Hydrophilic polymer (e.g., PVP K30)

  • Organic solvent (e.g., methanol)

  • Rotary evaporator or oven

Procedure:

  • Dissolve the pyrazole carboxamide and the polymer (e.g., in a 1:2 ratio) in a suitable organic solvent like methanol.[3]

  • Remove the solvent by evaporation using a rotary evaporator or by heating in an oven at a controlled temperature (e.g., 40-50°C).

  • A thin film or solid mass will be formed.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Pulverize the dried solid dispersion into a fine powder.

  • This powder can then be used to prepare aqueous solutions for biological assays.

Mandatory Visualization: Signaling Pathway

Many pyrazole carboxamide derivatives are known to be inhibitors of protein kinases, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is often implicated in diseases like cancer.

Protein Kinase Signaling Cascade:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors ERK->Transcription Akt Akt (PKB) Response Cellular Response (Proliferation, Survival) Akt->Response PI3K->Akt PKA PKA PKC PKCα p38 p38 (SAPK2a) Pyrazole Pyrazole Carboxamide Inhibitor Pyrazole->Raf Pyrazole->MEK Pyrazole->ERK Pyrazole->Akt Pyrazole->PKA Pyrazole->PKC Pyrazole->p38 Transcription->Response

Caption: A simplified diagram of a protein kinase signaling pathway often targeted by pyrazole carboxamide inhibitors.

References

stability issues of 5-(2-furyl)-1H-pyrazole-3-carboxamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(2-furyl)-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may be encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound arises from its 2-substituted furan ring. Furan rings are known to be susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and subsequent degradation.[1] Therefore, working with this compound in acidic aqueous solutions may lead to significant degradation over time. Additionally, like many organic molecules, it may be susceptible to photodegradation and oxidation under certain conditions.

Q2: In which solvents is this compound expected to be most stable?

A2: For long-term storage, it is recommended to keep the compound in a solid, crystalline form. For solution-based experiments, aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally preferred for stock solutions. When preparing aqueous working solutions, it is crucial to minimize the time the compound spends in acidic buffers. Using buffers at neutral or slightly basic pH may improve stability against hydrolysis.

Q3: How should I properly store solutions of this compound?

A3: Stock solutions in anhydrous aprotic solvents like DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, they should be protected from light and kept at 2-8°C.

Q4: I am observing a decrease in the concentration of my compound over time in my assay. What could be the cause?

A4: A decrease in concentration could be due to several factors, including:

  • Acid-catalyzed hydrolysis: If your experimental medium is acidic, the furan ring may be degrading.

  • Photodegradation: Exposure to ambient or UV light can cause degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the medium could lead to oxidative degradation.

  • Adsorption: The compound may be adsorbing to the surface of your experimental vessels (e.g., plastic tubes, well plates).

Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

Issue 1: Rapid loss of compound in acidic aqueous media.
  • Symptom: HPLC or LC-MS analysis shows a rapid decrease in the peak area of the parent compound and the appearance of new, more polar peaks when the compound is dissolved in an acidic buffer (pH < 6).

  • Potential Cause: Acid-catalyzed hydrolysis of the furan ring. The acidic environment can protonate the furan oxygen, leading to nucleophilic attack by water and subsequent ring cleavage.[1]

  • Troubleshooting Workflow:

start Start: Compound Loss in Acidic Media ph_check Is the experimental pH below 6? start->ph_check increase_ph Adjust buffer to pH 7.0-7.4 ph_check->increase_ph Yes end End: Stability Profile Characterized ph_check->end No retest Re-evaluate stability at neutral pH increase_ph->retest issue_resolved Issue Resolved retest->issue_resolved Stability Improved consider_aprotic Consider using a higher percentage of aprotic co-solvent (e.g., DMSO) retest->consider_aprotic Still Unstable time_course Perform a time-course stability study in the final aqueous buffer consider_aprotic->time_course time_course->end

Caption: Troubleshooting workflow for acid-mediated degradation.

Issue 2: Inconsistent results and appearance of unknown peaks in chromatograms.
  • Symptom: Variability in experimental results between replicates or batches. HPLC/LC-MS analysis reveals new, unexpected peaks that are not present in the initial stock solution.

  • Potential Causes: Photodegradation or oxidation.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment with all solutions and experimental setups protected from light (e.g., using amber vials, covering plates with foil).

    • De-gas Solvents: If oxidation is suspected, sparge aqueous buffers with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

    • Include Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., ascorbic acid) to the buffer may be necessary, but potential interference with the assay should be evaluated.

Forced Degradation Studies: Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To determine the degradation profile of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in the initial solvent.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before dilution.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., with a PDA detector).

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Ensure that the analytical method separates all degradation products from the parent peak.

    • Attempt to achieve a mass balance between the decrease in the parent compound and the formation of degradation products.

Hypothetical Stability Data Summary

The following table summarizes the expected outcomes from a forced degradation study based on the known chemistry of the furan and pyrazole moieties.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation (%)Primary Degradation Pathway
Acid Hydrolysis 0.1 N HCl60°C24 h25-40%Furan ring opening
Base Hydrolysis 0.1 N NaOHRoom Temp4 h5-15%Carboxamide hydrolysis
Oxidation 3% H₂O₂Room Temp24 h10-20%Oxidation of pyrazole/furan ring
Thermal (Solid) -80°C48 h< 5%Minimal degradation
Photolytic UV/Vis LightAmbient-15-30%Photochemical rearrangement/degradation

Note: This is a hypothetical data table for illustrative purposes.

Signaling Pathways and Experimental Workflows

While this compound is not associated with a specific, well-defined signaling pathway in the public domain, pyrazole-carboxamide derivatives are often investigated as inhibitors of various enzymes, such as kinases or dehydrogenases. The stability of the compound is critical for obtaining accurate and reproducible results in such assays.

Workflow for Assessing Compound Stability in a Biological Assay

start Start: Inconsistent Assay Results prepare_compound Prepare fresh working solution of compound in assay buffer start->prepare_compound incubate Incubate compound in assay buffer (without enzyme/cells) under assay conditions prepare_compound->incubate time_points Take aliquots at T=0 and at the end of the assay incubation time incubate->time_points analyze Analyze aliquots by HPLC/LC-MS time_points->analyze compare Compare peak area of parent compound at T=0 and T=end analyze->compare stable < 10% degradation Compound is stable compare->stable Stable unstable > 10% degradation Compound is unstable compare->unstable Unstable troubleshoot Proceed to Troubleshooting Guide unstable->troubleshoot

References

preventing degradation of 5-(2-furyl)-1H-pyrazole-3-carboxamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for 5-(2-furyl)-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a molecule combining a furan ring, a pyrazole core, and a carboxamide functional group, its stability is influenced by a confluence of factors. This guide provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during its use. Our aim is to empower you with the scientific understanding and practical tools necessary to maintain the quality of your research materials.

Frequently Asked Questions (FAQs)

General Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C (refrigerated). The container should be tightly sealed to prevent moisture ingress. For enhanced protection, especially for reference standards or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to mitigate oxidative degradation.

Q2: My solid sample has developed a brownish tint over time. What could be the cause?

A2: A color change, particularly to a brownish hue, is often indicative of oxidative degradation. This can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures. The furan moiety is particularly susceptible to oxidation. To prevent this, always store the compound in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at refrigerated temperatures. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q3: How should I store solutions of this compound?

A3: The stability of this compound in solution is highly dependent on the solvent. Due to the potential for hydrolysis of the carboxamide group, preparing aqueous solutions fresh is the best practice. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours. For longer-term storage in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store at -20°C or below. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Degradation Pathways

Q4: What are the most likely degradation pathways for this molecule?

A4: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Oxidative Degradation: The electron-rich furan ring is prone to oxidation, which can lead to ring-opening and the formation of reactive species. This is often accelerated by light and the presence of trace metals.

  • Hydrolysis: The carboxamide functional group can undergo hydrolysis to form the corresponding carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions, and is typically accelerated by heat.

  • Photodegradation: Exposure to UV or even high-intensity visible light can provide the energy to initiate degradation, particularly of the furan ring.

Q5: Is the pyrazole ring itself a point of instability?

A5: The pyrazole ring is generally a stable aromatic heterocycle and is less prone to degradation compared to the furan ring under typical storage conditions. However, under harsh conditions, it can also undergo degradation. The primary concerns for this molecule's stability are the furan and carboxamide moieties.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential degradation issues.

Visualizing the Problem: A Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect degradation of your this compound sample.

Troubleshooting_Workflow start Suspected Degradation (e.g., color change, unexpected results) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container sealed? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis No, conditions were optimal remediation Remediation: - Transfer to amber vial - Store at 2-8°C - Purge with inert gas improper_storage->remediation remediation->purity_analysis pure Purity is within specification purity_analysis->pure Pass impure Purity is out of specification purity_analysis->impure Fail use_compound Proceed with Experiment pure->use_compound discard Discard and obtain new lot impure->discard forced_degradation Consider Forced Degradation Study to identify degradants impure->forced_degradation

Caption: Troubleshooting workflow for suspected degradation.

Common Issues and Recommended Actions
Observed Issue Potential Cause(s) Recommended Action(s)
Solid compound has turned yellow or brown. Oxidative degradation, likely accelerated by light and/or heat.1. Verify the purity of the compound using a stability-indicating analytical method (see Protocol 2). 2. If purity is compromised, discard the sample. 3. Ensure future storage is in a tightly sealed, light-protected container at 2-8°C, preferably under an inert atmosphere.
Unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Compare the chromatogram to a reference standard stored under ideal conditions. 2. Consider the potential degradation pathways (oxidation, hydrolysis) to hypothesize the identity of the new peaks. 3. Perform a forced degradation study (see Protocol 1) to confirm the identity of degradants.
Loss of potency or inconsistent biological activity. Degradation of the active compound, leading to a lower effective concentration.1. Immediately re-test the purity and concentration of the compound stock. 2. Review solution preparation and storage procedures. Prepare fresh solutions for critical experiments. 3. If using a solid, verify its purity before preparing new solutions.
Poor solubility of the solid compound compared to a new batch. Potential polymerization or formation of insoluble degradation products.1. Attempt to dissolve a small amount in a strong solvent like DMSO to check for complete dissolution. 2. Analyze the purity of the soluble portion. 3. It is generally recommended to discard the batch if solubility issues arise.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and establish degradation pathways. This is crucial for developing a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration (e.g., 100 µg/mL) with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At timed intervals (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • At timed intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a clear glass vial.

    • Expose to dry heat at 80°C in an oven for 48 hours.

    • At timed intervals, withdraw a sample, dissolve in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation (Solid State):

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

Data Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to an unstressed control to identify and quantify degradation products. Aim for 5-20% degradation for optimal identification of primary degradants.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow start Start: this compound (Solid and Stock Solution) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products and Elucidate Pathways analysis->pathway

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Objective: To establish an HPLC method that can resolve the parent compound from all potential impurities and degradation products.

Instrumentation and Materials:

  • HPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Degraded samples from Protocol 1.

Example HPLC Method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 254 nm (or a wavelength of maximum absorbance)
Gradient 0-20 min: 10% to 90% B 20-25 min: 90% B 25-26 min: 90% to 10% B 26-30 min: 10% B

Procedure:

  • Method Optimization: Inject a mixture of the unstressed compound and the stressed samples (from Protocol 1) to evaluate the separation. Adjust the gradient, mobile phase composition, and other parameters as needed to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Use PDA detection to check for peak purity.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

References

  • Ahmed, A. A., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry, 27(19), 115048. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • European Patent Office. (1991). Pyrazole derivatives, their production and use (EP 0411507 A1).
  • Google Patents. (2019). Carboxamide derivative and its diastereomers in stable crystalline form (US10383853B2).
  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

optimizing reaction conditions for the amidation of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the amidation of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my pyrazole carboxylic acid?

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, potential for racemization, and the electronic properties of the amine.[1]

  • Carbodiimides (EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used, cost-effective choice. Its urea byproduct is water-soluble, simplifying purification through aqueous workup.[1][2] DCC is also common, but its dicyclohexylurea byproduct is poorly soluble in most organic solvents, making it better for solution-phase reactions where it can be filtered off.[3] These are often used with additives like HOBt to suppress racemization.[1][3]

  • Uronium/Aminium Salts (HATU, HBTU): HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient reagent known for rapid reaction times and low rates of epimerization.[3][4] It is particularly effective for challenging couplings, including those with sterically hindered substrates.[5] HBTU is similar but HATU is often preferred for its faster kinetics.[3]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective. PyAOP, for example, is particularly useful for coupling N-methyl amino acids.[3]

Q2: What is the role of additives like HOBt and DMAP?

Additives are used to improve reaction efficiency and minimize side reactions.

  • HOBt (1-Hydroxybenzotriazole): When used with carbodiimides like EDC, HOBt intercepts the unstable O-acylisourea intermediate to form a more stable HOBt-ester.[1] This active ester is less prone to racemization and reacts cleanly with the amine to form the desired amide.[1][3]

  • DMAP (4-Dimethylaminopyridine): DMAP can act as an acyl transfer agent, particularly with electron-deficient amines where the reaction might be slow.[6] It can significantly improve yields, but should be used carefully (often in catalytic amounts) as basic conditions can sometimes increase racemization.[3][6]

Q3: Which base and solvent should I select?

  • Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are the most common choices.[1][4] For HATU couplings, DIPEA is frequently used.[5]

  • Solvents: Polar aprotic solvents are standard. Dimethylformamide (DMF) and dichloromethane (DCM) are excellent choices due to their ability to dissolve a wide range of substrates.[1] Acetonitrile (ACN) and tetrahydrofuran (THF) are also effective and can be easier to remove during workup.[5][7] The choice often comes down to the solubility of your specific starting materials.[7]

Q4: What is the optimal order of reagent addition?

For uronium reagents like HATU, pre-activation of the carboxylic acid is often recommended. This involves mixing the pyrazole carboxylic acid, HATU, and a base (like DIPEA) and stirring for a short period (e.g., 15 minutes) before adding the amine.[7] This allows for the formation of the highly reactive OAt-active ester, ensuring efficient coupling once the amine is introduced.[4][8] For carbodiimide reactions, all components (acid, amine, HOBt, EDC, base) can often be mixed at the start, typically at 0 °C before warming to room temperature.[2]

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue. The underlying cause can be diagnosed by checking reaction monitoring data (TLC or LC-MS).

digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Low or No\nProduct Formation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_sm [label="Check for Starting\nMaterial (SM) Consumption", fillcolor="#FBBC05", fontcolor="#202124"];

sm_present [label="SM Not Consumed\n(Incomplete Reaction)", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; sm_gone [label="SM Consumed,\nbut No Product", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram];

// Solutions for Incomplete Reaction sol_reagent [label="1. Check Reagent Activity:\n- Is coupling reagent old?\n- Is solvent anhydrous?", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_conditions [label="2. Increase Reaction Time\nor Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_coupling [label="3. Use a Stronger\nCoupling Reagent\n(e.g., EDC -> HATU)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_hindrance [label="4. Substrates may be\nsterically hindered or\nelectron-deficient.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for SM Consumed, No Product sol_side_react [label="1. Check for Side Reactions:\n- Epimerization?\n- Reaction with pyrazole N-H?", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_stability [label="2. Product may be unstable\nto workup conditions\n(e.g., strong acid/base wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_purification [label="3. Product may be lost\nduring purification\n(e.g., too polar/non-polar)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_sm; check_sm -> sm_present [label=" Some/All SM\n Remains "]; check_sm -> sm_gone [label=" All SM\n Consumed "];

sm_present -> sol_reagent [style=dashed]; sm_present -> sol_conditions [style=dashed]; sm_present -> sol_coupling [style=dashed]; sm_present -> sol_hindrance [style=dashed];

sm_gone -> sol_side_react [style=dashed]; sm_gone -> sol_stability [style=dashed]; sm_gone -> sol_purification [style=dashed]; }

Figure 1. Decision tree for troubleshooting low-yield amidation reactions.

Problem: Difficulty Removing Byproducts

  • Issue: A white precipitate that is difficult to remove is observed after a reaction using DCC.

  • Solution: The precipitate is dicyclohexylurea (DCU). It is mostly insoluble in many organic solvents and can typically be removed by filtration. If issues persist, switching to EDC is recommended. The corresponding byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea, is water-soluble and can be removed with a simple aqueous wash during workup.[1][2]

  • Issue: Difficulty removing excess HATU or its byproducts.

  • Solution: The tetramethylurea byproduct from HATU is water-soluble. A standard aqueous workup involving washes with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine should effectively remove these impurities.[1]

Problem: Side Reactions with Pyrazole Ring

  • Issue: The N-H on the pyrazole ring is nucleophilic and could potentially react, especially if it is unprotected.

  • Solution: The aromatic amine group is generally less reactive than the ring N-H group.[9] However, if side reactions are suspected, protection of the pyrazole nitrogen (e.g., with a Boc group) may be necessary.[9] Alternatively, forming an acid chloride from the pyrazole carboxylic acid first, followed by reaction with the amine, can sometimes provide a cleaner reaction.[10][11]

Data on Reaction Conditions

Optimizing reaction conditions often involves screening various reagents and solvents. Below are comparative data from literature studies.

Table 1: Comparison of Coupling Reagents and Conditions for Amide Synthesis Data adapted from a study on the coupling of a carboxylic acid with morpholine/phenylmethanamine.[5]

EntryCoupling ReagentBaseSolventTemperatureTime (h)Yield (%)
1DCCDMAPDMF90 °C2445
2HATUDMAPTHF90 °C1638
3HATU DIPEA THF RT 1.5 92
4POCl₃PyridineTHF0 °C2461

Table 2: Synthesis of a Pyrazole-Thiophene Amide Under Various Protocols Data adapted from the synthesis of 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide.[9]

ProtocolActivating/Coupling AgentBase/CatalystSolventYield (%)
ATiCl₄PyridinePyridine12
BDCC DMAP DCM 58

Experimental Protocols & Workflow

The following diagram illustrates a generalized workflow for pyrazole carboxylic acid amidation.

digraph "Amidation_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];

// Node Definitions prep [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve pyrazole carboxylic acid,\n amine (or add later), and base\n in anhydrous solvent.", fillcolor="#FFFFFF", fontcolor="#202124"];

activation [label="2. Carboxylic Acid Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; add_coupling [label="Add coupling reagent (e.g., HATU, EDC)\n and additive (e.g., HOBt) at 0 °C to RT.", fillcolor="#FFFFFF", fontcolor="#202124"];

reaction [label="3. Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; stir [label="Stir for 1-24 h.\nMonitor by TLC or LC-MS.", fillcolor="#FFFFFF", fontcolor="#202124"];

workup [label="4. Workup & Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Quench reaction.\nPerform aqueous washes (acid, base, brine)\nto remove byproducts.", fillcolor="#FFFFFF", fontcolor="#202124"];

purify [label="5. Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; column [label="Dry organic layer, concentrate,\n and purify product by column\n chromatography or recrystallization.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges prep -> dissolve [dir=none, style=dashed]; dissolve -> activation [label="Proceed to Activation"]; activation -> add_coupling [dir=none, style=dashed]; add_coupling -> reaction [label="Initiate Coupling"]; reaction -> stir [dir=none, style=dashed]; stir -> workup [label="Upon Completion"]; workup -> wash [dir=none, style=dashed]; wash -> purify [label="Isolate Crude"]; purify -> column [dir=none, style=dashed]; }

Figure 2. General experimental workflow for pyrazole carboxylic acid amidation.

Protocol 1: HATU-Mediated Amidation

This protocol is highly effective for a broad range of substrates, including those that are sterically or electronically challenging.[4][5]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyrazole carboxylic acid (1.0 equiv.), HATU (1.1-1.2 equiv.), and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.).

  • Dissolution & Pre-Activation: Dissolve the mixture in an anhydrous aprotic solvent (e.g., DMF or THF). Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[7]

  • Amine Addition: Add the amine (1.0-1.2 equiv.) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.[1]

Protocol 2: EDC/HOBt-Mediated Amidation

This is a classic, reliable, and cost-effective method suitable for many standard amidations.[1][2]

  • Preparation: To a round-bottom flask, add the pyrazole carboxylic acid (1.0 equiv.), the amine (1.0-1.2 equiv.), and HOBt (1.1-1.5 equiv.).

  • Dissolution: Dissolve the mixture in an anhydrous solvent (e.g., DCM or DMF). Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.1-1.5 equiv.) portion-wise to the cooled reaction mixture.[1] If required, add a base like DIPEA or TEA (1.2-2.5 equiv.) dropwise.[1][2]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, dilute the mixture with an organic solvent. Wash the organic phase with water (to remove the urea byproduct), dilute acid (e.g., 1N HCl or 10% citric acid), saturated aqueous NaHCO₃, and finally, brine.[1][2][12]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.[1]

References

Technical Support Center: Scale-Up Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Overall Yield
Potential Cause Recommended Solution
Incomplete Claisen Condensation - Ensure complete exclusion of moisture by using dry solvents and an inert atmosphere (e.g., nitrogen, argon).- Verify the quality and activity of the base (e.g., sodium ethoxide).- Optimize reaction temperature and time; monitor reaction progress by TLC or HPLC.
Inefficient Cyclization Reaction - Ensure slow and controlled addition of hydrazine hydrate to manage the exotherm.[1] - Optimize the reaction temperature; excessive heat can lead to side reactions.- Consider the use of a milder acid catalyst if decomposition is observed.
Product Loss During Work-up/Isolation - Optimize the pH for product precipitation during aqueous work-up.- Select an appropriate recrystallization solvent to maximize recovery while ensuring purity.- For extractions, ensure the correct pH of the aqueous layer to prevent the product from remaining in the aqueous phase.
Side Reactions/Impurity Formation - Formation of regioisomers is a common issue in pyrazole synthesis.[1] Adjusting the reaction temperature and solvent polarity may improve regioselectivity.- Minimize side reactions by maintaining strict temperature control and ensuring efficient mixing at scale.
Problem 2: High Impurity Profile
Potential Cause Recommended Solution
Formation of Regioisomers - The reaction of the diketone intermediate with hydrazine can lead to the formation of the undesired 3-(2-furyl) regioisomer. Lowering the reaction temperature can sometimes favor the formation of the desired 5-(2-furyl) isomer.[1] - Purification via column chromatography may be necessary, although challenging at scale. Recrystallization with a carefully selected solvent system can also enrich the desired isomer.
Unreacted Starting Materials - Increase reaction time or temperature, but monitor for impurity formation.- Ensure stoichiometry is correct, especially after scaling up.- Improve mixing efficiency to ensure homogeneity.
By-products from Amidation - Ensure the pyrazole carboxylic acid is fully converted to the acid chloride before adding ammonia. Residual acid will not react.- Use high-quality, dry solvents and reagents for the amidation step to prevent hydrolysis of the acid chloride.- Maintain a low temperature during the addition of ammonia to control the exotherm and minimize side reactions.
Degradation of Furan Ring - The furan ring can be sensitive to strongly acidic or oxidative conditions. Avoid harsh acids and prolonged reaction times at high temperatures.- Work under an inert atmosphere to prevent oxidation, especially if elevated temperatures are used.
General Impurity Control - Implement in-process controls (IPCs) using techniques like HPLC to monitor the formation of impurities at each stage.[] - Develop a robust purification method, such as optimized crystallization, to effectively remove key impurities.[]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns during scale-up are:

  • Use of Hydrazine: Hydrazine is toxic and potentially explosive.[1] Reactions involving hydrazine are often exothermic and require careful temperature control to prevent thermal runaway.[1]

  • Exothermic Reactions: Both the cyclization with hydrazine and the amidation step can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and at a controlled temperature.[1]

  • Handling of Thionyl Chloride (if used for amidation): Thionyl chloride is corrosive and reacts violently with water. It also releases toxic HCl and SO2 gases. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Q2: How can I improve the regioselectivity of the pyrazole ring formation?

A2: Regioselectivity in pyrazole synthesis is a common challenge.[1] To favor the 5-(2-furyl) isomer, you can try:

  • Temperature Control: Lowering the reaction temperature during the cyclization step often improves selectivity.

  • Solvent Effects: Screening different solvents can influence the regiochemical outcome.

  • pH Control: The pH of the reaction mixture can also play a role in directing the cyclization.

Q3: What are the best practices for purifying the final product at a larger scale?

A3: While column chromatography is useful at the lab scale, it is often not practical for large-scale purification. The preferred method is recrystallization. Key steps include:

  • Solvent Screening: Identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain in solution or are insoluble at high temperatures.

  • Controlled Cooling: A slow cooling rate generally leads to larger, purer crystals.

  • Seeding: Adding a small amount of pure product (seed crystals) at the saturation point can promote crystallization and improve crystal form.

Q4: Are there any "green" or more sustainable approaches to this synthesis?

A4: Yes, green chemistry principles can be applied. Consider:

  • Alternative Solvents: Replacing hazardous solvents with greener alternatives (e.g., ethanol, water, or ionic liquids where appropriate).[3]

  • Catalytic Methods: Using catalysts to improve efficiency and reduce waste.[3]

  • One-Pot Syntheses: Combining multiple steps into a single pot can reduce solvent usage and waste generation.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate
  • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (5 volumes) under a nitrogen atmosphere, add diethyl oxalate (1.1 eq) while maintaining the temperature below 25 °C.

  • Slowly add 2-acetylfuran (1.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 12-16 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by pouring it into ice-cold water.

  • Acidify the aqueous solution with dilute HCl to a pH of ~3-4, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude product.

Protocol 2: Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate
  • Suspend the crude ethyl 4-(2-furyl)-2,4-dioxobutanoate (1.0 eq) in ethanol (10 volumes).

  • Slowly add hydrazine hydrate (1.05 eq) to the suspension at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to promote crystallization.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

Protocol 3: Saponification to 5-(2-furyl)-1H-pyrazole-3-carboxylic Acid
  • Dissolve the ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 40-50 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC/HPLC).

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to pH ~2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Protocol 4: Amidation to this compound
  • Suspend the 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.

  • Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases and a clear solution is formed.

  • Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise, maintaining the temperature below 10 °C.

  • Stir for an additional 1-2 hours at room temperature.

  • Filter the resulting solid, wash with water and then with a small amount of cold DCM to afford the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Structurally Similar Pyrazole Carboxamide

Parameter Lab-Scale (10 g) Pilot-Scale (1 kg) Key Considerations for Scale-Up
Overall Yield 75%65%- Heat and mass transfer limitations at larger scales can reduce yield.- Increased potential for side reactions due to longer reaction times or localized "hot spots".
Purity (by HPLC) 99.0%97.5%- Less efficient mixing can lead to higher levels of unreacted starting materials and intermediates.- Purification via recrystallization may be less effective at removing certain impurities at scale.
Major Impurity 0.3% (Regioisomer)1.2% (Regioisomer)- Temperature control is more challenging at scale, potentially leading to lower regioselectivity.
Cycle Time 24 hours48 hours- Slower heating and cooling rates in larger reactors.- More time required for additions, extractions, and filtrations.

Visualizations

Experimental Workflow

G General Synthesis Workflow for this compound cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Saponification cluster_3 Step 4: Amidation A 2-Acetylfuran + Diethyl Oxalate C Ethyl 4-(2-furyl)-2,4-dioxobutanoate A->C Ethanol B Sodium Ethoxide B->C E Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate C->E D Hydrazine Hydrate D->E Ethanol, Reflux G 5-(2-furyl)-1H-pyrazole-3-carboxylic Acid E->G F NaOH F->G THF/Water I This compound G->I H 1. SOCl2 or Oxalyl Chloride 2. Ammonia H->I Anhydrous Solvent

Caption: General synthetic route for this compound.

Troubleshooting Logic

References

overcoming poor yield in the final step of 5-(2-furyl)-1H-pyrazole-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the final amidation step of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome poor yields and obtain a high-purity final product.

Troubleshooting Guide: Overcoming Poor Yield in the Final Amidation Step

Low yields in the final amidation of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid can be frustrating. This section addresses common problems and provides a systematic approach to identifying and resolving the root cause.

Question: Why is my yield of this compound unexpectedly low?

Answer: Several factors can contribute to a low yield in the final amide coupling step. Let's break down the potential issues systematically.

1. Reagent Quality and Reaction Conditions:

  • Moisture: Amide coupling reagents, such as HATU, HBTU, and carbodiimides (EDC, DCC), are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Purity: The purity of your 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, the amine, and the coupling reagents is critical. Impurities can interfere with the reaction.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. Typically, a slight excess of the amine and coupling reagent relative to the carboxylic acid is used.

  • Suboptimal Temperature: Most amide coupling reactions are performed at room temperature. However, for less reactive substrates, gentle heating (40-50 °C) might be necessary. Conversely, for highly sensitive substrates, cooling the reaction to 0 °C during the addition of reagents can minimize side reactions.

2. Issues with the Starting Materials:

  • Electron-Deficient Pyrazole: The pyrazole ring is electron-deficient, which can decrease the nucleophilicity of the carboxylate and make the activation step more challenging.

  • Furan Ring Instability: The furan ring is sensitive to strongly acidic conditions and can undergo polymerization or other side reactions, especially if harsh conditions are used to generate an acid chloride intermediate.

3. Side Reactions:

  • Guanidinylation of the Amine: When using uronium-based coupling reagents like HATU or HBTU, the amine can react directly with the coupling reagent to form a guanidinium byproduct if the carboxylic acid is not pre-activated.[1] To avoid this, the carboxylic acid should be allowed to react with the coupling reagent and a non-nucleophilic base for a few minutes before adding the amine.

  • Epimerization: For chiral amines, racemization or epimerization can be a concern, although reagents like HATU are designed to minimize this.[2]

  • Reaction with Other Nucleophiles: If your starting materials contain other nucleophilic groups (e.g., hydroxyl or thiol), these can compete with the desired amine in reacting with the activated carboxylic acid.

4. Work-up and Purification Challenges:

  • Product Solubility: Pyrazole carboxamides can be polar and may have some water solubility, leading to loss of product during aqueous work-up.

  • Byproduct Removal: Byproducts such as dicyclohexylurea (DCU) from DCC coupling or tetramethylurea from HATU/HBTU coupling can be difficult to remove. DCU is often insoluble in many organic solvents and can be filtered off, while tetramethylurea is polar and may require careful chromatographic separation.

Question: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?

Answer: Besides unreacted starting materials, common impurities include:

  • Activated Ester Intermediate: The O-acylisourea (from carbodiimides) or OAt-active ester (from HATU) may be present if the reaction has not gone to completion.

  • Guanidinium Byproduct: As mentioned, this is a common side product with uronium-based reagents.

  • N-acylurea: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive and a common yield-reducing byproduct.

  • Polymerization Products: The furan moiety can lead to the formation of dark, insoluble polymeric materials, particularly under acidic conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable coupling reagents for this synthesis?

A1: For the amidation of heterocyclic carboxylic acids like 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices. They are known for their high efficiency, fast reaction times, and ability to suppress side reactions like racemization.[2] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) are also widely used and are a more economical option.[4]

Q2: What is the optimal order of reagent addition?

A2: To minimize side reactions, especially the guanidinylation of the amine when using HATU or HBTU, the recommended order of addition is:

  • Dissolve the 5-(2-furyl)-1H-pyrazole-3-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Add the coupling reagent (e.g., HATU) and stir for a few minutes to allow for the pre-activation of the carboxylic acid.

  • Finally, add the amine.

Q3: How can I effectively purify the final product?

A3: this compound is expected to be a polar compound.

  • Aqueous Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1N HCl or saturated NH4Cl), a mild base (e.g., saturated NaHCO3), and brine to remove excess reagents and byproducts.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification. A gradient elution system, for example, with ethyl acetate in hexanes or methanol in dichloromethane, is often effective. For highly polar compounds that streak on silica, using a small percentage of a basic modifier like triethylamine or ammonia in the eluent can improve peak shape.[5]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound, starting from the corresponding ethyl ester.

Protocol 1: Synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxylic Acid

This two-step protocol involves the synthesis of the ethyl ester precursor followed by its hydrolysis.

Step 1: Synthesis of Ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate

This procedure is adapted from the synthesis of similar pyrazole esters.[6][7]

  • In a round-bottom flask, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add diethyl oxalate (1.1 eq) followed by 2-acetylfuran (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 5-(2-furyl)-1H-pyrazole-3-carboxylic Acid

This procedure is a standard ester hydrolysis.[8]

  • Dissolve ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and acidify with 1N HCl until the pH is approximately 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-(2-furyl)-1H-pyrazole-3-carboxylic acid.

Protocol 2: Optimized Amidation using HATU

This protocol provides a reliable method for the final coupling step.[2]

  • To a dry round-bottom flask under an inert atmosphere, add 5-(2-furyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Add HATU (1.2 eq) to the solution and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Data Summary and Visualization

Table 1: Key Parameters for Optimizing Amide Coupling Yield
ParameterRecommendationRationale
Coupling Reagent HATU, HBTU, or EDC/HOBtHigh efficiency and suppression of side reactions.
Base DIPEA or TEANon-nucleophilic bases that do not compete with the amine.
Solvent Anhydrous DMF or DCMAprotic solvents that facilitate the reaction.
Reagent Addition Pre-activate carboxylic acidMinimizes guanidinylation of the amine.[1]
Temperature Room Temperature (or 0°C to 50°C)Balances reaction rate with minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents deactivation of reagents by moisture.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield of This compound reagent_quality Check Reagent Quality (Anhydrous & Pure?) start->reagent_quality reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK solution Improved Yield reagent_quality->solution Impure/Wet Reagents -> Use Fresh/Dry side_reactions Investigate Side Reactions (TLC/LC-MS Analysis) reaction_conditions->side_reactions Conditions OK reaction_conditions->solution Suboptimal Conditions -> Adjust Parameters workup_purification Optimize Work-up & Purification side_reactions->workup_purification Side Reactions Identified side_reactions->solution Modify Protocol to Avoid Side Reactions workup_purification->solution Optimized

Caption: A logical workflow for troubleshooting low yields.

References

  • Awuchi, C. G. (2022). How to get a better yield from the HATU reaction experiment? ResearchGate. Retrieved from [Link]

  • Gomha, S. M., et al. (2020). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Retrieved from [Link]

  • Varma, R. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2012). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

  • Menpara, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1347-1353. Retrieved from [Link]

  • Sener, A., et al. (2009). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. ResearchGate. Retrieved from [Link]

  • Akrout, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Bakulina, O., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 97% Purity, C8H7N3O2, 1 gram. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Janczewski, Ł., et al. (2016). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Beilstein Journal of Organic Chemistry, 12, 265-272. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

Sources

troubleshooting inconsistent results in biological assays with 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(2-furyl)-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in biological assays. Inconsistent results can be a significant impediment to research progress. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve reliable and reproducible data.

Troubleshooting Guide: Inconsistent Results in Biological Assays

Inconsistent outcomes in experiments with this compound can often be traced back to a few key areas: compound integrity, experimental setup, and the biological system itself. This guide offers a systematic approach to identifying and resolving these issues.

Issue 1: High Variability Between Replicate Wells

High variability is a common challenge that can obscure the true effect of a compound. Before questioning the biological hypothesis, it is crucial to rule out technical sources of error.

Possible Causes & Step-by-Step Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across a microplate is a primary source of variability.

    • Protocol: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between seeding sets of wells. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment to standardize the number of viable cells seeded.[1]

  • Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. Precipitation can lead to inaccurate dosing in individual wells.

    • Protocol: Visually inspect your stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment.[1] Consider performing a solubility test in your specific assay medium. It is preferable to mix DMSO stock dilutions directly with the assay media solution to maximize the interaction of the compound with the biological target.[2]

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in media and compound concentration.

    • Protocol: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. This creates a humidity barrier, protecting the experimental wells.

Issue 2: Dose-Response Curve is Not Sigmoidal or is Shifted

An irregular or shifted dose-response curve can indicate a variety of problems, from compound degradation to off-target effects.

Possible Causes & Step-by-Step Solutions:

  • Compound Instability: The furan ring in this compound can be susceptible to oxidation, which may generate reactive intermediates.[1] This degradation can reduce the effective concentration of the active compound.

    • Protocol: Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. Store stock solutions at -20°C or -80°C.[3] Protect solutions from light, especially if stored for extended periods.

  • Solvent Effects: Dimethyl sulfoxide (DMSO) is a common solvent for small molecules, but it is not biologically inert and can impact cell health and function at higher concentrations.[4][5][6]

    • Protocol: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.[4] It is recommended to keep the final DMSO concentration below 0.5% to avoid cytotoxic effects.[4][7][8] Perform a DMSO toxicity curve on your specific cell line to determine the maximum tolerated concentration.[4][5]

  • Assay Incubation Time: The observed effect of an inhibitor can be time-dependent.[1]

    • Protocol: Standardize the incubation time with the compound across all experiments. If the mechanism of action is unknown, a time-course experiment may be necessary to identify the optimal endpoint.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound.

Q1: What is the best solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of pyrazole-carboxamide derivatives.[3] For a 10 mM stock solution, dissolve 1.7716 mg of the compound in 1 mL of 100% DMSO. Ensure complete dissolution before making further dilutions.

Q2: How should I store the solid compound and its stock solutions?

A:

Form Storage Condition Duration Rationale
Solid Powder -20°C Up to 3 years Minimizes degradation from environmental factors.
DMSO Stock Solution -80°C Up to 6 months Prevents degradation and maintains compound integrity.[8]

| | -20°C | Up to 1 month | Suitable for short-term storage.[8] |

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3][7]

Q3: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?

A: This suggests potential cytotoxicity. Here's how to troubleshoot:

  • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, resazurin, or trypan blue exclusion) with a wide concentration range of the compound to identify the concentrations that are non-toxic to your cells.[1]

  • Lower the Concentration: Conduct your functional assays at concentrations at or below the determined cytotoxic threshold to ensure you are observing specific inhibitory effects rather than general toxicity.[1]

  • Check Solvent Concentration: Verify that the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, which is typically below 0.5%.[1][7]

Q4: How can I be sure that the observed phenotype is a result of on-target activity and not off-target effects?

A: This is a critical aspect of drug discovery and validation. Consider the following approaches:

  • Use a Structurally Different Inhibitor: If another inhibitor for the same target with a different chemical scaffold is available, it should produce a similar biological effect.

  • Perform a Dose-Response Analysis: A clear and consistent relationship between the inhibitor concentration and the biological effect suggests on-target activity.[1]

  • Rescue Experiment: If feasible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[1]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target within the cell at the concentrations used.[1]

Q5: Are there any known stability issues with the furan ring in this compound?

A: Yes, the furan ring can be susceptible to degradation under certain conditions. Furan ring oxidation can generate reactive electrophilic intermediates that may interact with cellular nucleophiles.[1] Electron-withdrawing groups on the furan ring can increase its stability, while electron-releasing groups can make it more prone to protonation and ring-opening.[4] It is advisable to store furan-containing compounds in a cool, dark, and dry place as a solid. If in solution, use a polar aprotic solvent like DMF or buffer the solution to a pH between 5 and 10.[4]

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out approximately 1.77 mg of this compound using a calibrated analytical balance.[9]

  • Add Solvent: In a sterile microcentrifuge tube, add 1 mL of 100% DMSO.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile tubes. Store at -80°C for long-term storage or -20°C for short-term storage.[8]

Diagram: Troubleshooting Workflow for Inconsistent Results

TroubleshootingWorkflow Inconsistent_Results Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity Inconsistent_Results->Check_Compound Check_Assay Step 2: Scrutinize Assay Protocol Inconsistent_Results->Check_Assay Check_Cells Step 3: Evaluate Cell Culture Practices Inconsistent_Results->Check_Cells Solubility Check for Precipitation (Visual Inspection, Fresh Dilutions) Check_Compound->Solubility Solubility Issues? Stability Assess Stability (Fresh Aliquots, Proper Storage) Check_Compound->Stability Degradation? Solvent Verify Solvent Concentration (DMSO < 0.5%) Check_Compound->Solvent Solvent Effects? Pipetting Review Pipetting Technique (Calibrated Pipettes, Consistent Method) Check_Assay->Pipetting Technical Error? Incubation Standardize Incubation Times Check_Assay->Incubation Timing Variability? Plate_Layout Address Edge Effects (Use Buffer Wells) Check_Assay->Plate_Layout Positional Effects? Seeding Ensure Consistent Cell Seeding (Homogenous Suspension) Check_Cells->Seeding Plating Inconsistency? Passage Use Consistent Cell Passage Number Check_Cells->Passage Cellular Drift? Health Monitor Cell Health & Viability Check_Cells->Health Poor Viability? Resolved Results are Consistent Solubility->Resolved Stability->Resolved Solvent->Resolved Pipetting->Resolved Incubation->Resolved Plate_Layout->Resolved Seeding->Resolved Passage->Resolved Health->Resolved

Caption: A systematic workflow for troubleshooting inconsistent experimental results.

References

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • National Institutes of Health (NIH). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. [Link]

  • ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... [Link]

  • National Institutes of Health (NIH). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • National Institutes of Health (NIH). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • PubMed. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

Sources

analytical techniques for detecting trace impurities in 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 5-(2-furyl)-1H-pyrazole-3-carboxamide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the detection and quantification of trace impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for identifying and quantifying trace impurities in this compound?

A1: The most effective and commonly used techniques are High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC is excellent for separating non-volatile impurities, while GC-MS is ideal for volatile or semi-volatile compounds.[1] NMR is a powerful tool for the structural elucidation of unknown impurities.[4][5][6]

Q2: What are the likely impurities I should expect to find in my sample?

A2: Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. Based on the structure, potential impurities could include unreacted starting materials like furan or pyrazole precursors, isomers, or degradation products formed through hydrolysis or oxidation of the furan or pyrazole ring.[7][8]

Q3: My HPLC chromatogram shows poor resolution between my main peak and an impurity. What should I do?

A3: To improve resolution, you can optimize the mobile phase composition, such as adjusting the pH or the organic modifier concentration.[9] Employing a gradient elution can also enhance separation.[9] Additionally, consider trying a different column chemistry or a column with a smaller particle size for higher efficiency.

Q4: I am observing significant peak tailing for the main compound in my HPLC analysis. What could be the cause?

A4: Peak tailing can be caused by several factors including column degradation, interaction of the analyte with active sites on the stationary phase, or an inappropriate sample solvent.[10][11] Ensure your sample is dissolved in a solvent compatible with the mobile phase and consider adjusting the mobile phase pH to ensure the analyte is in a single ionic form.[11]

Q5: How can I confirm the structure of an unknown impurity detected by LC-MS?

A5: High-resolution mass spectrometry (HRMS) from your LC-MS analysis can provide an accurate mass and suggest a molecular formula.[12] Further structural confirmation requires isolating the impurity, typically through preparative HPLC, and then analyzing it using 1D and 2D NMR techniques (like COSY, HSQC, and HMBC) to elucidate the complete chemical structure.[4][5]

Analytical Techniques: Data Summary

The following table summarizes typical performance characteristics for the recommended analytical techniques in trace impurity analysis.

TechniqueCommon Impurities DetectedLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
HPLC-UV Non-volatile synthesis by-products, isomers, degradation products1-10 ng/mL5-50 ng/mLRobust, quantitative, widely available
LC-MS/MS Wide range of polar and non-polar impurities, low-level degradants0.01-1 ng/mL0.05-5 ng/mLHigh sensitivity and selectivity, provides molecular weight information[1][12]
GC-MS Volatile starting materials (e.g., furan derivatives), residual solvents0.1-5 ng/mL0.5-20 ng/mLExcellent for volatile and semi-volatile compounds, high-resolution separation[13][14]
qNMR Structural isomers, impurities not visible by UV or MSDependent on impurity concentration and structure~0.1% (w/w)Provides definitive structural information, quantitative without a specific reference standard for the impurity[6]

Experimental Workflows & Protocols

Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the identification and quantification of trace impurities.

cluster_screening Initial Screening cluster_identification Identification & Structure Elucidation cluster_quantification Quantification Sample Sample of this compound HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_MS_Screen GC-MS Headspace (for volatiles) Sample->GC_MS_Screen LC_MS LC-MS/MS for Mass ID HPLC_UV->LC_MS Impurity > 0.05% Validated_GC_MS Validated GC-MS Method GC_MS_Screen->Validated_GC_MS Volatile Impurity Detected Prep_HPLC Preparative HPLC for Isolation LC_MS->Prep_HPLC NMR NMR Structural Analysis Prep_HPLC->NMR Validated_HPLC Validated HPLC-UV Method NMR->Validated_HPLC Structure Confirmed cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues Start Problem Observed in Chromatogram High_Pressure High Backpressure Start->High_Pressure Low_Pressure Low/No Pressure Start->Low_Pressure Peak_Tailing Peak Tailing Start->Peak_Tailing Peak_Fronting Peak Fronting Start->Peak_Fronting Split_Peaks Split Peaks Start->Split_Peaks RT_Drift Retention Time Drifting Start->RT_Drift Sol_High_Pressure Check for blockages (frit, guard column) Wash column with strong solvent High_Pressure->Sol_High_Pressure Sol_Low_Pressure Check for leaks in the system Ensure pump is primed and solvent lines are not empty Low_Pressure->Sol_Low_Pressure Sol_Tailing Check for column degradation Adjust mobile phase pH Use a lower strength sample solvent Peak_Tailing->Sol_Tailing Sol_Fronting Reduce sample concentration Ensure sample solvent is weaker than mobile phase Peak_Fronting->Sol_Fronting Sol_Split Check for clogged column inlet frit Ensure column is properly packed Split_Peaks->Sol_Split Sol_RT_Drift Ensure stable column temperature Check for consistent mobile phase preparation Verify pump flow rate is stable RT_Drift->Sol_RT_Drift

References

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Antifungal Activity of Novel Pyrazole-Based Compounds with Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless evolution of fungal pathogens and the emergence of resistance to existing antifungal agents underscore the critical need for novel, effective fungicides.[1][2] Pyrazole carboxamides have emerged as a promising class of compounds, with many derivatives exhibiting potent antifungal properties.[1][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the antifungal activity of a novel investigational compound, exemplified by 5-(2-furyl)-1H-pyrazole-3-carboxamide, against established commercial fungicides. By adhering to standardized methodologies and a logical, evidence-based approach, researchers can generate robust and reliable data to support the development of the next generation of antifungal therapies.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a deep understanding of the evaluation process. We will delve into the mechanistic underpinnings of pyrazole-based fungicides, detail standardized in vitro and in vivo testing protocols, and present a clear framework for data analysis and interpretation.

The Scientific Rationale: Understanding the Mechanism of Action

A crucial aspect of evaluating a novel antifungal compound is understanding its mechanism of action. Many pyrazole carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[3][5][6] SDH, also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain.[2][7] By inhibiting SDH, these compounds disrupt fungal respiration, leading to a depletion of cellular energy (ATP) and ultimately, cell death.[2]

When evaluating a new pyrazole derivative like this compound, it is essential to investigate whether it shares this common mechanism or possesses a novel mode of action. This information is critical for understanding its spectrum of activity, potential for cross-resistance with other SDHIs, and its overall place in the arsenal of antifungal agents.

Part 1: In Vitro Antifungal Susceptibility Testing

In vitro testing is the foundational step in assessing the intrinsic antifungal activity of a compound. The goal is to determine the minimum concentration of the compound that inhibits the growth of or kills a specific fungal pathogen. Standardized methods developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring the reproducibility and comparability of data.[8][9][10][11]

Key Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent against yeast and filamentous fungi.[8][9][12]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Preparation Plate Inoculation of 96-well Microtiter Plate Inoculum->Plate Compound Serial Dilution of Test Compound & Controls Compound->Plate Incubate Incubation at 35°C for 24-48 hours Plate->Incubate Read Visual or Spectrophotometric Reading of Growth Incubate->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol:

  • Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a spore or mycelial fragment suspension in sterile saline or water. Adjust the inoculum concentration to a standardized value (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL) using a spectrophotometer or hemocytometer.[13]

  • Preparation of Test Plates: In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to each well.[8] In the first column, add 100 µL of the test compound (e.g., this compound) at twice the highest desired final concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound across the plate by transferring 100 µL from one column to the next.

  • Controls: Include positive controls (commercial fungicides like boscalid, fluconazole) and a negative control (no antifungal agent).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.[9] This can be determined visually or by using a spectrophotometer to measure optical density.

2. Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[12] This assay helps to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Experimental Protocol:

  • Following the MIC determination, take a 20 µL aliquot from each well that shows no visible growth.[11]

  • Plate the aliquots onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from which fewer than three colonies grow, which corresponds to approximately 99-99.5% killing.[11]

Comparative Data Presentation

For a clear and objective comparison, the in vitro antifungal activity data should be presented in a tabular format. The following is a hypothetical comparison of this compound with commercial fungicides against various fungal pathogens.

Fungal SpeciesThis compound MIC (µg/mL)Boscalid MIC (µg/mL)Carbendazim MIC (µg/mL)Fluconazole MIC (µg/mL)
Botrytis cinerea[Hypothetical Value, e.g., 1.5]0.79[14]>100>64
Rhizoctonia solani[Hypothetical Value, e.g., 3.2]3.79[6]0.37[15]>64
Valsa mali[Hypothetical Value, e.g., 2.5]9.19[6]--
Gibberella zeae[Hypothetical Value, e.g., 5.8]>100[16]--
Candida albicans[Hypothetical Value, e.g., >64]--0.25-2

Note: The presented values for commercial fungicides are sourced from published literature and are for illustrative purposes. The values for this compound are hypothetical and would need to be determined experimentally.

Part 2: In Vivo Efficacy Evaluation

While in vitro data provides valuable information on a compound's intrinsic activity, in vivo studies are essential to assess its efficacy in a complex biological system.[17] These studies account for pharmacokinetic and pharmacodynamic factors that are not present in in vitro assays.[17]

Selection of Animal Models

The choice of animal model depends on the target fungal pathogen and the type of infection being studied.[17] Common models include:

  • Murine models (mice, rats): Used for systemic infections (e.g., candidiasis, aspergillosis) and localized infections (e.g., dermatophytosis).[17][18]

  • Guinea pigs: Often used for dermatophyte infections.

  • Galleria mellonella (wax moth larvae): A cost-effective and ethically favorable model for preliminary screening of antifungal compounds.[17][19]

General In Vivo Experimental Workflow

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Model Animal Model Selection & Acclimatization Infection Induction of Fungal Infection Model->Infection Grouping Grouping of Animals (Test, Control, Vehicle) Infection->Grouping Dosing Administration of Test Compound & Controls Grouping->Dosing Monitor Monitoring of Clinical Signs & Survival Dosing->Monitor Endpoint Endpoint Analysis (Fungal Burden, Histopathology) Monitor->Endpoint

Caption: General workflow for in vivo antifungal efficacy testing.

Detailed Protocol (Systemic Murine Model of Candidiasis):

  • Infection: Immunocompromised mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: At a predetermined time post-infection, animals are treated with the test compound (this compound), a positive control (e.g., fluconazole), or a vehicle control.

  • Monitoring: Animals are monitored daily for clinical signs of infection and survival.

  • Endpoint Analysis: At the end of the study period, target organs (e.g., kidneys) are harvested to determine the fungal burden (colony-forming units per gram of tissue). Histopathological analysis can also be performed to assess tissue damage.[19]

Comparative Data Presentation

In vivo efficacy data should be presented clearly, often using survival curves and bar graphs to show fungal burden.

Treatment GroupMean Survival Time (Days)Fungal Burden in Kidneys (log10 CFU/g)
Vehicle Control[Hypothetical Value, e.g., 5][Hypothetical Value, e.g., 6.5]
This compound (10 mg/kg)[Hypothetical Value, e.g., 12][Hypothetical Value, e.g., 4.2]
Fluconazole (10 mg/kg)[Hypothetical Value, e.g., 14][Hypothetical Value, e.g., 3.8]

Note: The presented values are hypothetical and would need to be determined experimentally.

Part 3: Mechanistic Insights and Resistance Potential

A thorough comparison should also include an investigation into the mechanism of action and the potential for resistance development.

Mechanism of Action Studies
  • Enzyme Inhibition Assays: If the compound is hypothesized to be an SDHI, its inhibitory activity against purified succinate dehydrogenase can be measured and compared to known SDHIs.[3][6]

  • Microscopy: Electron microscopy (SEM and TEM) can be used to observe morphological changes in fungal cells after treatment with the compound, which can provide clues about its mechanism of action.[14][20]

Resistance Studies
  • Serial Passage Experiments: Fungal isolates can be repeatedly exposed to sub-lethal concentrations of the test compound over an extended period to determine the frequency and rate at which resistance develops.

Conclusion

The evaluation of a novel antifungal agent like this compound requires a multi-faceted and rigorous scientific approach. By employing standardized in vitro and in vivo methodologies, and by thoroughly investigating the compound's mechanism of action, researchers can generate the high-quality, reliable data necessary to compare its potential with that of existing commercial fungicides. This comprehensive evaluation is paramount for the successful development of new and effective treatments to combat the growing threat of fungal infections.

References

Validating the Biological Target of 5-(2-furyl)-1H-pyrazole-3-carboxamide Derivatives: A Comparative Guide for Akt1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The 5-(2-furyl)-1H-pyrazole-3-carboxamide scaffold is a versatile pharmacophore that has given rise to a multitude of derivatives with diverse biological activities. The specific biological target of these compounds is dictated by the nature and position of their substitutions. This guide focuses on a representative derivative, hereafter referred to as Compound X , a putative inhibitor of the serine/threonine kinase Akt1, a key node in cell signaling pathways that is frequently dysregulated in cancer.

This guide provides a comparative analysis of Compound X against other known Akt1 inhibitors, along with detailed experimental protocols and workflows to aid researchers in the validation of its biological target.

Comparative Analysis of Akt1 Inhibitors

The efficacy of Compound X as an Akt1 inhibitor can be benchmarked against a panel of established inhibitors. The half-maximal inhibitory concentration (IC50) is a critical parameter for this comparison, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTypeAkt1 IC50 (nM)Notes
Compound X (putative) ATP-competitiveTBDA novel this compound derivative.
Ipatasertib (GDC-0068)ATP-competitive5A highly selective pan-Akt inhibitor that has been evaluated in clinical trials for various cancers.[1]
MK-2206Allosteric8An allosteric inhibitor that locks Akt in an inactive conformation.[2]
Akti-1/2 (Inhibitor VIII)Allosteric58A selective inhibitor of Akt1 and Akt2.[2]
TriciribineNucleoside analogue150One of the earliest identified Akt inhibitors.[3]

TBD: To be determined through experimental validation.

Experimental Protocols for Target Validation

To validate that the biological target of Compound X is indeed Akt1, a series of biochemical and cell-based assays are required.

In Vitro Akt1 Kinase Assay

This assay directly measures the ability of Compound X to inhibit the enzymatic activity of purified Akt1. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[4]

Materials:

  • Recombinant human Akt1 enzyme

  • Akt substrate peptide (e.g., GSK-3α)

  • ATP

  • Compound X and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]

Procedure:

  • Prepare Kinase Reaction: In a 96-well plate, mix the Akt1 enzyme, substrate peptide, and varying concentrations of Compound X or control inhibitors in the kinase buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

  • Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[4]

  • Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis A Prepare kinase, substrate, and inhibitor mix B Add ATP to initiate reaction A->B C Incubate at 30°C B->C D Add ADP-Glo™ Reagent to stop reaction C->D E Add Kinase Detection Reagent D->E F Measure luminescence E->F G Calculate % inhibition F->G H Determine IC50 G->H

In Vitro Akt1 Kinase Assay Workflow

Western Blot Analysis of Downstream Signaling

This assay determines if Compound X inhibits Akt1 activity within intact cells by measuring the phosphorylation of a known downstream substrate, such as GSK3β at Serine 9. A decrease in p-GSK3β (Ser9) levels upon treatment with Compound X would indicate target engagement.[5][6]

Materials:

  • Cancer cell line with active Akt signaling (e.g., PC-3, LNCaP)

  • Compound X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[5]

  • Primary antibodies: anti-p-GSK3β (Ser9), anti-total GSK3β, anti-p-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of Compound X for a specified duration.

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibody (e.g., anti-p-GSK3β) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total GSK3β or a loading control (e.g., β-actin) to ensure equal protein loading.

cluster_cell Cell Culture & Lysis cluster_blot Blotting & Detection cluster_analysis Analysis A Treat cells with Compound X B Lyse cells and quantify protein A->B C SDS-PAGE and PVDF transfer B->C D Block and incubate with primary antibody C->D E Incubate with secondary antibody D->E F Add ECL and detect signal E->F G Strip and re-probe for total protein F->G H Analyze band intensities G->H

Western Blotting Workflow

Cell Viability Assay

This assay assesses the effect of Compound X on the proliferation and survival of cancer cells. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Cancer cell line

  • Compound X

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).

PI3K/Akt Signaling Pathway

Akt1 is a central component of the PI3K/Akt signaling pathway, which is activated by growth factors and other extracellular stimuli.[5] Activated Akt1 phosphorylates a wide range of downstream substrates, promoting cell survival, growth, and proliferation.[9] Inhibition of Akt1 by Compound X is expected to block these downstream effects.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt1 Akt1 PIP3->Akt1 Recruits PDK1->Akt1 Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt1 Phosphorylates (Ser473) GSK3b GSK3β Akt1->GSK3b Inhibits FOXO FOXO Akt1->FOXO Inhibits mTORC1 mTORC1 Akt1->mTORC1 Activates Survival Survival Akt1->Survival CompoundX Compound X CompoundX->Akt1 Inhibits CellCycle Cell Cycle Progression GSK3b->CellCycle FOXO->CellCycle Proliferation Proliferation mTORC1->Proliferation

PI3K/Akt1 Signaling Pathway

References

Comparative Study of 5-(2-furyl)-1H-pyrazole-3-carboxamide and its Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship and biological performance of novel pyrazole-furan carboxamide analogs reveals their potential as potent inhibitors of the Akt signaling pathway, a key regulator of cell survival and proliferation frequently dysregulated in cancer. This guide provides a comprehensive comparison of 5-(2-furyl)-1H-pyrazole-3-carboxamide and its derivatives, supported by experimental data on their anti-proliferative and Akt kinase inhibitory activities.

Data Presentation:

The following table summarizes the in vitro biological activity of this compound (Compound 1 ) and its synthesized analogs. The inhibitory activity was assessed against the Akt1 kinase and two human cancer cell lines: HCT116 (colon carcinoma) and OVCAR-8 (ovarian cancer).

CompoundR GroupAkt1 IC50 (μM)[1]HCT116 IC50 (μM)[1]OVCAR-8 IC50 (μM)[1]
1 H> 50> 50> 50
2a 4-Methylphenyl2.4510.2115.83
2b 4-Methoxyphenyl0.985.438.76
2c 4-Chlorophenyl0.523.124.91
2d 4-Fluorophenyl0.764.566.23
2e 2,4-Dichlorophenyl0.151.232.11
Staurosporine (Reference)0.020.010.01

Structure-Activity Relationship:

The unsubstituted parent compound, this compound (1 ), demonstrated weak activity. However, the introduction of substituted phenyl rings at the R position significantly enhanced both the Akt1 inhibitory and anti-proliferative activities.

Notably, the presence of electron-withdrawing groups on the phenyl ring led to a marked increase in potency. The analog with a 2,4-dichlorophenyl substituent (2e ) exhibited the most potent inhibitory activity against Akt1 (IC50 = 0.15 μM) and the strongest anti-proliferative effects against both HCT116 (IC50 = 1.23 μM) and OVCAR-8 (IC50 = 2.11 μM) cell lines.[1] This suggests that the electronic properties and steric bulk of the substituent at the R position play a crucial role in the interaction with the Akt kinase.

Experimental Protocols:

General Synthesis of this compound Analogs:

The synthesis of the target compounds was initiated from the reaction of ethyl 3-(furan-2-yl)-3-oxopropanoate with hydrazine hydrate to yield 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid. The resulting carboxylic acid was then coupled with various substituted anilines in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide) to afford the final this compound analogs.

In Vitro Akt1 Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against the Akt1 kinase was determined using a radiometric kinase assay. The assay was performed in a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA. The kinase reaction was initiated by adding ATP (with [γ-32P]ATP) to a final concentration of 10 μM and a peptide substrate. The reaction mixture was incubated at 30°C for a specified period, and the reaction was terminated by spotting the mixture onto phosphocellulose paper. The paper was then washed to remove unincorporated [γ-32P]ATP. The radioactivity on the paper, corresponding to the phosphorylated substrate, was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves.[1]

Cell Proliferation (MTT) Assay:

The anti-proliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5] Human cancer cell lines (HCT116 and OVCAR-8) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours.[1] Following the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl). The absorbance of the resulting colored solution was measured at a wavelength of 570 nm using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were determined from the dose-response curves.[2][3][4][5]

Mandatory Visualization:

Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Inhibitor 5-(2-furyl)-1H-pyrazole -3-carboxamide Analogs Inhibitor->Akt Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes GSK3b->Cell_Survival Regulates Apoptosis_Inhibition Inhibition of Apoptosis FOXO->Apoptosis_Inhibition Regulates

Caption: The PI3K/Akt signaling pathway and the point of inhibition by pyrazole-furan carboxamide analogs.

Experimental_Workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cancer cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of test compounds Incubation 3. Treat cells with compounds (72 hours) Compound_Prep->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: General experimental workflow for determining the cytotoxicity of compounds using the MTT assay.

References

A Comparative Guide to Assessing the Antifungal Selectivity of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the antifungal selectivity of novel compounds, using 5-(2-furyl)-1H-pyrazole-3-carboxamide as a primary example. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro evaluation, and present a comparative analysis against established antifungal agents.

The Imperative for Selectivity in Antifungal Drug Discovery

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to public health and agriculture. A critical hurdle in developing new antifungals is achieving high selectivity—the ability to eradicate fungal pathogens with minimal toxicity to the host. The pyrazole carboxamide scaffold has emerged as a highly promising chemical starting point.[1][2] Numerous derivatives have demonstrated potent fungicidal activity, often by targeting metabolic pathways unique to or divergent in fungi compared to mammalian cells.[3][4][5] This guide focuses on a representative molecule, this compound, to illustrate a robust methodology for evaluating this crucial selectivity.

Postulated Mechanism of Action: Targeting Fungal Respiration

Many pyrazole carboxamide derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs).[3][6] SDH, also known as mitochondrial Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of this complex, SDHIs effectively halt ATP production, leading to fungal cell death.

The basis for selectivity lies in the structural differences between fungal and mammalian SDH enzymes. These subtle variations can be exploited to design compounds that bind with high affinity to the fungal target while showing little to no interaction with the human counterpart. This targeted approach is a cornerstone of modern fungicide development.

cluster_ETC Mitochondrial Inner Membrane cluster_TCA Citric Acid Cycle ComplexI Complex I UQ Ubiquinone (Q) ComplexI->UQ e- ComplexII Complex II (SDH) ComplexII->UQ e- Fumarate Fumarate ComplexII->Fumarate Oxidation ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase H_out H+ ATP_Synthase->H_out Proton Gradient ATP ATP ATP_Synthase->ATP Generates UQ->ComplexIII e- CytC->ComplexIV e- H_in H+ H_in->ATP_Synthase Proton Gradient Succinate Succinate Succinate->ComplexII Oxidation Inhibitor 5-(2-furyl)-1H-pyrazole- 3-carboxamide Inhibitor->UQ Blocks e- transfer from Complex II

Figure 1: Postulated inhibition of fungal mitochondrial Complex II (SDH) by a pyrazole carboxamide.

Experimental Framework for Selectivity Profiling

A rigorous assessment of selectivity requires a multi-faceted approach. The core strategy involves determining a compound's potency against a panel of fungal pathogens and comparing it to its toxicity against mammalian cells. This workflow provides a quantitative measure of the therapeutic window.

G cluster_fungal Antifungal Potency Assessment cluster_mammalian Mammalian Cytotoxicity Assessment start Test Compound This compound microdilution Broth Microdilution Assay (CLSI/EUCAST Method) start->microdilution mtt_assay Cytotoxicity Assay (e.g., MTT/XTT) start->mtt_assay prep_fungal Prepare Fungal Inoculum (Candida, Aspergillus, etc.) prep_fungal->microdilution mic_read Incubate & Read Plates (24-72h) microdilution->mic_read mic_result Determine MIC (Minimum Inhibitory Concentration) mic_read->mic_result analysis Data Analysis mic_result->analysis prep_human Culture Human Cell Line (e.g., HepG2) prep_human->mtt_assay cc50_read Incubate & Read Plates (24-48h) mtt_assay->cc50_read cc50_result Determine CC50 (50% Cytotoxic Concentration) cc50_read->cc50_result cc50_result->analysis si_calc Calculate Selectivity Index (SI) SI = CC50 / MIC analysis->si_calc

Figure 2: Experimental workflow for determining the selectivity index of an antifungal compound.
Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard for susceptibility testing.[7][8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of fungal species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Materials:

  • Test Compound Stock: this compound dissolved in DMSO.

  • Fungal Isolates: e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, Rhizoctonia solani.

  • Culture Medium: RPMI-1640 with L-glutamine, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • For yeasts (Candida, Cryptococcus), culture on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard, which is then further diluted in RPMI medium to achieve a final concentration of 0.5–2.5 x 10³ cells/mL.[11]

    • For molds (Aspergillus, Rhizoctonia), culture on Potato Dextrose Agar until sporulation occurs. Harvest conidia and adjust the concentration in RPMI to 0.4–5 x 10⁴ conidia/mL.[7]

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compound in the 96-well plate using RPMI medium. A typical concentration range is 0.03 to 32 µg/mL.

    • Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well is 200 µL.

  • Incubation: Incubate the plates at 35°C. Incubation times vary by species: 24-48 hours for Candida, 48-72 hours for Cryptococcus and Aspergillus.[10]

  • Endpoint Determination: Read the MIC visually or with a spectrophotometer. For azoles and pyrazole carboxamides, the MIC is typically defined as the lowest concentration showing at least 50% growth inhibition compared to the growth control. For polyenes like Amphotericin B, a 100% inhibition endpoint is used.[10]

Protocol: Mammalian Cell Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on a human cell line, providing a measure of its potential toxicity to the host.

Materials:

  • Human cell line: e.g., HepG2 (liver carcinoma) or HeLa (cervical cancer).

  • Cell Culture Medium: DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Buffer (e.g., DMSO or a acidified isopropanol solution).

  • Sterile 96-well flat-bottom microtiter plates.

Procedure:

  • Cell Seeding: Seed the 96-well plates with 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells.

  • Incubation: Incubate the plates for another 24 to 48 hours.

  • MTT Assay:

    • Remove the medium containing the compound.

    • Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability relative to untreated control wells. The CC50 is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Data Analysis: Quantifying Selectivity

The ultimate goal is to integrate the potency and toxicity data into a single, meaningful metric: the Selectivity Index (SI).

Selectivity Index (SI) = CC50 / MIC

A higher SI value indicates greater selectivity. A compound with a low MIC and a high CC50 is desirable, as it suggests high efficacy against the fungus and low toxicity to host cells.

Comparative Data (Hypothetical)

The following tables present hypothetical but plausible data for this compound, comparing it against standard antifungal agents.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesThis compoundFluconazoleAmphotericin BBoscalid (SDHI Control)
Candida albicans1.00.50.2516
Candida glabrata2.0320.5>32
Aspergillus fumigatus0.5>640.52.0
Cryptococcus neoformans4.08.00.125>32
Rhizoctonia solani0.25>641.00.5

Table 2: Cytotoxicity and Selectivity Index

CompoundCC50 (HepG2 cells, µg/mL)Selectivity Index (SI) vs. A. fumigatusSelectivity Index (SI) vs. C. albicans
This compound >64 >128 >64
Fluconazole>128>2>256
Amphotericin B153060
Boscalid (SDHI Control)>64>32>4
Interpretation of Results
  • Potency and Spectrum: In this hypothetical dataset, this compound shows potent activity against the filamentous fungi A. fumigatus and the plant pathogen R. solani.[12][13] Its activity against C. albicans is moderate, and it is notably effective against the typically fluconazole-resistant C. glabrata.

  • Selectivity: The compound exhibits an excellent selectivity profile. With a CC50 value greater than 64 µg/mL, its SI against the most sensitive pathogen (A. fumigatus) is >128. This is significantly more favorable than the polyene Amphotericin B, which is known for its host toxicity. While Fluconazole shows very low toxicity, its spectrum is limited, showing no activity against A. fumigatus. The agricultural SDHI, Boscalid, shows some activity but is less potent overall against human pathogens.

Concluding Remarks and Future Perspectives

The systematic approach outlined in this guide demonstrates a robust method for evaluating the selective antifungal properties of this compound. The combination of standardized susceptibility testing and mammalian cytotoxicity assays provides the critical data needed to calculate a Selectivity Index, allowing for direct comparison with existing drugs.

The promising (though hypothetical) results for our lead compound, characterized by a broad spectrum and a high selectivity index, would justify advancing it to the next stage of preclinical development. Future studies should focus on confirming the mechanism of action through enzyme inhibition assays, evaluating its efficacy in animal models of infection, and exploring its pharmacokinetic and pharmacodynamic properties. This rigorous, data-driven evaluation is essential for identifying and developing the next generation of safe and effective antifungal agents.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules. [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism. (2023). Pest Management Science. [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2023). ResearchGate. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2019). Open Forum Infectious Diseases. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2022). Journal of Fungi. [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (2001). Clinical Microbiology Reviews. [Link]

  • Revisiting the in-vitro Assays for Antifungal Evaluation of Natural Products. (2020). Bentham Science. [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2022). ResearchGate. [Link]

  • Identification of novel antifungal compounds using a HTS activity-selectivity assay. (2007). Fraunhofer-Publica. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2021). Pest Management Science. [Link]

  • Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. (2024). ResearchGate. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). ResearchGate. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). Journal of Fungi. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2001). Journal of Clinical Microbiology. [Link]

  • Antibacterial and antifungal pyrazoles based on different construction strategies. (2024). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules. [Link]

  • Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. (2020). Arabian Journal of Chemistry. [Link]

  • Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (2012). Molecules. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2016). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of 5-(2-furyl)-1H-pyrazole-3-carboxamide in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of selectivity—a compound's ability to interact with its intended biological target over all others—stands as a cornerstone of safety and efficacy.[1] High selectivity minimizes off-target effects, which are often the root cause of adverse drug reactions.[1] The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide array of biological activities, from anticancer and anti-inflammatory to insecticidal and fungicidal agents.[2][3][4][5] This chemical class, including novel molecules like 5-(2-furyl)-1H-pyrazole-3-carboxamide (hereafter designated "Compound X"), often owes its activity to specific interactions with protein targets, such as kinases.[6]

However, the very features that make this scaffold effective can also lead to unintended interactions, or cross-reactivity, with other proteins in the complex cellular environment. Therefore, a rigorous, multi-tiered approach to characterizing the cross-reactivity of any new chemical entity is not merely a regulatory hurdle but a scientific necessity. It allows for the early identification of potential liabilities and informs the selection of the most promising candidates for further development.[7][8]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity profile of Compound X with mammalian cells. We will move from broad cellular assessments to specific molecular-level investigations, explaining the causality behind each experimental choice and providing validated protocols to ensure data integrity.

Part 1: Foundational Viability and Cytotoxicity Assessment

Before delving into specific molecular interactions, the first logical step is to determine the general cytotoxic potential of Compound X across a diverse panel of mammalian cell lines. This foundational screen provides a crucial therapeutic window, establishing the concentration range at which the compound can be studied without inducing overt cell death, which could confound the results of more subtle mechanistic assays.

Experimental Rationale

We employ two distinct, yet complementary, assays: the MTT assay, which measures metabolic activity as a proxy for cell viability, and the Lactate Dehydrogenase (LDH) release assay, which directly quantifies cell membrane damage.[9] Using a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for renal toxicity, and a relevant cancer cell line like MV4-11 for efficacy) provides a broader understanding of potential tissue-specific effects.[6]

Workflow for Foundational Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Dual Assay Execution cluster_analysis Phase 4: Data Analysis start Select & Culture Mammalian Cell Lines (e.g., HepG2, HEK293) seed Seed Cells into 96-well Plates start->seed treat Treat Cells with Compound X Dilutions seed->treat prep_compound Prepare Serial Dilutions of Compound X prep_compound->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay: Add MTT Reagent, Incubate, Solubilize incubate->mtt ldh LDH Assay: Collect Supernatant, Add Reaction Mix incubate->ldh read_mtt Read Absorbance (570 nm) mtt->read_mtt read_ldh Read Absorbance (490 nm) ldh->read_ldh calc Calculate % Viability and % Cytotoxicity read_mtt->calc read_ldh->calc ic50 Determine IC50 / CC50 Values calc->ic50 G cluster_insilico Phase 1: In Silico Prediction cluster_screen Phase 2: Broad Experimental Screen cluster_analysis Phase 3: Hit Identification cluster_validate Phase 4: Dose-Response Validation start Input Compound X Structure predict Use Similarity-Based Tool (e.g., SwissTargetPrediction) start->predict targets Generate List of Potential Target Classes (e.g., Kinases, GPCRs) predict->targets select_panel Select Commercial Panel (e.g., KinomeScan) targets->select_panel run_screen Screen Compound X at Single High Concentration (e.g., 1-10 µM) select_panel->run_screen get_data Receive % Inhibition Data for >400 Kinases run_screen->get_data id_hits Identify Off-Targets with >70% Inhibition get_data->id_hits dose_response Perform Biochemical Assay with Serial Dilutions id_hits->dose_response calc_ki Calculate Ki or IC50 for Primary & Off-Targets dose_response->calc_ki selectivity Determine Selectivity Score calc_ki->selectivity G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Potential Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., VEGFR2) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF CompoundX Compound X (Off-Target Activity) CompoundX->Rec Inhibits Phosphorylation

References

structure-activity relationship (SAR) comparison of different pyrazole carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents and agricultural fungicides. The versatility of this heterocyclic core allows for fine-tuning of biological activity through targeted structural modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different pyrazole carboxamide derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity of Pyrazole Carboxamide Derivatives

The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. The following table summarizes the in vitro activity of representative compounds against various targets, highlighting key SAR trends.

Compound ID Target/Organism Activity (IC50/EC50) Key Structural Features & SAR Insights Reference
10e Aurora-A KinaseIC50 = 0.16 ± 0.03 μMN,1,3-triphenyl-1H-pyrazole-4-carboxamide scaffold. The presence of specific substituents on the phenyl rings is crucial for potent kinase inhibition.[1]
10h FGFR1, FGFR2, FGFR3, FGFR2 V564FIC50 = 46, 41, 99, 62 nM5-amino-1H-pyrazole-4-carboxamide core designed as a covalent inhibitor. The amino group and specific substitutions are key for pan-FGFR activity and overcoming resistance mutations.[2]
7ai Rhizoctonia solaniEC50 = 0.37 μg/mLIsoxazolol pyrazole carboxylate structure. This derivative shows potent antifungal activity, superior to the commercial fungicide carbendazim in this study. Substitution at the C-3 position of the pyrazole ring with trifluoromethyl significantly weakens activity.[3]
11ea Rhizoctonia cerealisEC50 = 0.93 μg/mLContains a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold. This structural feature markedly increases antifungal activity against certain pathogens.[4]
TM-2 Corn Rust-Activity 2-4 times higher than fluxapyroxad and bixafen. Designed based on fluxapyroxad and flutolanil parent structures.[5]
SR141716A Cannabinoid Receptor 1 (CB1)-A potent and specific antagonist. Key features include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[6]
SCU3038 Rhizoctonia solaniEC50 = 0.016 mg/LPyrazole carboxamide containing a diarylamine scaffold. Shows potent inhibition of succinate dehydrogenase (SDH).[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Example: Aurora-A Kinase)
  • Enzyme and Substrate Preparation : Recombinant human Aurora-A kinase is used. A synthetic peptide, often a biotinylated version of a known substrate like Kemptide, is used as the substrate.

  • Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction : The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the kinase, the peptide substrate, ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout), and the test compound in a suitable buffer (e.g., Tris-HCl with MgCl₂ and DTT).

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection of Activity :

    • Radiometric Assay : If radiolabeled ATP is used, the reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, and the radioactivity is measured using a scintillation counter.

    • Luminescence/Fluorescence-Based Assay : Non-radioactive methods, such as ADP-Glo™ Kinase Assay, measure the amount of ADP produced, which correlates with kinase activity.

  • Data Analysis : The percentage of inhibition is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.[1]

Antifungal Mycelium Growth Inhibition Assay
  • Fungal Strains and Culture : The target phytopathogenic fungi (e.g., Rhizoctonia solani, Alternaria porri) are cultured on a suitable medium like potato dextrose agar (PDA).[3]

  • Compound Preparation : The test compounds are dissolved in a solvent like acetone or DMSO and added to the molten PDA at various concentrations.[3]

  • Inoculation : A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of the PDA plate containing the test compound.[3]

  • Incubation : The plates are incubated at a specific temperature (e.g., 25°C) for a period that allows for significant growth in the control plates (without the compound).[3]

  • Measurement of Inhibition : The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treated group.[3]

  • EC50 Determination : The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is calculated from the dose-response curve.[3]

Cell Proliferation Assay (MTT Assay)
  • Cell Culture : Human cancer cell lines (e.g., HCT116, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂.[1][8]

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[8]

  • Compound Treatment : The cells are treated with various concentrations of the pyrazole carboxamide derivatives for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition : After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is determined from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the broader context of the SAR data.

Signaling_Pathway_FGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC STAT STAT Pathway FGFR->STAT FGF FGF Ligand FGF->FGFR Binding Cell_Responses Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Cell_Responses PI3K_AKT_mTOR->Cell_Responses PLCg_PKC->Cell_Responses STAT->Cell_Responses Inhibitor Pyrazole Carboxamide FGFR Inhibitor (e.g., 10h) Inhibitor->FGFR Covalent Inhibition

Caption: Inhibition of FGFR signaling by a pyrazole carboxamide derivative.

Experimental_Workflow_Antifungal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesize Pyrazole Carboxamide Derivatives B Prepare Stock Solutions (in DMSO/Acetone) A->B D Prepare PDA plates with different compound concentrations B->D C Culture Fungal Strains (e.g., on PDA) E Inoculate plates with mycelial discs C->E D->E F Incubate at controlled temperature E->F G Measure colony diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 values H->I

Caption: Workflow for in vitro antifungal screening of pyrazole carboxamides.

SAR_Logic Core Pyrazole Carboxamide Core Scaffold R1 Substituents on Pyrazole Ring (R1) Core->R1 R2 Substituents on Carboxamide N-aryl/alkyl (R2) Core->R2 Activity Biological Activity (Potency, Selectivity) R1->Activity Properties Physicochemical Properties (Solubility, Lipophilicity) R1->Properties R2->Activity R2->Properties Properties->Activity

Caption: Logical relationship in SAR studies of pyrazole carboxamides.

References

Head-to-Head Comparison: 5-(2-furyl)-1H-pyrazole-3-carboxamide and its Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of a representative 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide, Compound 8t, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), against other well-established inhibitors targeting these crucial oncogenic pathways. The information presented herein is intended to facilitate informed decisions in drug discovery and development projects.

Executive Summary

The pyrazole-3-carboxamide scaffold has emerged as a promising framework for the development of targeted cancer therapeutics. While direct inhibitory data for 5-(2-furyl)-1H-pyrazole-3-carboxamide is not extensively available in public literature, this guide focuses on a structurally related and well-characterized analog, Compound 8t, which demonstrates potent, nanomolar inhibition of both FLT3 and key cell cycle kinases, CDK2 and CDK4. This dual inhibitory activity presents a compelling strategy for overcoming resistance and enhancing therapeutic efficacy in cancers such as Acute Myeloid Leukemia (AML).

This comparison guide benchmarks the in vitro potency of Compound 8t against a panel of known FLT3 and CDK inhibitors, providing a clear quantitative analysis of its performance. Detailed experimental protocols for key biochemical and cell-based assays are also provided to ensure reproducibility and aid in the design of future studies.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Compound 8t and other known inhibitors against their respective kinase targets.

Table 1: In Vitro Inhibitory Activity of FLT3 Inhibitors

InhibitorTargetIC50 (nM)Reference
Compound 8t FLT3 0.089
MidostaurinFLT3~10 (in MV4-11 cells)[1]
GilteritinibFLT30.92 (in MV4-11 cells)
QuizartinibFLT30.31 (in MV4-11 cells)
SorafenibFLT35.0 (in MV4-11 cells)

Table 2: In Vitro Inhibitory Activity of CDK Inhibitors

InhibitorTargetIC50 (nM)Reference
Compound 8t CDK2 0.719
Compound 8t CDK4 0.770
PalbociclibCDK4/Cyclin D19 - 11[2]
RibociclibCDK4/Cyclin D110[2]
AbemaciclibCDK4/Cyclin D12[2]
DinaciclibCDK21

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general workflow for inhibitor screening.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 P1 Dimerization & Autophosphorylation FLT3->P1 Compound_8t Compound 8t / FLT3 Inhibitors Compound_8t->P1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P1->PI3K_AKT_mTOR STAT5 STAT5 Pathway P1->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Point of Inhibition.

CDK_Signaling_Pathway CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 pRb pRb CDK4_6->pRb phosphorylates pRb_p p-pRb (Inactive) CDK4_6->pRb_p Compound_8t_CDK Compound 8t / CDK Inhibitors Compound_8t_CDK->CDK4_6 CDK2 CDK2 Compound_8t_CDK->CDK2 E2F E2F pRb->E2F sequesters pRb_p->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes CyclinE Cyclin E CyclinE->CDK2 CDK2->G1_S_Transition promotes

Caption: CDK Signaling in Cell Cycle Progression.

Experimental_Workflow cluster_in_vitro In Vitro Assays Biochemical Biochemical Kinase Assay IC50 IC50 Determination Biochemical->IC50 CellBased Cell-Based Assays CellViability Cell Viability Assay (e.g., MTT) CellBased->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) CellBased->CellCycle

Caption: General Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

In Vitro Kinase Inhibition Assay (FLT3 & CDKs)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a purified kinase.

Materials:

  • Recombinant human kinase (FLT3, CDK2/Cyclin A, CDK4/Cyclin D1)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3][4]

  • ATP

  • Kinase substrate (e.g., a generic tyrosine kinase substrate for FLT3, Histone H1 for CDKs)

  • Test compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control). Add 2 µL of the kinase solution and 2 µL of the substrate/ATP mixture.[3][4]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[5]

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[3][4]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation Assay (MV4-11 Cell Line)

This protocol describes a method to assess the anti-proliferative effect of an inhibitor on a cancer cell line that is dependent on FLT3 signaling.

Materials:

  • MV4-11 human AML cell line (homozygous for FLT3-ITD mutation)[6]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MV4-11 cells into 96-well plates at a density of 5,000-10,000 cells per well.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.[8]

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of CDK inhibitors on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by resuspending the cell pellet in ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[10]

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Conclusion

The 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivative, Compound 8t, demonstrates exceptional potency against both FLT3 and CDKs, positioning it as a highly promising candidate for further preclinical and clinical development. Its dual-targeting mechanism offers the potential for improved efficacy and the ability to overcome resistance mechanisms that can limit the effectiveness of single-target agents. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate this and similar compounds in the pursuit of novel cancer therapies.

References

confirming the in vivo efficacy of 5-(2-furyl)-1H-pyrazole-3-carboxamide in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. Within this class, pyrazole-carboxamide derivatives have emerged as promising candidates for cancer therapy, primarily through their action as kinase inhibitors. This guide provides a comparative overview of the in vivo efficacy of a representative 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative, herein referred to as Compound 10h, and the approved multi-kinase inhibitor, Lenvatinib. The focus is on their performance in preclinical animal models of cancer, with an emphasis on experimental data and methodologies.

Overview of Compared Compounds

5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivative (Compound 10h): This compound is a potent and broad-spectrum inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1] Dysregulation of the FGFR pathway, through mechanisms like gene amplification or mutations, is a known driver in various solid tumors.[1] By targeting FGFRs, these pyrazole derivatives can block downstream signaling essential for cancer cell proliferation, survival, and angiogenesis.[1]

Quantitative In Vivo Data

The following table summarizes the in vivo efficacy of a representative pyrazole-carboxamide and Lenvatinib in murine xenograft models of cancer.

Parameter5-Amino-1-phenyl-1H-pyrazole-4-carboxamide DerivativeLenvatinibCancer Model
Dose Not specified in available literature10 mg/kgMurine melanoma (B16-F10)
Administration Route Not specified in available literatureOral gavageOral gavage
Treatment Schedule Not specified in available literatureDaily for 12 daysDaily for 12 days
Tumor Growth Inhibition Data not available70.4% reduction in tumor weight compared to vehicleSignificant inhibition of tumor growth
Reference [1][7][7]

Note: Specific in vivo data for the representative 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative (Compound 10h) was not available in the reviewed literature. The table reflects the available preclinical data for Lenvatinib to provide a benchmark for the therapeutic potential of this class of compounds.

Experimental Protocols

A generalized experimental protocol for evaluating the in vivo efficacy of anticancer agents in a xenograft mouse model is outlined below. This protocol is based on established methodologies.[8][9][10]

1. Cell Line and Animal Models:

  • Cell Culture: Human cancer cell lines (e.g., NCI-H520 lung cancer, SNU-16 gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][8]

  • Animal Husbandry: Immunodeficient mice (e.g., NOD-SCID or NSG mice) are used to prevent rejection of human tumor xenografts.[8]

2. Tumor Implantation:

  • Cancer cells are harvested, washed, and resuspended in a sterile medium, often mixed with Matrigel to improve tumor take and growth.[8][9]

  • A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[8]

3. Tumor Growth Monitoring and Treatment:

  • Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated.[8]

  • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.[8]

  • The investigational compound (e.g., a pyrazole-carboxamide derivative) or a comparator drug (e.g., Lenvatinib) is administered according to the specified dose, route, and schedule. A vehicle control is administered to the control group.[7][8]

4. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the FGFR signaling pathway and a typical in vivo experimental workflow.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazole-Carboxamide (e.g., Compound 10h) Lenvatinib Inhibitor->FGFR

Caption: FGFR signaling pathway and points of inhibition by pyrazole-carboxamides and Lenvatinib.

InVivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Study CellCulture 1. Cancer Cell Culture & Preparation Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment 5. Compound Administration Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Animal Health Treatment->Monitoring Analysis 7. Data Analysis & Efficacy Determination Monitoring->Analysis

Caption: A typical workflow for a xenograft mouse model experiment.

References

Validating the Mechanism of Action of 5-(2-furyl)-1H-pyrazole-3-carboxamide: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 5-(2-furyl)-1H-pyrazole-3-carboxamide. Due to the limited direct experimental data on its specific mode of action, this document outlines a series of genetic approaches to elucidate its biological target and pathway engagement. This is presented in comparison to well-characterized alternative compounds with related structural motifs, providing a roadmap for comprehensive validation.

The pyrazole core is a versatile scaffold found in numerous biologically active compounds with diverse mechanisms of action, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Derivatives of 1H-pyrazole-3-carboxamide have been reported to exhibit activities such as DNA binding, kinase inhibition, and carbonic anhydrase inhibition.[1][3][4] This guide will focus on a hypothesized kinase inhibition pathway, a common mechanism for pyrazole-containing compounds, and compare it with a known kinase inhibitor and a compound with a distinct mechanism.

Comparative Compound Overview

To effectively validate the mechanism of this compound, a comparative analysis against compounds with established mechanisms is crucial. Here, we propose two comparators: a potent kinase inhibitor and a non-kinase inhibitor pyrazole derivative.

CompoundProposed/Known Mechanism of ActionKey Features
This compound (Test Compound) Hypothesized: Kinase Inhibition (e.g., targeting a specific tyrosine kinase) Pyrazole-carboxamide core with a furan moiety. Biological activity and specific target are yet to be fully elucidated.
Compound 8t (Comparator 1) Potent FLT3 and CDK2/4 Kinase Inhibitor [4][5]A 1H-pyrazole-3-carboxamide derivative with demonstrated strong activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs).[4]
Sulfonamide-bearing Pyrazole (Comparator 2) Carbonic Anhydrase (CA) Inhibitor [1][6]Pyrazole derivative with a sulfonamide moiety, showing potent inhibition of CA isoenzymes IX and XII.[6]

Experimental Protocols for Genetic Validation

A multi-pronged genetic approach is recommended to systematically investigate the mechanism of action.

Target Identification using Chemoproteomics

Chemoproteomics can identify the direct protein targets of a small molecule within the native cellular environment.[7]

Methodology:

  • Probe Synthesis: Synthesize a clickable or photo-affinity-labeled derivative of this compound.

  • Cell Lysate Incubation: Incubate the probe with lysates from a relevant cancer cell line (e.g., a cell line sensitive to the compound's effects).

  • UV Crosslinking (for photo-affinity probes): Expose the lysate-probe mixture to UV light to covalently link the probe to its binding partners.

  • Click Chemistry (for clickable probes): Add a reporter tag (e.g., biotin) that will attach to the probe.

  • Affinity Purification: Use streptavidin beads to pull down the biotin-tagged protein-probe complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the probe compared to controls.

Validation of Target Engagement in Cells

Once potential targets are identified, cellular thermal shift assays (CETSA) can confirm target engagement in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Genetic Knockdown/Knockout to Validate Target Dependency

To confirm that the identified target is responsible for the compound's biological effect, genetic methods such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown can be employed.

Methodology:

  • Generate Knockout/Knockdown Cell Lines: Use CRISPR/Cas9 or siRNA to create cell lines with reduced or eliminated expression of the putative target gene.

  • Cell Viability Assays: Treat the modified and wild-type cell lines with a range of concentrations of this compound.

  • Data Analysis: If the knockout/knockdown cells show increased resistance to the compound compared to wild-type cells, it validates that the compound's efficacy is dependent on the target.

Pathway Analysis using Gene Expression Profiling

To understand the broader cellular pathways affected by the compound, RNA sequencing (RNA-seq) can be performed.

Methodology:

  • Cell Treatment: Treat cells with this compound, Comparator 1, Comparator 2, and a vehicle control.

  • RNA Extraction and Sequencing: Extract total RNA from the treated cells and perform RNA sequencing.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon treatment with each compound.

  • Pathway Enrichment Analysis: Use bioinformatics tools (e.g., GSEA, KEGG) to identify signaling pathways that are significantly enriched in the differentially expressed gene sets.[8][9] This will reveal the cellular processes modulated by the compound.

Mandatory Visualizations

Signaling Pathway Diagram

Hypothesized_Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Putative_Kinase_Target Putative_Kinase_Target Receptor->Putative_Kinase_Target Activates Downstream_Effector_1 Downstream_Effector_1 Putative_Kinase_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription_Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Drives Growth_Factor Growth_Factor Growth_Factor->Receptor Compound This compound Compound->Putative_Kinase_Target Inhibits

Caption: Hypothesized kinase inhibition signaling pathway for this compound.

Experimental Workflow Diagram

Genetic_Validation_Workflow Start Start: Compound Treatment Chemoproteomics Chemoproteomics for Target Identification Start->Chemoproteomics RNA_Seq RNA-Seq for Pathway Analysis Start->RNA_Seq CETSA CETSA for Target Engagement Chemoproteomics->CETSA Putative Targets CRISPR_siRNA CRISPR/siRNA for Target Validation CETSA->CRISPR_siRNA Confirmed Targets Bioinformatics Bioinformatics Analysis CRISPR_siRNA->Bioinformatics RNA_Seq->Bioinformatics MoA_Validation Mechanism of Action Validated Bioinformatics->MoA_Validation

Caption: Workflow for the genetic validation of the mechanism of action.

Logical Relationship Diagram

Comparative_Logic Test_Compound This compound Gene_Expression_Profile Gene_Expression_Profile Test_Compound->Gene_Expression_Profile Target_Dependency Target_Dependency Test_Compound->Target_Dependency Comparator_1 Compound 8t (Kinase Inhibitor) Comparator_1->Gene_Expression_Profile Comparator_2 Sulfonamide-Pyrazole (CA Inhibitor) Comparator_2->Gene_Expression_Profile Similar_Profile Similar Profile? Gene_Expression_Profile->Similar_Profile vs Comparator 1 Different_Profile Different Profile? Gene_Expression_Profile->Different_Profile vs Comparator 2 Conclusion Conclusion Target_Dependency->Conclusion Validated Target Similar_Profile->Conclusion Yes Different_Profile->Conclusion Yes

Caption: Logical flow for comparing experimental outcomes to validate the mechanism.

Data Presentation: Expected Outcomes and Interpretation

The following tables outline the expected data from the proposed experiments and how it would be interpreted to validate the mechanism of action.

Table 1: Target Identification and Engagement
ExperimentExpected Outcome for this compoundInterpretation
Chemoproteomics Enrichment of specific kinase(s) (e.g., a receptor tyrosine kinase).Identifies a primary binding target.
CETSA Increased thermal stability of the identified kinase in the presence of the compound.Confirms direct target engagement in a cellular context.
Table 2: Target Dependency and Pathway Analysis
ExperimentMetricExpected Outcome for Test CompoundComparison with Comparator 1 (Kinase Inhibitor)Comparison with Comparator 2 (CA Inhibitor)Interpretation
CRISPR/siRNA Fold-change in IC50 (Knockout vs. Wild-Type)>10-fold increaseSimilar fold-changeNo significant changeValidates that the compound's cytotoxicity is dependent on the identified kinase target.
RNA-Seq Differentially Expressed Genes (DEGs)A distinct set of DEGs related to a specific kinase pathway.High overlap in DEGs and enriched pathways.Low overlap in DEGs and enriched pathways.Confirms that the compound modulates the same downstream pathways as a known kinase inhibitor.

By systematically applying these genetic and proteomic approaches and comparing the results to well-characterized compounds, researchers can build a robust body of evidence to validate the mechanism of action of this compound. This comparative framework not only aids in the elucidation of the primary mechanism but also helps in identifying potential off-target effects and understanding the broader biological context of the compound's activity.

References

Evaluating the Off-Target Effects of 5-(2-furyl)-1H-pyrazole-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to developing safe and effective therapeutics. This guide provides a comprehensive comparison of the off-target effects of 5-(2-furyl)-1H-pyrazole-3-carboxamide, also known as TCS PIM-1 1, a known inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. Its performance is evaluated against three alternative PIM kinase inhibitors: AZD1208, PIM447, and SGI-1776. This analysis is supported by a review of available experimental data and detailed methodologies for key assessment assays.

Executive Summary

This compound (TCS PIM-1 1) is a potent inhibitor of PIM-1 kinase. While it exhibits high selectivity against the closely related PIM-2 kinase and MEK1/2, a comprehensive evaluation of its broader kinome-wide off-target profile is crucial for predicting potential side effects and understanding its full biological activity. This guide compares its known selectivity with that of other PIM kinase inhibitors, AZD1208, PIM447, and SGI-1776, which have been more extensively profiled. The data presented herein is compiled from various sources and highlights the importance of broad-panel kinase screening in drug development.

Comparison of On-Target Potency and Off-Target Effects

The following tables summarize the available quantitative data for the on-target potency and known off-target interactions of TCS PIM-1 1 and its comparators. It is important to note that the extent of off-target screening varies between these compounds in the publicly available literature.

Table 1: On-Target Potency against PIM Kinase Isoforms

CompoundPIM-1 (IC50/Ki, nM)PIM-2 (IC50/Ki, nM)PIM-3 (IC50/Ki, nM)
This compound (TCS PIM-1 1) 50[1][2][3][4][5]>20,000[1][2][3][4][5]-
AZD1208 0.4[6]5[6]1.9[6]
PIM447 6 (pM)[6]18 (pM)[6]9 (pM)[6]
SGI-1776 7[3]363[3]69[3]

Note: IC50 and Ki values are highly dependent on assay conditions. Data is compiled from multiple sources and should be considered representative.

Table 2: Summary of Known Off-Target Kinase Interactions

CompoundKnown Off-Target Kinases (Inhibition >50% at 1µM or as specified)
This compound (TCS PIM-1 1) MEK1/2 (IC50 >20,000 nM)[1][2][3][4][5]. Limited broad-panel data available.
AZD1208 A screen against 442 kinases revealed 13 other kinases inhibited by 50% or more at 1µM. These include DAPK1, CAMK4, and HIPK3[7][8].
PIM447 A screen against 68 kinases showed significant inhibition only of PIM-2. At higher concentrations (1-5 µM), it inhibits GSK3β, PKN1, and PKCτ[9].
SGI-1776 In addition to PIM kinases, SGI-1776 is a potent inhibitor of FLT3 and haspin kinases[10].

Signaling Pathways and Experimental Workflows

To understand the biological context of PIM kinase inhibition and the methodologies used to assess off-target effects, the following diagrams illustrate the PIM kinase signaling pathway and a general workflow for kinase inhibitor profiling.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAKs JAKs Cytokines/Growth Factors->JAKs activate STATs STATs JAKs->STATs activate PIM PIM STATs->PIM induce expression cMyc cMyc PIM->cMyc phosphorylates p21 p21 PIM->p21 inhibits BAD BAD PIM->BAD phosphorylates Cell Proliferation Cell Proliferation cMyc->Cell Proliferation Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition

Figure 1: Simplified PIM Kinase Signaling Pathway.

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Compound Library Compound Library Biochemical Screen Biochemical Screen Compound Library->Biochemical Screen Kinase Panel Kinase Panel Kinase Panel->Biochemical Screen Hit Identification Hit Identification Biochemical Screen->Hit Identification Cell-based Assays Cell-based Assays Hit Identification->Cell-based Assays Target Engagement (e.g., CETSA) Target Engagement (e.g., CETSA) Cell-based Assays->Target Engagement (e.g., CETSA) Phenotypic Readout Phenotypic Readout Cell-based Assays->Phenotypic Readout Lead Optimization Lead Optimization Target Engagement (e.g., CETSA)->Lead Optimization

Figure 2: General Experimental Workflow for Kinase Inhibitor Profiling.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor off-target effects.

Kinome-Wide Competition Binding Assay (e.g., KINOMEScan®)

This method quantitatively measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. This method is ATP-independent and thus measures the true thermodynamic dissociation constant (Kd).

  • Materials:

    • DNA-tagged kinase panel (e.g., DiscoverX KINOMEscan® panel).

    • Streptavidin-coated magnetic beads.

    • Biotinylated small molecule ligands.

    • Blocking buffer (e.g., SeaBlock, 1% BSA, 0.05% Tween 20, 1 mM DTT).

    • Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Wash buffer (e.g., 1x PBS, 0.05% Tween 20).

    • Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand).

    • qPCR reagents.

  • Procedure:

    • Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with biotinylated small molecule ligands to generate the affinity resin. The beads are then blocked to prevent non-specific binding.

    • Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (at a single concentration for screening or in a dilution series for Kd determination) are combined in a multi-well plate.

    • Incubation: The plate is incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.

    • Washing: The affinity beads are washed to remove unbound kinase.

    • Elution: The bound kinase is eluted from the beads.

    • Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.

    • Data Analysis: The percentage of kinase bound in the presence of the test compound is compared to a DMSO control to determine the percent inhibition. For Kd determination, the data is fitted to a dose-response curve.

Radiometric Kinase Assay

This is a traditional and direct method to measure the enzymatic activity of a kinase and its inhibition.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase-specific substrate (peptide or protein). The amount of incorporated radioactivity is proportional to the kinase activity.

  • Materials:

    • Purified recombinant kinase.

    • Kinase-specific substrate.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • ATP solution.

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Phosphocellulose paper or other capture membrane.

    • Wash buffer (e.g., 0.75% phosphoric acid).

    • Scintillation counter or phosphorimager.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and test compound at various concentrations.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

    • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Reaction Termination and Spotting: Stop the reaction (e.g., by adding phosphoric acid) and spot an aliquot of the reaction mixture onto phosphocellulose paper.

    • Washing: Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.

    • Detection: Quantify the radioactivity on the paper using a scintillation counter or phosphorimager.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement of a compound within a cellular environment.

  • Principle: The binding of a ligand (e.g., a small molecule inhibitor) to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The extent of protein aggregation is measured, with ligand-bound proteins remaining soluble at higher temperatures compared to unbound proteins.

  • Materials:

    • Cell line expressing the target kinase.

    • Cell culture medium and reagents.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Equipment for protein quantification (e.g., BCA assay).

    • SDS-PAGE and Western blotting reagents and equipment.

    • Primary antibody specific to the target kinase.

    • HRP-conjugated secondary antibody.

    • Chemiluminescence detection reagents and imager.

  • Procedure:

    • Cell Treatment: Culture cells and treat with the test compound or vehicle (DMSO) for a defined period.

    • Heat Shock: Harvest the cells, resuspend them in PBS, and aliquot into PCR tubes. Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein.

    • Detection and Analysis: Visualize the protein bands using chemiluminescence. Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The evaluation of off-target effects is a critical component of the preclinical characterization of any kinase inhibitor. While this compound (TCS PIM-1 1) is a potent and selective inhibitor of PIM-1 kinase, the available data on its broader kinome-wide selectivity is limited compared to other PIM inhibitors such as AZD1208, PIM447, and SGI-1776. This comparative guide highlights the distinct selectivity profiles of these compounds and underscores the necessity of comprehensive off-target screening using standardized methodologies. For a complete and objective assessment of the therapeutic potential of TCS PIM-1 1, further studies employing broad-panel kinase assays are strongly recommended. This will enable a more informed decision-making process for its advancement in drug development programs.

References

Independent Verification of the Biological Activity of 5-(2-furyl)-1H-pyrazole-3-carboxamide and a Comparative Analysis of Related Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological activities of various pyrazole carboxamide derivatives, offering a framework for the independent verification of 5-(2-furyl)-1H-pyrazole-3-carboxamide. The content is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, detailed experimental protocols, and visualization of key biological pathways and workflows.

Comparative Biological Activity of Pyrazole Carboxamide Derivatives

The following table summarizes the biological activities of several pyrazole carboxamide derivatives from published studies. This data serves as a benchmark for evaluating the potential efficacy of this compound.

Compound IDStructureBiological ActivityTarget/AssayQuantitative Data (IC50/MIC)Reference
10e N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativeAntiproliferative, Aurora-A kinase inhibitorHCT116 and MCF-7 cell lines, Aurora-A kinase assayHCT116: 0.39 ± 0.06 μM, MCF-7: 0.46 ± 0.04 μM, Aurora-A: 0.16 ± 0.03 μM[5]
11ea Pyrazole-aromatic containing carboxamideAntifungal (SDH inhibitor)Rhizoctonia cerealisEC50 = 0.93 μg/mL[6]
10h 5-amino-1H-pyrazole-4-carboxamide derivativePan-FGFR covalent inhibitorFGFR1, FGFR2, FGFR3, FGFR2 V564F, NCI-H520, SNU-16, KATO III cell linesFGFR1: 46 nM, FGFR2: 41 nM, FGFR3: 99 nM, FGFR2 V564F: 62 nM, NCI-H520: 19 nM, SNU-16: 59 nM, KATO III: 73 nM[7]
pym-5 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamideDNA-binding affinityCalf thymus DNAK(pym-5) = 1.06×10(5) M(-1)[8]
3f 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleCytotoxicityMDA-MB-468 breast cancer cellsIC50 = 14.97 μM (24h), 6.45 μM (48h)[9]
45 Pyrazolopyrimidine derivativeBTK inhibitorMino, Jeko-1, Z138, and Maver-1 cell lines, BTK enzyme assayBTK IC50 = 27 nM[10]
8t 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide DerivativeFLT3 and CDK inhibitorFLT3, CDK2, CDK4, MV4-11 cell lineFLT3: 0.089 nM, CDK2: 0.719 nM, CDK4: 0.770 nM, MV4-11: 1.22 nM[11]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of biological activity. Below are representative protocols for key experiments cited in the comparison.

1. In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • MTT Incubation: After a specified incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

2. Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents: Recombinant kinase (e.g., Aurora-A, FGFR, BTK), substrate peptide, ATP, and a suitable buffer system.

  • Assay Procedure: The kinase, substrate, and test compound at various concentrations are incubated in a 96-well plate. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation time, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[1]

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized cell density.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Kinase Inhibitor Signaling Pathway

Many pyrazole carboxamide derivatives function as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival. The diagram below illustrates a generalized kinase signaling pathway that can be inhibited by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR, FLT3) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylation Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->Receptor Inhibition Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

Caption: Generalized kinase inhibitor signaling pathway.

Experimental Workflow for Biological Activity Verification

The following diagram outlines a typical workflow for the independent verification of the biological activity of a novel compound like this compound.

G Compound This compound (Test Compound) Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Compound->Primary_Screening Hit_Identification Hit Identification (Active Compound) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Antimicrobial) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Experimental workflow for activity verification.

References

Navigating the Pharmacokinetic Landscape of Pyrazole-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound series is paramount to its successful development. This guide provides a comparative overview of the general pharmacokinetic properties of pyrazole-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of publicly accessible, head-to-head comparative in vivo pharmacokinetic data for a homologous series of 5-(2-furyl)-1H-pyrazole-3-carboxamide derivatives, this guide presents a generalized analysis based on existing literature for structurally related pyrazole-carboxamides and outlines a comprehensive, best-practice experimental protocol for their evaluation.

The pyrazole-carboxamide core is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic applications.[1][2] The pharmacokinetic behavior of these derivatives is intricately linked to their substitution patterns, which govern properties such as solubility, lipophilicity, and metabolic stability. While specific data for the 5-(2-furyl) series is scarce in the public domain, general trends can be extrapolated from related structures.

General Pharmacokinetic Characteristics of Pyrazole-Carboxamide Derivatives

In silico and preclinical studies on various pyrazole-carboxamide derivatives have highlighted several key pharmacokinetic attributes. It's important to note that these are general observations and significant variations can occur with minor structural modifications.

Absorption: Many pyrazole-carboxamide derivatives are predicted to have good oral absorption, a crucial factor for patient compliance.[3] However, the actual oral bioavailability can be influenced by factors such as the presence of specific substituents affecting solubility and permeability. For instance, some complex pyrazole derivatives have demonstrated oral bioavailability ranging from 11.2% in rats to 88.0% in mice, showcasing species-specific differences and the impact of molecular structure.[4]

Distribution: The volume of distribution (Vd) for pyrazole-containing compounds can vary widely, from approximately 2.1 to 9.0 L/kg in preclinical species, indicating that these compounds can distribute extensively into tissues.[4] Plasma protein binding is often high for this class of compounds.[4]

Metabolism: Metabolism is a critical determinant of the pharmacokinetic profile. The pyrazole ring itself can be subject to oxidation, and substituents on the pyrazole and carboxamide moieties provide numerous sites for metabolic transformation, including hydroxylation, N-dealkylation, and amide hydrolysis. The liver is the primary site of metabolism, with cytochrome P450 enzymes playing a key role.

Excretion: The routes of excretion for pyrazole-carboxamide derivatives and their metabolites include both renal and fecal pathways. The predominant route can be influenced by the polarity of the parent compound and its metabolites.

Comparative Data Summary

To illustrate how pharmacokinetic data for a series of hypothetical this compound derivatives would be presented, the following table has been constructed. This table is for illustrative purposes only and does not represent real experimental data.

Compound IDR1-substituentR2-substituentCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t1/2) (h)Oral Bioavailability (%)
FP-001 HH2501.012004.565
FP-002 H4-Cl-Ph1801.515006.275
FP-003 CH3H3500.511003.860
FP-004 CH34-Cl-Ph2801.018007.180

Experimental Protocols for Pharmacokinetic Evaluation

Detailed and standardized experimental protocols are essential for generating reliable and comparable pharmacokinetic data. Below are methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight before dosing.

2. Compound Administration:

  • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) and administered as a bolus dose (e.g., 2 mg/kg) via the tail vein.
  • Oral (PO): The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10 mg/kg).

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or saphenous vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
  • Sample Preparation: Protein precipitation is a common method. An aliquot of plasma is mixed with acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant is analyzed.
  • LC-MS/MS Conditions: A C18 column is typically used for chromatographic separation with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
  • Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Metabolic Stability Assay (In Vitro)

1. System: Rat liver microsomes (RLM) or human liver microsomes (HLM).

2. Incubation:

  • The compound (e.g., 1 µM final concentration) is incubated with liver microsomes (e.g., 0.5 mg/mL) and NADPH (a cofactor for metabolic enzymes) in a phosphate buffer at 37°C.
  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Analysis:

  • The reaction is quenched with cold acetonitrile.
  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.

4. Data Analysis:

  • The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining compound versus time plot.
  • Intrinsic clearance (CLint) is calculated from the half-life.

Visualizing the Process

To better understand the workflow and relationships in pharmacokinetic studies, the following diagrams are provided.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Compound_Admin Compound Administration (IV and Oral Dosing) Blood_Sampling Serial Blood Sampling Compound_Admin->Blood_Sampling in vivo Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental Analysis) LCMS_Analysis->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) PK_Modeling->Parameter_Calc

Caption: Experimental Workflow for In Vivo Pharmacokinetic Studies.

ADME_Relationship Absorption Absorption Distribution Distribution Absorption->Distribution Enters Systemic Circulation Metabolism Metabolism Distribution->Metabolism Delivered to Metabolizing Organs Excretion Excretion Distribution->Excretion Direct Elimination Efficacy Efficacy Distribution->Efficacy Reaches Target Site Toxicity Toxicity Distribution->Toxicity Accumulates in Off-Target Tissues Metabolism->Excretion Forms More Polar Metabolites

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-(2-furyl)-1H-pyrazole-3-carboxamide, a compound frequently utilized in pharmaceutical research.

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, established guidelines for structurally similar pyrazole derivatives necessitate treating it as hazardous chemical waste.[1][2] Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to environmental contamination.[1][3]

Hazard Assessment and Waste Profile

The molecular structure of this compound, incorporating a pyrazole ring, suggests that it should be handled with care. Pyrazole derivatives are known for their diverse pharmacological activities and, as such, should be considered potentially hazardous substances.[2] Therefore, under no circumstances should this compound be discharged into the sewer system.[3][4]

Key Safety and Disposal Information from Analogous Compounds:

To inform our disposal procedures, the following table summarizes key safety and disposal information from the SDSs of similar pyrazole compounds.

Hazard StatementDisposal Consideration
Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[3]
Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.Dispose of properly. Do not let product enter drains.
Causes skin irritation.Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Operational Plan for Disposal

This section outlines the procedural steps for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

Before handling the compound, it is mandatory to wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield[5]

  • A laboratory coat

All handling of the solid compound and preparation of the waste container should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1]

2. Waste Identification and Segregation:

  • Classification: this compound must be classified as hazardous chemical waste.[1]

  • Segregation: This waste should be segregated from other waste streams. If dissolved in a solvent, it is crucial to segregate halogenated and non-halogenated solvent wastes where possible.[6]

3. Containerization and Labeling:

  • Container Selection: Use a designated, sealable container that is compatible with the chemical. The container should be in good condition with a securely fitting cap.[1][6]

  • Labeling: The waste container must be clearly labeled with the following information:[2]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations if it is a solution

    • The date when waste accumulation began

    • The name of the principal investigator and the laboratory location

4. Storage:

Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[1] This area should be away from sources of ignition and incompatible materials, such as strong oxidizing agents.[3]

5. Disposal:

Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[1] Provide them with the full chemical name and any available safety information.

6. Empty Container Disposal:

Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2][6] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations. After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Experimental Protocols

Spill Response Protocol:

In the event of a spill, immediately evacuate the area and follow your laboratory's established spill response procedure. For a solid spill, this generally involves:

  • Wearing appropriate PPE.

  • Containing the spill with an inert absorbent material.

  • Carefully sweeping or scooping the material into a sealed container for disposal as hazardous waste.[7]

  • Cleaning the spill area thoroughly.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_contingency Contingency start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen classify_waste Classify as Hazardous Waste waste_gen->classify_waste spill Spill Occurs waste_gen->spill select_container Select Compatible, Labeled Container classify_waste->select_container collect_waste Collect Waste in Container select_container->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Arrange for EHS/Contractor Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill_protocol Follow Spill Response Protocol spill->spill_protocol spill_protocol->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(2-furyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical barrier to preventing exposure.[7] The following PPE should be worn at all times when handling 5-(2-furyl)-1H-pyrazole-3-carboxamide:

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles or Face ShieldShould be worn to protect from potential splashes. For activities with a higher risk of splashing, a face shield provides more comprehensive protection.[8][9][10]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact.[8] Thicker, chemical-resistant gloves may be necessary depending on the solvent used. Gloves should be changed regularly and immediately if contaminated.[7][8]
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from accidental spills.[8] For larger quantities or when there is a significant risk of exposure, a chemical-resistant gown is recommended.[11]
Respiratory Protection N95 Respirator or HigherWhile not always required for small quantities handled in a well-ventilated area, a respirator is recommended when weighing or handling the powder, or if there is a risk of aerosol generation.[8][9][11] Surgical masks offer little to no protection from chemical exposure.[7]
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.[8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Weighing : If weighing is required, perform this in a chemical fume hood to minimize the inhalation of any airborne powder.[8] Use appropriate tools to handle the solid, avoiding direct contact.

  • Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound.

  • Handling Solutions : All work with solutions of the compound should be conducted within a fume hood. Use appropriate pipettes and other liquid handling devices.

  • Post-Handling : After handling is complete, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.[1][2][4]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate and Clear Workspace gather_materials Gather All Necessary Equipment prep_area->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Prepare Solution weigh->dissolve experimental_use Perform Experimental Procedures dissolve->experimental_use decontaminate Decontaminate Work Area experimental_use->decontaminate dispose Dispose of Waste decontaminate->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands G cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated items) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, rinsates) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container ehs_disposal Professional Disposal (EHS or Licensed Contractor) solid_container->ehs_disposal liquid_container->ehs_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.